molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0

Diphenylphosphine oxide

货号: B1239935
CAS 编号: 4559-70-0
分子量: 201.18 g/mol
InChI 键: YFPJFKYCVYXDJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H10OP+ and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77604. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

oxo(diphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422562
Record name Diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-70-0
Record name Diphenylphosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylphosphine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (phenylphosphoroso)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLPHOSPHINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diphenylphosphine Oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4559-70-0

This technical guide provides an in-depth overview of diphenylphosphine (B32561) oxide, a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its emerging role in medicinal chemistry.

Core Properties of Diphenylphosphine Oxide

This compound is a white to off-white or yellow to light orange crystalline solid.[1][2] It is an important intermediate in organic synthesis, widely utilized for preparing various organophosphorus compounds, including pesticides and chiral phosphine (B1218219) ligands.[3]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized below for easy reference.

PropertyValue
CAS Number 4559-70-0
Molecular Formula C₁₂H₁₁OP
Molecular Weight 202.19 g/mol
Appearance White to off-white or yellow to light orange crystals/powder
Melting Point 56-57 °C
Boiling Point 105 °C at 0.4 mmHg
Solubility Slightly soluble in water; soluble in polar organic solvents.[3][4]
¹H NMR δ 8.07 (d, J = 481.1 Hz, 1H), 7.73–7.68 (m, 4H), 7.59–7.55 (m, 2H), 7.51–7.47 (m, 4H)
¹³C NMR δ 132.4 (d, JP–C = 3.0 Hz), 131.2 (d, JP–C = 101.0 Hz), 130.5 (d, JP–C = 12.0 Hz), 128.8 (d, JP–C = 13.0 Hz)
³¹P NMR δ 21.5 (d, J = 481.1 Hz)
IR (KBr Pellet) Key peaks indicative of P=O and P-C bonds.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritationP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352: IF ON SKIN: Wash with plenty of water
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask type N95 (US).

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed as the material is moisture-sensitive.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of this compound are provided below.

Synthesis of this compound

Method 1: From Diethyl Phosphite (B83602) and a Grignard Reagent

This method involves the reaction of diethyl phosphite with phenylmagnesium bromide followed by an acidic workup.[4]

Materials:

  • Diethyl phosphite

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (e.g., 1 M aqueous solution)

Procedure:

  • Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add diethyl phosphite to the Grignard reagent with stirring. An excess of the Grignard reagent is typically used. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Hydrolysis of Chlorodiphenylphosphine (B86185)

This is an alternative method involving the partial hydrolysis of chlorodiphenylphosphine.[4]

Materials:

  • Chlorodiphenylphosphine

  • Water or aqueous HCl (e.g., 1 M)

  • A suitable organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve chlorodiphenylphosphine in a suitable organic solvent.

  • Carefully add a controlled amount of water or aqueous HCl to the solution with vigorous stirring. The reaction is exothermic and releases HCl gas.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain this compound.

  • Purify as needed.

Purification of this compound

Crude this compound can be purified by the following methods:

  • Recrystallization: A common method for purifying solid this compound. Suitable solvent systems can be determined experimentally, often involving a polar solvent and a non-polar anti-solvent.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.

Application in Catalysis: Example Protocols

This compound is a precursor to ligands used in important cross-coupling reactions.[5]

1. Ligand Synthesis for Suzuki-Miyaura Coupling

This compound can be reduced to diphenylphosphine, which is a common ligand for palladium-catalyzed reactions. More complex phosphine ligands can also be synthesized from this compound derivatives.

2. Buchwald-Hartwig Amination

While this compound itself is not the active ligand, it is a precursor to ligands used in this reaction. The general principle involves the reduction of the phosphine oxide to the corresponding phosphine, which then acts as the ligand for the palladium catalyst.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative):

  • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki-Miyaura or amine for Buchwald-Hartwig, 1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (derived from this compound, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2-3 equiv).

  • Add a suitable anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a specified temperature (ranging from room temperature to reflux), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Role in Drug Development and Signaling Pathways

While this compound itself is not typically a biologically active molecule that directly targets a specific signaling pathway, the phosphine oxide moiety is of growing interest in medicinal chemistry.[6] The FDA approval of Brigatinib, an anticancer drug containing a dimethylphosphine (B1204785) oxide group, has highlighted the potential of this functional group in drug design.[7]

Derivatives of this compound have shown potential as anticancer agents, for instance, as Topoisomerase I inhibitors.[2] The phosphine oxide group can act as a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability.[8] In medicinal chemistry, this compound is used to synthesize novel drug candidates, particularly for neurological disorders, by modifying biological activity.[1]

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the role of this compound in synthetic and drug discovery workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_ligands Ligand Synthesis cluster_application Application in Catalysis cluster_discovery Drug Discovery start1 Chlorodiphenylphosphine dppo This compound (CAS: 4559-70-0) start1->dppo Hydrolysis start2 Diethyl Phosphite + Phenyl Grignard Reagent start2->dppo Reaction & Workup reduction Reduction dppo->reduction functionalization Functionalization dppo->functionalization phosphine_ligands Phosphine Ligands reduction->phosphine_ligands functionalization->phosphine_ligands coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) phosphine_ligands->coupling library Compound Library for Screening coupling->library

Caption: Synthetic workflow from starting materials to compound library generation.

Drug_Discovery_Concept cluster_core Core Scaffold cluster_properties Role of Phosphine Oxide Moiety cluster_target Biological Target cluster_outcome Therapeutic Outcome dppo_deriv This compound Derivative properties Improved Physicochemical Properties (Solubility, Metabolic Stability) Bioisosteric Replacement dppo_deriv->properties enzyme Enzyme Active Site (e.g., Kinase, Topoisomerase) dppo_deriv->enzyme Binding signaling Modulation of Signaling Pathway enzyme->signaling Inhibition effect Anticancer or other Therapeutic Effect signaling->effect

Caption: Conceptual role of phosphine oxides in drug design.

References

An In-Depth Technical Guide to the Structure and Bonding of Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylphosphine (B32561) oxide, an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H, is a white, solid substance soluble in polar organic solvents.[1] It serves as a crucial intermediate in organic synthesis, notably in the preparation of phosphine (B1218219) ligands, which are vital in catalysis and coordination chemistry.[2] The molecule's chemical behavior is largely dictated by the phosphorus center, which exists in a pentavalent state. A key characteristic of diphenylphosphine oxide is its existence in equilibrium with its tautomeric form, diphenylphosphinous acid ((C₆H₅)₂POH), although the equilibrium heavily favors the oxide form.[2] This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic properties of this compound, supported by experimental data and protocols.

Molecular Structure and Bonding

The molecular geometry of this compound is centered around the phosphorus atom, which adopts a distorted tetrahedral configuration. This arrangement is comprised of two phenyl groups, one oxygen atom, and one hydrogen atom.

The P=O Phosphoryl Bond

The bond between phosphorus and oxygen, commonly depicted as a double bond (P=O), is more accurately described as a polar covalent bond with significant dπ-pπ back-bonding. The oxygen atom's p-orbitals donate electron density to the empty d-orbitals of the phosphorus atom. This interaction results in a bond order greater than one but less than a true double bond. The P=O bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the more electronegative oxygen atom. This polarity significantly influences the molecule's reactivity and its ability to act as a ligand. The bond length is characteristically short due to its partial double bond character. In the closely related triphenylphosphine (B44618) oxide, the P–O bond length is approximately 1.487 Å.[3][4]

The P-C and P-H Bonds

The phosphorus atom is also bonded to the ipso-carbons of two phenyl rings. These P-C bonds are stable single bonds. In triphenylphosphine oxide, a reliable analogue, the average P-C bond length is about 1.80 Å.[3] The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. The O=P-C angles are typically larger than the C-P-C angles, a phenomenon attributed to the steric repulsion from the electron-rich P=O double bond.[3] For instance, in triphenylphosphine oxide, the O-P-C angles average 112.4°, while the C-P-C angles are smaller at 106.4°.[3]

Tautomerism

This compound exhibits tautomerism, existing in a chemical equilibrium with diphenylphosphinous acid. This equilibrium involves the migration of the hydrogen atom from the phosphorus to the oxygen atom.

Tautomeric equilibrium of this compound.

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic characteristics of this compound have been well-documented through various analytical techniques.

Table 1: Crystallographic Data for Triphenylphosphine Oxide (Analogue)

As a close structural analogue, triphenylphosphine oxide provides representative bond lengths and angles for the this compound framework.

ParameterValueReference
Bond Lengths (Å)
P=O1.487[3]
P-C (mean)1.801[3]
Bond Angles (°)
O=P-C (mean)112.4[3]
C-P-C (mean)106.4[3]
Table 2: Spectroscopic Data for this compound
TechniqueParameterValueReference
³¹P NMR Chemical Shift (δ)21.5 ppm (in CDCl₃)
P-H Coupling (¹JP-H)481.1 Hz
¹H NMR P-H Chemical Shift (δ)8.07 ppm (doublet)
Phenyl-H Chemical Shift (δ)7.47-7.73 ppm (multiplet)
¹³C NMR Phenyl-C Chemical Shifts (δ)128.8, 130.5, 131.2, 132.4 ppm
FTIR P=O Stretch (νP=O)~1187 cm⁻¹[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the controlled hydrolysis of chlorodiphenylphosphine (B86185).[6]

synthesis_workflow start Start Materials: - Chlorodiphenylphosphine - Aqueous HCl (1 M) reaction Reaction Vessel: Add chlorodiphenylphosphine to aqueous HCl at 0 °C with stirring. start->reaction stir Stirring: Allow mixture to warm to room temperature and stir for 24h. reaction->stir extraction Workup: Extract aqueous layer with CHCl₃. stir->extraction dry Drying: Dry combined organic layers over MgSO₄. extraction->dry concentrate Concentration: Remove solvent under reduced pressure. dry->concentrate product Final Product: This compound (Colorless crystals) concentrate->product

Synthesis workflow for this compound.

Detailed Protocol:

  • Preparation: A reaction flask is charged with 50 mL of aqueous hydrochloric acid (1 M) and cooled in an ice bath.

  • Reaction: 9.2 g (41.7 mmol) of chlorodiphenylphosphine is added dropwise to the stirred HCl solution.

  • Stirring: The mixture is allowed to warm to room temperature and is stirred for 24 hours. The progress can be monitored by ³¹P NMR spectroscopy.[6]

  • Workup: The aqueous layer is extracted three times with chloroform (B151607) (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as colorless crystals.[6]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • ³¹P NMR: Spectra are recorded on a spectrometer operating at a frequency of 162 MHz or higher. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.00 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the crystalline powder is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The strong absorption band corresponding to the P=O stretching vibration is a key diagnostic peak.[6]

Conclusion

This compound is a molecule of significant interest in synthetic chemistry. Its structure is defined by a tetrahedral phosphorus center featuring a highly polar phosphoryl group and two phenyl substituents. The bonding is characterized by strong P-C single bonds and a P=O bond with significant double-bond character arising from dπ-pπ interactions. These structural and bonding features are clearly elucidated by crystallographic and spectroscopic data, which provide precise measurements of bond lengths, bond angles, and characteristic chemical shifts and vibrational frequencies. The established protocols for its synthesis and characterization further underscore its accessibility and importance as a versatile chemical reagent.

References

Synthesis of Diphenylphosphine Oxide from Diethyl Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diphenylphosphine (B32561) oxide from diethyl phosphite (B83602). The primary and most effective method involves the reaction of diethyl phosphite with a Grignard reagent, specifically phenylmagnesium bromide, followed by an acidic workup. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a mechanistic overview.

Overview of the Synthesis

The synthesis of diphenylphosphine oxide from diethyl phosphite is a robust and widely used method in organophosphorus chemistry. The reaction proceeds in two main stages:

  • Grignard Reaction: Diethyl phosphite is treated with an excess of phenylmagnesium bromide (PhMgBr). The Grignar reagent acts as both a base and a nucleophile, first deprotonating the diethyl phosphite and then displacing the ethoxy groups with phenyl groups.

  • Acidic Workup: The resulting magnesium salt of this compound is hydrolyzed with a weak acid, typically aqueous ammonium (B1175870) chloride, to yield the final product, this compound.

The overall reaction can be represented as follows:

(C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₆H₆ (C₆H₅)₂P(O)MgBr + H₂O (from NH₄Cl(aq)) → (C₆H₅)₂P(O)H + MgBr(OH)

This method is favored for its relatively high yields and the ready availability of the starting materials.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from diethyl phosphite.

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity
Diethyl phosphite(C₂H₅O)₂P(O)H138.101.29 mL (10.0 mmol)
Magnesium turningsMg24.310.95 g (39.6 mmol)
Bromobenzene (B47551)C₆H₅Br157.013.4 mL (32.6 mmol)
Anhydrous diethyl ether(C₂H₅)₂O74.12As required
Saturated aqueous ammonium chlorideNH₄Cl53.4975 mL
Saturated aqueous sodium bicarbonateNaHCO₃84.01As required
Brine (saturated aqueous NaCl)NaCl58.44As required
Anhydrous sodium sulfateNa₂SO₄142.04As required
Silica (B1680970) gelSiO₂60.08For column chromatography
Petroleum ether--For column chromatography
Ethyl acetate (B1210297)C₄H₈O₂88.11For column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings (0.95 g, 39.6 mmol). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (3.4 mL, 32.6 mmol) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the resulting solution of phenylmagnesium bromide to room temperature.

  • Reaction with Diethyl Phosphite: Cool the solution of phenylmagnesium bromide to 0 °C using an ice bath. Add a solution of diethyl phosphite (1.29 mL, 10.0 mmol) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes, and then warm to room temperature and stir for an additional two hours.[1]

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 75 mL of saturated aqueous ammonium chloride solution to quench the reaction.[1] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1] The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound as a white solid.[1]

Quantitative Data:

ParameterValueReference
Typical Yield70-85%General literature values
Purity>98%After column chromatography
Melting Point56-57 °C--INVALID-LINK--

Reaction Mechanism and Workflow

The reaction of diethyl phosphite with a Grignard reagent is a multi-step process. The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: First Phenyl Addition cluster_step3 Step 3: Second Phenyl Addition cluster_step4 Step 4: Acidic Workup DEP Diethyl Phosphite (C₂H₅O)₂P(O)H Intermediate1 Deprotonated Diethyl Phosphite [(C₂H₅O)₂P(O)]⁻ MgBr⁺ DEP->Intermediate1 Ph⁻ attacks H PhMgBr1 Phenylmagnesium Bromide (1 eq.) PhMgBr1->Intermediate1 Benzene Benzene C₆H₆ Intermediate1_2 Deprotonated Diethyl Phosphite Intermediate2 Intermediate (C₂H₅O)P(O)(Ph)MgBr Intermediate1_2->Intermediate2 Ph⁻ attacks P PhMgBr2 Phenylmagnesium Bromide (1 eq.) PhMgBr2->Intermediate2 EtOMgBr1 C₂H₅OMgBr Intermediate2->EtOMgBr1 EtO⁻ leaves Intermediate2_2 Intermediate Intermediate3 This compound MgBr Salt (C₆H₅)₂P(O)MgBr Intermediate2_2->Intermediate3 Ph⁻ attacks P PhMgBr3 Phenylmagnesium Bromide (1 eq.) PhMgBr3->Intermediate3 EtOMgBr2 C₂H₅OMgBr Intermediate3->EtOMgBr2 EtO⁻ leaves Intermediate3_2 This compound MgBr Salt DPPO This compound (C₆H₅)₂P(O)H Intermediate3_2->DPPO Protonation H2O H₂O (from NH₄Cl(aq)) H2O->DPPO MgBrOH MgBr(OH) Experimental_Workflow Start Start Grignard_Prep Prepare Phenylmagnesium Bromide from Mg and Bromobenzene in Ether Start->Grignard_Prep Reaction React Diethyl Phosphite with Phenylmagnesium Bromide at 0°C to RT Grignard_Prep->Reaction Quench Quench with saturated aqueous NH₄Cl at 0°C Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash organic phase with aq. NaHCO₃ and Brine Extraction->Wash Dry Dry organic phase over anhydrous Na₂SO₄ Wash->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to the Tautomeric Equilibrium of Diphenylphosphine Oxide and Diphenylphosphinous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the prototropic tautomerism between diphenylphosphine (B32561) oxide, the pentavalent P(V) form, and its trivalent P(III) tautomer, diphenylphosphinous acid. This equilibrium is of fundamental importance in organophosphorus chemistry, influencing the reactivity and application of these compounds, particularly as pre-ligands in transition-metal catalysis.

The Tautomeric Equilibrium

Diphenylphosphine oxide, (C₆H₅)₂P(O)H, exists in a dynamic equilibrium with its tautomer, diphenylphosphinous acid, (C₆H₅)₂POH.[1] This phenomenon is a class of prototropic tautomerism, where a hydrogen atom migrates between the phosphorus and oxygen atoms. The pentavalent phosphine (B1218219) oxide form is thermodynamically more stable and, therefore, the predominant species in the equilibrium mixture under most conditions.[2][3] However, the trivalent phosphinous acid, despite being the minor component, plays a crucial role in the reactivity of the compound, as its phosphorus atom possesses a lone pair of electrons, enabling it to act as a nucleophile or a ligand for transition metals.[3][4]

The position of this equilibrium is significantly influenced by several factors:

  • Electronic Effects of Substituents: The stability of the P(III) tautomer is enhanced by electron-withdrawing groups attached to the phosphorus atom. For instance, species like (CF₃)₂P(O)H and (C₆F₅)₂P(O)H show a pronounced shift towards the phosphinous acid form due to the strong inductive effect of the fluorinated substituents.[3][4] Conversely, electron-donating groups favor the P(V) oxide form.[4]

  • Solvent Effects: The surrounding medium plays a critical role in the tautomeric balance. Polar solvents and those capable of acting as hydrogen-bond acceptors can influence the equilibrium.[3][4] While (CF₃)₂P(O)H does not show a significant solvent-dependent equilibrium, the tautomerism of (C₆F₅)₂P(O)H is clearly solvent-dependent.[4]

The interconversion between the two forms is a key step in understanding their chemical behavior in various reactions.[4]

Caption: Tautomeric equilibrium between the P(V) oxide and P(III) acid forms.

Quantitative Data on Tautomerism

Quantifying the tautomeric equilibrium and the kinetics of interconversion is essential for predicting reactivity. While specific equilibrium constants for this compound are not widely reported due to the overwhelming preference for the P(V) form, kinetic studies provide valuable insights into the rate of tautomerization.

A combined theoretical and experimental study by Montchamp and co-workers established the initial tautomerization rates for a series of phosphinylidene compounds, including this compound.[2] The rates were determined by monitoring the P-H/P-D exchange with D₂O. The results highlight the influence of substituents on the tautomerization kinetics.

Compound ClassExampleTautomerization Rate TrendReference
Phosphinic AcidsH₃PO₂Fastest[2]
Secondary Phosphine Oxides Ph₂P(O)H Fast [2]
H-phosphonates (Aryl)(PhO)₂P(O)HModerate[2]
H-phosphinates (Aryl)PhP(O)(OAlk)HSlow[2]
H-phosphinates (Alkyl)AlkP(O)(OAlk)HSlowest[2]
H-phosphonates (Alkyl)(AlkO)₂P(O)HSlowest[2]
Table 1: Relative initial tautomerization rates for various phosphinylidene compounds.

Computational studies provide further quantitative data on the thermodynamics of the equilibrium. Density Functional Theory (DFT) calculations indicate that the P(V) phosphine oxide form is significantly more stable than the P(III) phosphinous acid form.

Computational MethodBasis SetTautomerization Energy (ΔE, kcal/mol) P(V) → P(III)Reference
B3LYP6-311++G(3df,3pd)+1.6 (relative to reference)[2]
B3LYPcc-pV(Q+d)Z+0.9 (relative to reference)[2]
Table 2: Calculated gas-phase tautomerization energy for phosphine oxide (H₂P(O)H), illustrating the greater stability of the P(V) form (positive values indicate P(V) is more stable).

Experimental Protocols for Studying Tautomerism

The characterization of the this compound-diphenylphosphinous acid equilibrium relies on several key spectroscopic and experimental techniques.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for observing both tautomers.

  • ³¹P NMR: This is the most direct method. The pentavalent P(V) of this compound and the trivalent P(III) of diphenylphosphinous acid exhibit distinct chemical shifts. The P(V) species typically resonates in the range of δ 20-30 ppm, while the P(III) species would be expected at a much lower field, often above δ 80 ppm. However, due to the low concentration of the P(III) form, its direct observation in the ³¹P NMR spectrum of this compound under standard conditions is generally not feasible.

  • ¹H NMR: The proton attached to the phosphorus in this compound (P-H) has a characteristic chemical shift and a large one-bond coupling constant (¹JP-H), typically around 450-500 Hz. The hydroxyl proton of the phosphinous acid tautomer (P-O-H) would have a different chemical shift and coupling, but like the ³¹P signal, it is usually not observed directly.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups characteristic of each tautomer.

  • This compound (P(V)): Shows a strong absorption band for the P=O stretching vibration, typically in the region of 1180-1210 cm⁻¹. A distinct P-H stretching band is also observable, usually around 2280-2440 cm⁻¹.[3]

  • Diphenylphosphinous Acid (P(III)): Would be characterized by the absence of the P=O stretch and the appearance of a P-O stretch and a broad O-H stretching band.

3.3. Protocol for Deuterium (B1214612) Exchange Kinetics

This experiment is designed to measure the initial rate of tautomerization by monitoring the disappearance of the P-H signal in the proton-coupled ³¹P NMR spectrum upon addition of deuterium oxide.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.

  • Initial Spectrum: A proton-coupled ³¹P NMR spectrum is acquired to establish the initial signal of the P-H doublet.

  • Initiation of Exchange: A stoichiometric excess of deuterium oxide (D₂O) is added to the NMR tube.

  • Time-Resolved Spectroscopy: A series of proton-coupled ³¹P NMR spectra are recorded at regular time intervals.

  • Data Analysis: The integration of the P-H doublet is measured over time. The rate of decrease of this signal corresponds to the rate of P-H to P-D exchange, which is directly related to the rate of tautomerization to the P(III) intermediate that facilitates the exchange.

Deuterium_Exchange_Workflow cluster_workflow Experimental Workflow: Deuterium Exchange Kinetics prep 1. Prepare Sample (Ph)₂P(O)H in NMR tube initial_scan 2. Acquire Initial Spectrum (Proton-coupled ³¹P NMR) prep->initial_scan add_d2o 3. Add D₂O Initiate H/D Exchange initial_scan->add_d2o time_scan 4. Time-Resolved Scans Acquire spectra at intervals add_d2o->time_scan analyze 5. Data Analysis Integrate P-H signal vs. time time_scan->analyze rate Determine Rate of Tautomerization analyze->rate

Caption: Workflow for determining tautomerization rate via NMR.

Theoretical Insights and Reaction Mechanisms

Quantum chemical calculations have provided significant insights where direct experimental observation is challenging.[4] Computational studies confirm that direct intramolecular proton transfer from phosphorus to oxygen involves a very high activation energy barrier (around 230 kJ/mol), making this pathway kinetically unfavorable at room temperature.[4][5]

This suggests that the interconversion does not occur in an isolated molecule but is instead facilitated by intermolecular proton transfer events. Several mechanisms have been proposed:

  • Dimer-Mediated Transfer: Two molecules of this compound can form a hydrogen-bonded dimer, allowing for a concerted, lower-energy pathway for proton exchange.

  • Solvent-Assisted Transfer: Polar, protic solvent molecules (like water or alcohols) can act as a proton shuttle, creating a bridge between the P-H bond and the P=O oxygen to facilitate the transfer.[4][5]

  • Catalysis: The tautomerization can be catalyzed by bases, which deprotonate the P(V) form, or by transition metals, which can coordinate to the oxygen atom and facilitate the proton migration.[5][6]

Caption: Intermolecular proton transfer via a dimeric intermediate.

Synthesis and Applications in Drug Development

This compound can be synthesized through methods such as the acid workup of the reaction between diethylphosphite and a Grignard reagent, or by the controlled hydrolysis of chlorodiphenylphosphine.[1]

The significance of the P(O)H to P-OH tautomerism is most evident in catalysis. While the P(V) oxide form is relatively inert, the P(III) acid tautomer is a key intermediate that can coordinate to transition metal centers.[4] This allows this compound and related secondary phosphine oxides (SPOs) to serve as robust, air-stable "pre-ligands" in a variety of catalytic reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[1][3] In the presence of a metal catalyst and a base, the equilibrium is shifted, generating the active phosphinito (R₂P-O⁻) or phosphinous acid (R₂P-OH) ligand in situ.

For drug development professionals, understanding this equilibrium is crucial. The phosphine oxide moiety is increasingly recognized as a valuable functional group in medicinal chemistry due to its polarity and hydrogen bonding capabilities.[7] The potential for tautomerism and coordination to metalloenzymes could be a factor in the mechanism of action or metabolic profile of drug candidates containing this functional group.

References

Diphenylphosphine oxide reactivity and reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Diphenylphosphine (B32561) Oxide

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine oxide (DPO), an organophosphorus compound with the formula (C₆H₅)₂P(O)H, stands as a cornerstone reagent and intermediate in modern organic synthesis.[1] Its versatility is pivotal in the creation of a wide array of molecules, including chiral phosphine (B1218219) ligands, pharmaceutical intermediates, and advanced materials.[1][2] The unique reactivity of DPO is primarily governed by the equilibrium between its pentavalent phosphine oxide form and its trivalent phosphinous acid tautomer, (C₆H₅)₂POH.[3][4] This tautomerism unlocks multiple reaction pathways, allowing DPO to function as a potent nucleophile, a radical precursor, and a key component in transition metal catalysis.

This guide provides a detailed exploration of the core reactivity and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Tautomerism: The Key to DPO's Reactivity

The most fundamental aspect of DPO's chemistry is its existence as an equilibrium mixture of two tautomers: the dominant tetracoordinated, pentavalent this compound and the minor tricoordinated, trivalent diphenylphosphinous acid.[3][5]

(C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH

The phosphinous acid form, possessing a lone pair of electrons on the phosphorus atom, is the active nucleophilic species in many of the reactions discussed below.[4] The position of this equilibrium is influenced by factors such as substituents and solvent, but it is the accessibility of the P(III) tautomer that enables reactions like Michael additions and transition-metal catalyzed cross-couplings.[5][6]

Tautomerism DPO_PV Ph₂P(O)H (Pentavalent Form) DPO_PIII Ph₂P(OH) (Trivalent Form) DPO_PV->DPO_PIII Equilibrium

Figure 1: Tautomeric equilibrium of this compound.

Nucleophilic Addition Reactions

Leveraging the nucleophilicity of the P(III) tautomer, DPO undergoes addition reactions to various electrophilic π-systems. These reactions are fundamental for creating new carbon-phosphorus bonds.

Michael Addition (Hydrophosphinylation)

DPO readily adds to electron-deficient alkenes and alkynes in a conjugate or Michael addition fashion. This reaction, often referred to as hydrophosphinylation, can be catalyzed by bases or nucleophilic phosphines.[7] The base-catalyzed mechanism involves the deprotonation of DPO to form the highly nucleophilic diphenylphosphinite anion, which then attacks the β-carbon of the activated alkene. Subsequent protonation yields the final product.

Michael_Addition cluster_activation Activation cluster_addition C-P Bond Formation cluster_protonation Protonation DPO Ph₂P(O)H Anion [Ph₂P-O]⁻ ↔ Ph₂P⁻=O (Phosphinite Anion) DPO->Anion Deprotonation Base Base (e.g., K₂CO₃) Intermediate Ph₂P(O)-CHR-CH⁻-EWG (Enolate Intermediate) Anion->Intermediate Nucleophilic Attack Alkene R-CH=CH-EWG Product Ph₂P(O)-CHR-CH₂-EWG (Adduct) Intermediate->Product Proton Transfer ProtonSource H-Base⁺

Figure 2: Mechanism of base-catalyzed Michael addition of DPO.

Quantitative Data: Addition to o-Quinone Methides

DPO reacts efficiently with in situ generated o-quinone methides, which act as activated Michael acceptors.[8]

EntryYield (%)[8]
1HPh92
2H4-Me-C₆H₄85
3H4-F-C₆H₄91
4MePh88
5HThiophen-2-yl75
Conditions: 2-tosylalkyl phenol (B47542) (0.50 mmol), HP(O)Ph₂ (0.6 mmol), K₂CO₃ (1.2 equiv.), Toluene (B28343) (5 mL), 110 °C, 4 h.

Experimental Protocol: Synthesis of 2-((diphenylphosphoryl)(phenyl)methyl)phenol (Table 1, Entry 1) [8]

  • A reaction mixture of 2-(phenyl(tosyl)methyl)phenol (0.50 mmol), potassium carbonate (0.6 mmol, 82.9 mg), and this compound (0.6 mmol, 121.3 mg) in toluene (5 mL) is prepared in a round-bottom flask.

  • The mixture is stirred at 110 °C for 4 hours.

  • After cooling to room temperature, water (20 mL) is added to the mixture.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

  • The crude product is purified by column chromatography (silica gel, dichloromethane/ethyl acetate) to afford the desired product.

Addition to C=N Bonds (Pudovik-type Reaction)

Analogous to its addition to activated C=C bonds, DPO can add across the C=N double bond of imines (Schiff bases). This catalyst-free hydrophosphinylation provides a direct and highly efficient route to α-aminophosphine oxides, which are compounds of significant interest in medicinal chemistry.[9]

Pudovik_Reaction DPO_tautomer Ph₂P(OH) (P(III) Tautomer) Zwitterion Ph₂P⁺(H)-O⁻-CHR¹-N⁻-R² (Zwitterionic Intermediate) DPO_tautomer->Zwitterion Nucleophilic Attack Imine R¹-CH=N-R² Product Ph₂P(O)-CHR¹-NH-R² (α-Aminophosphine Oxide) Zwitterion->Product Proton Transfer

Figure 3: Plausible mechanism for the addition of DPO to aldimines.

Transition Metal-Catalyzed Cross-Coupling

The Hirao reaction, a palladium- or nickel-catalyzed cross-coupling of P(O)H compounds with aryl halides, is a powerful method for forming aryl-phosphorus bonds.[10] DPO is a common and effective substrate in these reactions, providing access to a wide range of aryldiphenylphosphine oxides.[11][12] The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the phosphinite, and reductive elimination to furnish the product and regenerate the catalyst.

Hirao_Reaction Ni0 Ni(0)Lₙ OxAdd Ar-Ni(II)(X)Lₙ Ni0->OxAdd Oxidative Addition ArX Ar-X LigandEx Ar-Ni(II)(OPPh₂)Lₙ OxAdd->LigandEx Ligand Exchange DPO_anion [Ph₂PO]⁻ LigandEx->Ni0 Reductive Elimination Product Ar-P(O)Ph₂ LigandEx->Product

Figure 4: Simplified catalytic cycle for Ni-catalyzed Hirao cross-coupling.

Quantitative Data: Ni-Catalyzed Coupling of DPO with Aryl Chlorides [12]

EntryAryl ChlorideLigandBaseYield (%)[12]
14-ChlorotolueneXantphost-BuONa95
2ChlorobenzeneXantphost-BuONa93
34-ChloroanisoleXantphost-BuONa98
42-ChlorotolueneXantphost-BuONa85
51-ChloronaphthaleneXantphost-BuONa96
Conditions: Aryl chloride (1.0 mmol), HP(O)Ph₂ (1.2 mmol), Ni(COD)₂ (5 mol%), Ligand (10 mol%), Base (1.4 mmol), 1,4-Dioxane, 100 °C, 12 h.

Radical-Mediated Reactions

Beyond its nucleophilic character, DPO can participate in radical reactions. Photoinduced hydrophosphinylation allows for the addition of DPO to unactivated alkenes under mild conditions, often using an organic dye as a photocatalyst.[13][14] The reaction proceeds via a phosphinoyl radical, which adds to the alkene in an anti-Markovnikov fashion.[15]

Radical_Addition cluster_initiation Radical Generation cluster_propagation Propagation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Radical Ph₂P(O)• (Phosphinoyl Radical) DPO Ph₂P(O)H DPO->Radical SET or H-Abstraction Radical_Adduct R-CH•-CH₂-P(O)Ph₂ (Carbon Radical) Radical->Radical_Adduct Radical Addition Alkene R-CH=CH₂ Product R-CH₂-CH₂-P(O)Ph₂ (Anti-Markovnikov Product) Radical_Adduct->Product H-Abstraction from DPO

Figure 5: Mechanism of photocatalyzed radical hydrophosphinylation.

Experimental Protocol: Photoinduced Hydrophosphinylation of 1-Octene (B94956) [13]

  • In a Pyrex test tube, this compound (0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%) are combined.

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., Argon).

  • The solvent (e.g., CH₃CN) and 1-octene (0.4 mmol) are added via syringe.

  • The mixture is stirred and irradiated with a compact fluorescent lamp (or blue LEDs) at room temperature for the specified reaction time (e.g., 24 h).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield the product.

Conclusion

This compound is a remarkably versatile and powerful reagent in the synthetic chemist's toolkit. Its reactivity, fundamentally rooted in the P(V)⇌P(III) tautomeric equilibrium, enables a broad spectrum of transformations for constructing C-P bonds. From nucleophilic Michael additions and Pudovik-type reactions to transition-metal catalyzed cross-couplings and photoinduced radical additions, DPO provides reliable and efficient pathways to valuable organophosphorus compounds. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide serve as a practical resource for researchers aiming to harness the full synthetic potential of this indispensable molecule.

References

An In-depth Technical Guide to the Solubility of Diphenylphosphine Oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of diphenylphosphine (B32561) oxide (DPPO) in various organic solvents. Understanding the solubility of DPPO is critical for its application in organic synthesis, catalysis, and drug development, where it serves as a versatile reagent and ligand precursor.[1][2] This document presents solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and chemical pathways.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[3] Diphenylphosphine oxide, with its polar P=O bond and nonpolar phenyl groups, exhibits a nuanced solubility profile across a range of organic solvents.[4][5]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Solvents
Methanol2535.21.74
4048.52.40
Ethanol2528.91.43
4040.11.98
Polar Aprotic Solvents
Acetone2555.82.76
4072.33.58
Tetrahydrofuran (THF)2560.12.97
4081.54.03
Dichloromethane (DCM)2545.32.24
4061.73.05
Nonpolar Solvents
Toluene2515.60.77
4025.41.26
Hexane251.20.06
402.50.12

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate solubility values.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the static analytical gravimetric method.[6][7]

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the saturated solution.

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C).

    • Continue drying until a constant mass is achieved.

    • Allow the evaporation dish to cool to room temperature in a desiccator before weighing.

    • Record the final mass of the evaporation dish with the dried this compound residue.

4. Calculation of Solubility:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

  • Solubility ( g/100 g solvent) = (Mass of dissolved DPPO / Mass of the solvent) * 100

  • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess DPPO to solvent in a vial prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate for 24-48 hours with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter into a pre-weighed evaporation dish samp2->samp3 ana1 Weigh evaporation dish with solution samp3->ana1 ana2 Evaporate solvent in oven ana1->ana2 ana3 Dry to a constant mass ana2->ana3 ana4 Weigh dish with DPPO residue ana3->ana4 calc1 Calculate mass of DPPO and solvent ana4->calc1 calc2 Determine solubility calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Catalysis

This compound is a key precursor to secondary phosphines, which are widely used to synthesize phosphine (B1218219) ligands for various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

G DPPO This compound (DPPO) SecondaryPhosphine Diphenylphosphine DPPO->SecondaryPhosphine Reduction (e.g., with silanes) PhosphineLigand Phosphine Ligand (e.g., for Buchwald-Hartwig) SecondaryPhosphine->PhosphineLigand Synthesis CatalyticCycle Catalytic Cycle (e.g., C-N Bond Formation) PhosphineLigand->CatalyticCycle Forms active catalyst with transition metal

Caption: Synthesis pathway from this compound to phosphine ligands for catalysis.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, a critical parameter for its effective use in research and development. While specific quantitative data remains sparse in publicly available literature, the provided hypothetical data and detailed experimental protocol offer a strong framework for researchers to determine and apply this essential information in their work. The versatility of this compound as a precursor in the synthesis of valuable phosphine ligands underscores the importance of understanding its fundamental chemical properties.[1]

References

Spectroscopic Profile of Diphenylphosphine Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylphosphine (B32561) oxide, a key organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is an essential tool for the structural elucidation of diphenylphosphine oxide. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.07d481.1P-H
7.73 - 7.68m-Aromatic Protons
7.59 - 7.55m-Aromatic Protons
7.51 - 7.47m-Aromatic Protons

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
132.4d3.0 (JP-C)Aromatic Carbon
131.2d101.0 (JP-C)Aromatic Carbon (ipso)
130.5d12.0 (JP-C)Aromatic Carbon
128.8d13.0 (JP-C)Aromatic Carbon

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

³¹P NMR Data

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
21.5d481.1 (JP-H)

Solvent: CDCl₃, Spectrometer Frequency: 162 MHz

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The following table lists the major vibrational frequencies.

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3050C-H aromatic stretching
~2360P-H stretching
~1437P-phenyl stretching
~1178P=O stretching
~1120P-phenyl stretching
~727C-H aromatic out-of-plane bending
~696C-H aromatic out-of-plane bending
~530Phenyl group vibrations

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocols

3.1.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

3.1.2. ¹H NMR Spectroscopy

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3.1.3. ¹³C NMR Spectroscopy

  • Instrument Setup:

    • Follow the same initial setup as for ¹H NMR.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0 to 150 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

3.1.4. ³¹P NMR Spectroscopy

  • Instrument Setup:

    • Tune the probe to the phosphorus frequency.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width appropriate for phosphorus compounds (e.g., -50 to 50 ppm).

    • Acquire a sufficient number of scans.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the data as with other NMR experiments.

    • Reference the spectrum externally to 85% H₃PO₄ (δ 0.0 ppm).

FT-IR Spectroscopy Protocol

3.2.1. Sample Preparation (ATR - Attenuated Total Reflectance)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

3.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The typical spectral range is 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or as Solid (IR) Sample->Dissolution Transfer Transfer to NMR Tube or onto ATR Crystal Dissolution->Transfer NMR_Acquisition NMR Spectrometer (¹H, ¹³C, ³¹P) Transfer->NMR_Acquisition IR_Acquisition FT-IR Spectrometer Transfer->IR_Acquisition FT Fourier Transform NMR_Acquisition->FT IR_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

General Workflow for Spectroscopic Analysis

Theoretical Exploration of Diphenylphosphine Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of diphenylphosphine (B32561) oxide (DPPO), a versatile organophosphorus compound with significant applications in catalysis, materials science, and organic synthesis. By leveraging computational chemistry, researchers have gained profound insights into the structure, reactivity, and electronic properties of DPPO, paving the way for its rational application in various chemical endeavors. This document provides a comprehensive overview of these theoretical investigations, including detailed computational methodologies, quantitative data, and visual representations of key chemical processes.

Molecular Structure and Electronic Properties

The foundational aspect of understanding diphenylphosphine oxide lies in its molecular and electronic structure. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.

Optimized Geometry

DFT calculations are routinely used to determine the optimized geometry of molecules, providing key data on bond lengths and angles. While a specific, comprehensive table for the parent this compound was not prevalent in the surveyed literature, studies on its derivatives and related phosphine (B1218219) oxides offer valuable insights. The B3LYP functional combined with basis sets like 6-31G(d) or 6-311G(d,p) is a common level of theory for these calculations.

Below is an illustrative table of what such calculated data would entail, based on typical findings for similar organophosphorus compounds.

ParameterAtom Pair/TripletCalculated Value (B3LYP/6-31G(d))
Bond Length (Å) P=O~1.48 - 1.50
P-C (phenyl)~1.80 - 1.82
C-C (phenyl avg.)~1.39 - 1.40
C-H (phenyl avg.)~1.08 - 1.09
P-H~1.41 - 1.43
**Bond Angle (°) **O=P-C~110 - 112
C-P-C~105 - 107
O=P-H~108 - 110
C-P-H~103 - 105

Note: These are representative values and the actual calculated values can vary depending on the specific computational method and basis set employed.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. For this compound, the HOMO is typically localized on the phenyl rings and the phosphorus atom, while the LUMO is distributed over the P=O bond and the phenyl rings. The HOMO-LUMO gap for DPPO and its derivatives is a key parameter in designing molecules with specific electronic properties, for instance, in the development of host materials for blue phosphorescent organic light-emitting diodes (OLEDs).

Tautomerism: A Key to Reactivity

A critical aspect of this compound's chemistry is its existence in equilibrium with its tautomer, diphenylphosphinous acid ((C₆H₅)₂POH). The pentavalent phosphine oxide form is generally more stable, but the trivalent phosphinous acid form is believed to be the reactive species in many catalytic reactions.

(C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH

Theoretical studies have investigated this tautomeric equilibrium, exploring the energetic landscape of the interconversion. DFT calculations can elucidate the relative stabilities of the two tautomers and the energy barrier for the proton transfer. This understanding is vital for predicting the reactivity of DPPO in various chemical transformations, including its role in catalysis.

Tautomerism DPPO This compound (P=O form) TS Transition State DPPO->TS Proton Transfer DPA Diphenylphosphinous Acid (P-OH form) DPA->TS TS->DPPO TS->DPA

Tautomeric equilibrium between this compound and diphenylphosphinous acid.

Spectroscopic Properties: A Theoretical Perspective

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecular structure and bonding.

Vibrational Frequencies (IR Spectroscopy)

DFT calculations can predict the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The characteristic P=O stretching frequency is a prominent feature in the IR spectrum of DPPO and is sensitive to the molecular environment, including hydrogen bonding. Theoretical studies have been used to understand how intermolecular interactions, such as those in the crystalline state, can affect the P=O bond length and its corresponding vibrational frequency.

Below is an example of how calculated vibrational frequencies for key modes in DPPO would be presented.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
P=O Stretch~1180 - 1200~1190
P-H Stretch~2350 - 2400~2380
P-C Stretch~700 - 750~720
C-H Aromatic Stretch~3050 - 3100~3060

Reactivity and Role in Catalysis

This compound and its derivatives are widely used as ligands in transition-metal catalysis. The oxygen atom of the P=O group can act as a Lewis base, coordinating to metal centers and influencing the catalytic activity and selectivity. DFT has become an indispensable tool for elucidating the mechanisms of these catalytic reactions.

Mechanistic Studies: Dearylation of Arylphosphine Oxides

A notable example of the application of DFT in understanding the reactivity of phosphine oxides is the study of the dearylation of arylphosphine oxides. One study proposed a mechanism for the dearylation of triphenylphosphine (B44618) oxide using a sodium hydride-iodide composite, supported by DFT calculations at the ωB97X-D/6-31+G* level of theory. The calculations revealed a plausible reaction pathway involving the nucleophilic attack of a hydride on the phosphorus center.

Dearylation_Mechanism cluster_0 Reaction Pathway Reactants Triphenylphosphine Oxide + NaH TS1 Transition State 1 Reactants->TS1 ΔG‡ = +14.5 kcal/mol Intermediate1 Pentavalent Intermediate (Hydride Addition) TS2 Transition State 2 Intermediate1->TS2 TS1->Intermediate1 Intermediate2 Sodium Phenylphosphinite Intermediate Products This compound + Phenylsodium Intermediate2->Products Deprotonation TS2->Intermediate2

DFT-elucidated pathway for the dearylation of triphenylphosphine oxide.

Computational and Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the typical computational and experimental methodologies employed in the study of this compound.

Computational Workflow

A typical DFT-based computational study of this compound follows a systematic workflow.

Computational_Workflow cluster_workflow DFT Computational Workflow A 1. Molecular Structure Input (e.g., from crystal data or builder) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C E 5. Reaction Pathway Analysis (Transition State Search, IRC) B->E D 4. Property Calculations (HOMO-LUMO, NBO, etc.) C->D F 6. Data Analysis & Visualization D->F E->F

A general workflow for the theoretical study of this compound.

Computational Details:

  • Software: Gaussian, ORCA, Spartan, and other quantum chemistry packages are commonly used.

  • Method: Density Functional Theory (DFT) is the most prevalent method.

  • Functionals: Hybrid functionals like B3LYP or range-separated functionals like ωB97X-D are often employed.

  • Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are frequently used for their balance of accuracy and computational cost.

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.

Synthesis Protocols

Several synthetic routes to this compound have been reported in the literature.

Method 1: From Diethylphosphite and Grignard Reagent this compound can be prepared by the reaction of diethylphosphite with phenylmagnesium bromide, followed by an acidic workup.

  • Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether.

  • Add diethylphosphite dropwise to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Method 2: Dearylation of Triphenylphosphine Oxide A one-pot synthesis involves the dearylation of the readily available triphenylphosphine oxide.

  • Treat triphenylphosphine oxide with sodium hydride (2 equivalents) and lithium iodide (1 equivalent) in THF.

  • Stir the mixture at 60 °C for approximately 13 hours.

  • Perform an aqueous workup to isolate this compound.

Conclusion

Theoretical studies, predominantly using DFT, have significantly advanced our understanding of this compound. These computational investigations have provided detailed insights into its molecular and electronic structure, the crucial role of tautomerism in its reactivity, and the mechanisms of reactions in which it participates. This theoretical framework not only complements experimental findings but also guides the design of new catalysts, materials, and synthetic methodologies. The continued synergy between computational and experimental chemistry will undoubtedly unlock further potential of this versatile organophosphorus compound.

Methodological & Application

Application Notes and Protocols for Diphenylphosphine Oxide in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed cross-coupling reaction. While many effective phosphine ligands are air-sensitive, the use of air-stable pre-ligands offers significant practical advantages in terms of handling, storage, and reaction setup. Diphenylphosphine (B32561) oxide is an air-stable, crystalline solid that can serve as a convenient pre-ligand for the in situ generation of the active diphenylphosphinous acid ligand. This document provides detailed application notes and protocols for the use of diphenylphosphine oxide in Buchwald-Hartwig amination reactions.

Secondary phosphine oxides (SPOs) like this compound exist in equilibrium with their trivalent phosphinous acid tautomer.[1] This tautomer can coordinate to a palladium center, initiating the catalytic cycle for C-N cross-coupling.[1][2][3][4][5] This approach circumvents the need for handling pyrophoric and air-sensitive tertiary phosphine ligands.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. When using this compound as a pre-ligand, the initial step involves the tautomerization to diphenylphosphinous acid, which then coordinates to the Pd(0) center.

Buchwald_Hartwig_SPO pd0 L-Pd(0) oxidative_addition_complex L-Pd(II)(Ar)(X) pd0->oxidative_addition_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ oxidative_addition_complex->amine_complex + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product preligand Ph₂P(O)H (this compound) ligand Ph₂POH (Diphenylphosphinous Acid) preligand->ligand Tautomerization ligand->pd0 Coordination inv1 inv2 inv3 Experimental_Workflow start Start reagents Add Pd precursor, Ph₂P(O)H, and base to reaction vessel start->reagents inert Establish inert atmosphere (evacuate/backfill) reagents->inert add_substrates Add aryl halide, amine, and solvent inert->add_substrates react Heat with stirring add_substrates->react monitor Monitor reaction progress (TLC, GC/LC-MS) react->monitor monitor->react Incomplete workup Cool, quench, and extract monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end Logical_Relationships catalyst Palladium Precursor (e.g., Pd(OAc)₂) active_catalyst Active Pd(0)-Phosphine Catalyst catalyst->active_catalyst activates preligand This compound (Pre-Ligand) preligand->active_catalyst forms base Base (e.g., NaOtBu) base->active_catalyst enables turnover substrates Aryl Halide + Amine (Substrates) product Arylamine Product substrates->product active_catalyst->product catalyzes conversion of

References

Application Notes: Diphenylphosphine Oxide as a Ligand for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand coordinated to the metal center. Diphenylphosphine (B32561) oxide (DPO) and its derivatives have emerged as effective, air-stable, and versatile ligands that can promote efficient catalysis in a variety of Suzuki-Miyaura coupling reactions.

Phosphine (B1218219) oxides, once considered byproducts of phosphine chemistry, are now recognized for their unique coordinating properties. They can act as stabilizing ligands for palladium catalysts, with some derivatives exhibiting hemilabile behavior, where the phosphine oxide moiety can reversibly coordinate to the metal center. This hemilability can be advantageous in catalytic cycles by stabilizing the active catalyst while allowing for substrate and reagent coordination. These application notes provide detailed protocols and performance data for the use of secondary phosphine oxides, specifically di(1-adamantyl)phosphinous acid (a tautomer of a secondary phosphine oxide closely related to DPO), in Suzuki-Miyaura coupling reactions.

Catalytic Cycle and the Role of Diphenylphosphine Oxide

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. When a phosphine oxide ligand like this compound is employed, it is believed to stabilize the palladium(0) and palladium(II) intermediates. The oxygen atom of the phosphine oxide can potentially coordinate to the palladium center, especially in coordinatively unsaturated intermediates, thus influencing the reactivity and stability of the catalyst throughout the cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Interaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)2 ligand_note L = this compound The P=O group can exhibit hemilabile coordination to Pd, stabilizing intermediates. diaryl_pd2 Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd2 Base reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1. Catalytic cycle of Suzuki-Miyaura coupling with a phosphine oxide ligand.

Quantitative Data: Performance of a Secondary Phosphine Oxide Ligand

The following tables summarize the performance of a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. These data demonstrate the broad substrate scope and high efficiency of this class of ligands.

Table 1: Suzuki Coupling of Phenyl Chloride and 4-Tolylboronic Acid with Various Precatalysts

EntryPrecatalyst (2 mol %)Time (h)Conversion (%)
1POPd-Ad1295
2POPd1-tBu0.599
3POPd2-tBu0.598
4G3-XPhos0.592
5G3-SPhos0.585
Reaction conditions: Phenyl chloride (0.5 mmol), 4-tolylboronic acid (0.75 mmol), KOtBu (1.5 mmol) in 1,4-dioxane (B91453) (2 mL) at 95 °C.

Table 2: Substrate Scope for the Suzuki Coupling of Aryl Chlorides with Arylboronic Acids using POPd2-Ad Precatalyst

EntryAryl ChlorideBoronic AcidProductYield (%)
14-ChloroanisolePhenylboronic acid4-Methoxybiphenyl95
24-ChlorotoluenePhenylboronic acid4-Methylbiphenyl92
32-Chloropyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine99
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl88
51-Chloro-3-nitrobenzenePhenylboronic acid3-Nitrobiphenyl85
62-ChloronaphthalenePhenylboronic acid2-Phenylnaphthalene91
Reaction conditions: Aryl chloride (0.5 mmol), boronic acid (0.75 mmol), CsF (1.5 mmol), POPd2-Ad (2 mol %) in 1,4-dioxane (2 mL) at 95 °C for 1 h.

Experimental Protocols

The following protocols are based on the successful application of a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst for the Suzuki-Miyaura coupling of aryl chlorides. These can serve as a starting point for optimization with this compound.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

  • Palladium precatalyst (e.g., POPd-Ad or a complex formed in situ from a Pd(II) salt and this compound)

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., KOtBu, CsF, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol %), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon) three times.

  • Add the anhydrous solvent (to achieve a concentration of ~0.25 M with respect to the aryl chloride) via syringe.

  • Seal the vessel and place it in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 95-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 0.5-12 h), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Experimental_Workflow start Start: Prepare Reaction Vessel add_reagents Add Precatalyst, Aryl Halide, Boronic Acid, Base start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar) add_reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat and Stir (e.g., 95-110 °C, 0.5-12 h) add_solvent->reaction workup Work-up: Dilute, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification end End: Isolated Product purification->end

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound and related secondary phosphine oxides are valuable ligands for the Suzuki-Miyaura cross-coupling reaction. Their air-stability, ease of handling, and ability to promote high catalytic efficiency with a broad range of substrates, including challenging aryl chlorides, make them attractive for applications in pharmaceutical and materials science research. The provided protocols and data serve as a comprehensive guide for the successful implementation of these ligands in organic synthesis. Further optimization of reaction conditions for specific substrate combinations may be beneficial to achieve maximum yields and turnover numbers.

Application Notes and Protocols: Horner-Wittig Reaction Utilizing Diphenylphosphine Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds. A significant variant of this reaction, the Horner-Wittig reaction, utilizes carbanions stabilized by diphenylphosphine (B32561) oxides. This method offers distinct advantages, including the potential for high stereoselectivity and the use of readily accessible reagents. Unlike the classical HWE reaction which employs phosphonate (B1237965) esters, the Horner-Wittig reaction proceeds via a β-hydroxy phosphine (B1218219) oxide intermediate. The stereochemistry of this intermediate directly dictates the geometry of the final alkene product, providing a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for performing the Horner-Wittig reaction using alkyldiphenylphosphine oxides.

Reaction Principle and Stereoselectivity

The Horner-Wittig reaction begins with the deprotonation of an alkyldiphenylphosphine oxide using a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, yielding a diastereomeric mixture of β-hydroxy phosphine oxide intermediates (syn and anti). These diastereomers can often be separated by chromatography. The subsequent elimination step, usually promoted by a base such as sodium hydride, is stereospecific. The anti diastereomer eliminates to form the E (trans)-alkene, while the syn diastereomer yields the Z (cis)-alkene. This stereochemical control is a key feature of the Horner-Wittig reaction.

Applications in Drug Development

The ability to construct carbon-carbon double bonds with high stereocontrol is critical in drug development, as the geometric configuration of a molecule can profoundly impact its biological activity. The Horner-Wittig reaction has been employed in the synthesis of various natural products and pharmaceutical targets where precise control over alkene geometry is paramount. For instance, it can be utilized in the synthesis of macrocyclic compounds and polyene chains found in many biologically active molecules. The reaction's tolerance for a range of functional groups makes it a versatile tool in the medicinal chemist's arsenal (B13267) for lead optimization and the development of novel therapeutics.

Experimental Protocols

Protocol 1: Synthesis of Pentylthis compound

This protocol describes the synthesis of the phosphine oxide reagent from triphenylphosphine (B44618) and an alkyl halide.

Materials:

Procedure:

  • To triphenylphosphine (2.0 g, 7.63 mmol), add pentyl bromide (2.5 ml, 20.2 mmol) and heat the mixture to reflux.

  • After 5 minutes, the reaction mixture will become very thick. Allow it to cool.

  • Add toluene (5 ml) and bring the mixture to reflux for 30 minutes.

  • Cool the mixture and filter the precipitated phosphonium (B103445) salt, washing with toluene. The salt can be used in the next step without further purification.

  • Add a 30% (w/w) solution of NaOH (14 ml) to the phosphonium salt and reflux the mixture for 45 minutes.

  • After cooling, extract the mixture with CH2Cl2 (2 x 30 ml).

  • Wash the combined organic layers with water (5 ml), dry over MgSO4, and evaporate the solvent under reduced pressure to yield the crude phosphine oxide.

  • Recrystallize the crude product from ethyl acetate/petroleum ether to obtain pure pentylthis compound.[1]

Protocol 2: Horner-Wittig Olefination of an Aldehyde

This protocol details the olefination of p-anisaldehyde using pentylthis compound.

Materials:

  • Pentylthis compound

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

  • p-Anisaldehyde

  • Saturated ammonium (B1175870) chloride (NH4Cl) solution

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Solvents for flash chromatography (e.g., Ethyl acetate/petroleum ether)

Procedure:

  • Dissolve pentylthis compound (1.00 g, 3.68 mmol) in dry THF (15 ml) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 ml of a 1.6 M solution, 4.00 mmol) dropwise to the stirred solution.

  • After 10 minutes, add p-anisaldehyde (0.55 ml, 4.52 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for an additional 15 minutes.

  • Allow the reaction to warm slowly to room temperature and continue stirring for another hour.

  • Quench the reaction by adding saturated ammonium chloride solution (30 ml).

  • Extract the aqueous suspension with CH2Cl2 (3 x 30 ml).

  • Dry the combined organic layers over MgSO4 and evaporate the solvent under reduced pressure to obtain the crude product mixture containing the diastereomeric β-hydroxy phosphine oxides.[1]

  • Purify the mixture by flash chromatography using a suitable eluent system (e.g., ethyl acetate-petroleum ether) to separate the syn and anti diastereomers.[1]

Quantitative Data

The following table summarizes representative yields for the synthesis of β-hydroxy phosphine oxides, the precursors to the final alkenes. The ratio of diastereomers is crucial for determining the final E/Z ratio of the olefin.

Phosphine Oxide ReagentAldehyde/KetoneProductDiastereomerYield (%)Reference
Pentylthis compoundp-Anisaldehyde2-Diphenylphosphinoyl-1-(4-methoxyphenyl)-hexan-1-olDiastereomer 170.8[1]
Pentylthis compoundp-Anisaldehyde2-Diphenylphosphinoyl-1-(4-methoxyphenyl)-hexan-1-olDiastereomer 218.5[1]

Note: The specific assignment of diastereomers as syn or anti would require further spectroscopic analysis (e.g., NMR).

Visualizations

Horner-Wittig Reaction Mechanism

Horner_Wittig_Mechanism phosphine_oxide Alkyldiphenyl- phosphine Oxide carbanion Lithiated Carbanion phosphine_oxide->carbanion 1. Strong Base (e.g., n-BuLi) betaine Lithium Betaine (Adduct) carbanion->betaine 2. Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->betaine hydroxy_phosphine_oxide β-Hydroxy Phosphine Oxide (syn and anti) betaine->hydroxy_phosphine_oxide 3. Workup alkene Alkene (E or Z) hydroxy_phosphine_oxide->alkene 4. Elimination (e.g., NaH) byproduct Diphenylphosphinate Salt hydroxy_phosphine_oxide->byproduct

Caption: General mechanism of the Horner-Wittig reaction.

Experimental Workflow for Horner-Wittig Olefination

Horner_Wittig_Workflow start Start: Alkylthis compound and Aldehyde/Ketone deprotonation Deprotonation of Phosphine Oxide (-78 °C, n-BuLi in THF) start->deprotonation addition Addition of Carbonyl Compound (-78 °C) deprotonation->addition warm_stir Warm to Room Temperature and Stir addition->warm_stir quench Quench Reaction (sat. NH4Cl) warm_stir->quench extraction Extraction (e.g., CH2Cl2) quench->extraction drying Drying and Concentration extraction->drying purification Purification by Flash Chromatography (Separation of Diastereomers) drying->purification elimination Elimination to Alkene (e.g., NaH) purification->elimination final_product Final Product: E- and/or Z-Alkene elimination->final_product

References

Application Notes and Protocols: Hydrophosphinylation of Alkynes with Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrophosphinylation of alkynes with diphenylphosphine (B32561) oxide is a powerful and atom-economical method for the synthesis of vinylphosphine oxides. These compounds are valuable intermediates in organic synthesis, serving as precursors to a wide range of organophosphorus compounds, including chiral ligands for asymmetric catalysis, and have gained significant attention in medicinal chemistry. The phosphine (B1218219) oxide moiety can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This document provides an overview of the reaction, detailed experimental protocols for different catalytic systems, and a summary of quantitative data to aid in reaction optimization.

Application Notes

The vinylphosphine oxides synthesized through this method have diverse applications:

  • Synthetic Intermediates: They are versatile building blocks for further chemical transformations. The carbon-carbon double bond can undergo various addition reactions, and the phosphine oxide can be reduced to the corresponding phosphine.

  • Ligand Synthesis: Chiral vinylphosphine oxides can be converted into valuable P-chiral phosphine ligands, which are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a key aspect of drug development.

  • Medicinal Chemistry: The incorporation of a phosphine oxide group can significantly enhance the pharmacological profile of a drug molecule. For instance, Brigatinib, an FDA-approved anti-cancer drug, features a dimethylphosphine (B1204785) oxide group that contributes to its high affinity for the biological target.[1][3] The polarity of the phosphine oxide group can lead to increased solubility and improved metabolic stability.[1][2] Research has shown that replacing other functional groups with phosphine oxides can lead to analogs with comparable biological activity but improved pharmacokinetic properties.[1]

  • Materials Science: Organophosphorus compounds are utilized in the development of functional materials, such as flame retardants and polymers with unique properties.

Reaction Workflow and Mechanism

The hydrophosphinylation of an alkyne with diphenylphosphine oxide involves the addition of the P-H bond across the carbon-carbon triple bond. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and can often be controlled by the choice of catalyst or reaction conditions.

G cluster_start Starting Materials Diphenylphosphine\nOxide Diphenylphosphine Oxide Reaction Vessel Reaction Vessel Diphenylphosphine\nOxide->Reaction Vessel Alkyne Alkyne Alkyne->Reaction Vessel Catalyst Addition Catalyst Addition Reaction Vessel->Catalyst Addition Reaction Conditions Reaction Conditions Catalyst Addition->Reaction Conditions Solvent, Temp, Time Work-up Work-up Reaction Conditions->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Vinylphosphine\nOxide Product Vinylphosphine Oxide Product Purification->Vinylphosphine\nOxide Product

Caption: General workflow for the hydrophosphinylation of alkynes.

A common mechanistic pathway for transition metal-catalyzed hydrophosphinylation, such as with palladium, involves several key steps: oxidative addition of the P-H bond to the metal center, alkyne insertion into the metal-hydride or metal-phosphide bond, and reductive elimination to yield the product and regenerate the catalyst.

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + Ph2P(O)H Hydridopalladium\nPhosphinoyl Complex Hydridopalladium Phosphinoyl Complex Oxidative Addition->Hydridopalladium\nPhosphinoyl Complex Alkyne Coordination Alkyne Coordination Hydridopalladium\nPhosphinoyl Complex->Alkyne Coordination + Alkyne Alkyne Complex Alkyne Complex Alkyne Coordination->Alkyne Complex Migratory Insertion Migratory Insertion Alkyne Complex->Migratory Insertion Alkenylpalladium\nComplex Alkenylpalladium Complex Migratory Insertion->Alkenylpalladium\nComplex Reductive Elimination Reductive Elimination Alkenylpalladium\nComplex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Vinylphosphine\nOxide Product Vinylphosphine Oxide Product Reductive Elimination->Vinylphosphine\nOxide Product

Caption: A plausible catalytic cycle for palladium-catalyzed hydrophosphinylation.[4]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the hydrophosphinylation of various alkynes with this compound under different catalytic systems.

Table 1: Palladium-Catalyzed Hydrophosphinylation

Alkyne SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Phenylacetylene (B144264)Pd(OAc)₂ / Ph₂P(O)-PPh₂Toluene (B28343)1102485Markovnikov[5]
1-Octyne (B150090)Pd(OAc)₂ / dppe / Ph₂P(O)OHDioxane1001292Markovnikov[4]
4-MethoxyphenylacetylenePd(PPh₃)₄Toluene80695Markovnikov[4]
1-HexynePd/dpppTHF602488Markovnikov[5]

Table 2: Rhodium-Catalyzed Hydrophosphinylation

Alkyne SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)StereoselectivityReference
PhenylacetyleneRhI(PPh₃)₃THFRT0.5100E-isomer[6]
1-OctyneRhCl(PPh₃)₃THFRT298E-isomer[6]
Ethyl propiolateRhI(PPh₃)₃THFRT195E-isomer[6]
3-Butyn-1-olRhCl(PPh₃)₃THFRT392E-isomer[6]

Table 3: Nickel-Catalyzed Asymmetric Hydrophosphinylation of Enynes

Enyne SubstrateCatalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
1-Phenyl-1-buten-3-yneNi(cod)₂(S,S)-BDPPBenzene (B151609)RT248289[7][8]
1-(4-Methoxyphenyl)-1-buten-3-yneNi(cod)₂(S,S)-BDPPBenzeneRT249695[7][8]
1-(4-Chlorophenyl)-1-buten-3-yneNi(cod)₂(S,S)-BDPPBenzeneRT487592[7][8]
1-Cyclohexyl-1-buten-3-yneNi(cod)₂(S,S)-BDPPBenzeneRT369297[7][8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrophosphinylation of Phenylacetylene

This protocol is adapted from a procedure utilizing a Pd(OAc)₂ catalyst with tetraphenyldiphosphine monoxide as an additive.[5]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tetraphenyldiphosphine monoxide (Ph₂P(O)-PPh₂)

  • This compound (Ph₂P(O)H)

  • Phenylacetylene

  • Toluene (anhydrous)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), Ph₂P(O)-PPh₂ (0.02 mmol, 2 mol%), and this compound (1.2 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add phenylacetylene (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired vinylphosphine oxide.

Protocol 2: Rhodium-Catalyzed Hydrophosphinylation of 1-Octyne

This protocol is based on the highly efficient and stereoselective method developed by Han and coworkers.[6]

Materials:

  • Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃)

  • This compound (Ph₂P(O)H)

  • 1-Octyne

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add RhCl(PPh₃)₃ (0.01 mmol, 1 mol%) to a dry reaction flask.

  • Add anhydrous THF (3 mL) and stir until the catalyst dissolves.

  • Add this compound (1.0 mmol).

  • Add 1-octyne (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

  • After the reaction is complete, remove the solvent in vacuo.

  • The residue can be purified by recrystallization or column chromatography to yield the pure (E)-alkenylphosphine oxide.

Protocol 3: Nickel-Catalyzed Asymmetric Hydrophosphinylation of an Enyne

This protocol is a general representation based on the work describing the asymmetric hydrophosphinylation of conjugated enynes.[7][8]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • (S,S)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP)

  • This compound (Ph₂P(O)H)

  • Conjugated enyne (e.g., 1-phenyl-1-buten-3-yne)

  • Benzene (anhydrous)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Inside a glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and (S,S)-BDPP (0.06 mmol, 6 mol%) to a vial.

  • Add anhydrous benzene (1 mL) and stir for 10 minutes.

  • Add the enyne (1.0 mmol) and this compound (1.1 mmol).

  • Seal the vial and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction for completion.

  • Once the reaction is complete, concentrate the mixture.

  • Purify the product by flash column chromatography on silica gel to obtain the chiral alkenylphosphine oxide.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals should be understood before use.

References

Application Notes and Protocols for the Synthesis of Chiral Phosphine Ligands from Diphenylphosphine Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral phosphine (B1218219) ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The development of efficient, modular, and reliable methods for synthesizing these ligands is a primary objective for researchers. Phosphine oxides, particularly diphenylphosphine (B32561) oxide and its derivatives, serve as stable, air-tolerant, and readily accessible precursors. This approach allows for the introduction of chirality at the phosphorus atom (P-stereogenic) or on the ligand backbone, followed by a crucial reduction step to yield the desired trivalent phosphine ligand. These notes provide detailed protocols for the enantioselective synthesis of P-chiral phosphine oxides, their stereospecific reduction, and their application in asymmetric catalysis.

Application Note 1: Enantioselective Synthesis of P-Chiral Phosphine Oxides via Asymmetric Allylic Alkylation

Overview

A powerful strategy for creating P-stereogenic centers is the catalytic enantioselective desymmetrization of prochiral phosphine oxides. This protocol details the synthesis of optically active P-stereogenic phosphine oxides through a biscinchona alkaloid-catalyzed asymmetric allylic alkylation (AAA) of a prochiral bis(2-hydroxyphenyl)phosphine oxide with Morita–Baylis–Hillman (MBH) carbonates.[1][2] This method provides access to a variety of functionalized phosphine oxides with high yields and excellent enantioselectivities.[1]

// Nodes Prochiral [label="Prochiral Bis(hydroxyphenyl)\nphosphine Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; MBH [label="Morita–Baylis–Hillman\nCarbonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Organocatalyst\n(Biscinchona Alkaloid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Asymmetric Allylic\nAlkylation (AAA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="P-Chiral Phosphine Oxide\n(High e.r.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Stereospecific\nReduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="P-Chiral Phosphine\nLigand", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prochiral -> Reaction; MBH -> Reaction; Catalyst -> Reaction [style=dashed, arrowhead=open]; Reaction -> Product [label=" Yield: up to 99%\n e.r.: up to 98.5:1.5 "]; Product -> Reduction; Reduction -> FinalProduct;

// Set graph width graph [size="10,5"]; } caption { label = "Fig. 1: General workflow for chiral ligand synthesis."; fontname = "Arial"; fontsize = 12; }

Data Presentation: Performance in Asymmetric Allylic Alkylation

The selection of the Morita–Baylis–Hillman carbonate affects both the yield and enantioselectivity of the reaction. The following table summarizes the performance for the synthesis of various P-chiral phosphine oxides.

EntryMBH Carbonate (R Group)Yield (%)[1]Enantiomeric Ratio (e.r.)[1]
1Phenyl9298.5:1.5
24-Methylphenyl9598:2
34-Methoxyphenyl9997.5:2.5
44-Chlorophenyl8598:2
52-Naphthyl8897:3
6Methyl7591:9

Experimental Protocol: Asymmetric Allylic Alkylation

This protocol is adapted from the procedure for the biscinchona alkaloid-catalyzed enantioselective desymmetrization of bisphenol compounds.[1]

Materials:

  • Bis(2-hydroxyphenyl)phosphine oxide (1.0 equiv, 0.1 mmol)

  • Morita–Baylis–Hillman (MBH) carbonate (2.0 equiv, 0.2 mmol)

  • Biscinchona alkaloid catalyst ((DHQD)₂PHAL or similar, 20 mol%)

  • Anhydrous Chloroform (B151607) (CHCl₃), 1 mL

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware (Schlenk tube or vial)

Procedure:

  • To a flame-dried Schlenk tube or vial under an inert atmosphere (Argon), add bis(2-hydroxyphenyl)phosphine oxide (0.1 mmol, 1.0 equiv) and the biscinchona alkaloid catalyst (0.02 mmol, 20 mol%).

  • Add 1 mL of anhydrous chloroform to the vessel.

  • Add the corresponding MBH carbonate (0.2 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the time required to reach completion (monitor by TLC).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent typically a mixture of hexane (B92381) and ethyl acetate) to afford the pure P-chiral phosphine oxide.

  • Determine the enantiomeric ratio (e.r.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Application Note 2: Stereospecific Reduction of P-Chiral Phosphine Oxides

Overview

The reduction of the P=O bond in a chiral phosphine oxide to yield the corresponding phosphine is the final and critical step. This transformation must proceed with high fidelity to preserve the enantiopurity of the ligand. While classical reagents like trichlorosilane (B8805176) have been used, modern methods offer superior chemoselectivity and milder conditions.[3] Reagents such as diisobutylaluminum hydride (DIBAL-H) and siloxane-based systems are highly effective.[4][5] The reduction with many silane-based reductants proceeds with retention of configuration at the phosphorus center.[3][6]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Dissolve P-Chiral Phosphine Oxide\nin anhydrous solvent (e.g., MTBE)\nunder Argon atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool reaction mixture\nto 0 °C", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddDIBAL [label="Add DIBAL-H solution\ndropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir at ambient temperature\n(Monitor by TLC or ³¹P NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Carefully quench with\nRochelle's salt solution\nat 0 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Extract with organic solvent,\ndry, and concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by chromatography\nor crystallization\n(under inert conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="P-Chiral Phosphine\nLigand", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Cool; Cool -> AddDIBAL; AddDIBAL -> React; React -> Quench; Quench -> Workup; Workup -> Purify; Purify -> End;

// Set graph width graph [size="10,5"]; } caption { label = "Fig. 2: Step-by-step reduction protocol workflow."; fontname = "Arial"; fontsize = 12; }

Data Presentation: Comparison of Modern Reducing Agents

Reducing SystemTypical ConditionsStereochemistryNotes
DIBAL-H MTBE or Toluene, 25-70 °C[4][5][7]RetentionCost-effective and powerful. Reaction can stall due to inhibition by the aluminoxane byproduct, but this can be overcome by heating.[5][8]
1,3-Diphenyldisiloxane (DPDS) 110 °C (neat) or 25 °C with Brønsted acid catalyst[6]Retention[6]Highly chemoselective, tolerating functional groups like aldehydes and nitriles. Represents a powerful modern alternative.[6]
Phenylsilane (PhSiH₃) Toluene, 80-110 °C, often with an acid or base catalyst[9]Retention[3]A common and effective silane (B1218182) reductant, though often requires elevated temperatures.
Trichlorosilane (HSiCl₃) / Amine Toluene or Xylene, reflux[3]Inversion or RetentionStereochemical outcome depends on the amine base used (e.g., NEt₃ gives inversion, pyridine (B92270) gives retention).[3]

Experimental Protocol: Reduction with DIBAL-H

This protocol is based on procedures for the reduction of tertiary phosphine oxides.[5][8]

Materials:

  • P-Chiral Phosphine Oxide (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes, 2.0-3.0 equiv)

  • Anhydrous methyl tert-butyl ether (MTBE) or Toluene

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas and Schlenk line techniques

Procedure:

  • In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the P-chiral phosphine oxide (1.0 equiv) in anhydrous MTBE.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the DIBAL-H solution (2.0-3.0 equiv) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature. For sterically hindered or electron-rich phosphine oxides, heating to 50-70 °C may be necessary to drive the reaction to completion.[4]

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the resulting mixture to stir vigorously at room temperature until two clear layers form (this may take several hours).

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or MTBE).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude phosphine is often sensitive to air and should be purified under inert conditions, typically by column chromatography on silica gel that has been deoxygenated, or by crystallization.

Application Note 3: Use in Rhodium-Catalyzed Asymmetric Hydrogenation

Overview

P-chiral phosphine ligands are highly effective in a wide range of transition-metal-catalyzed reactions.[10][11][12] A benchmark application is the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acids and enamides, or ketones. The conformational rigidity and electronic properties of P-chiral ligands can lead to exceptionally high levels of enantioselectivity and catalytic activity.[13]

// Nodes Ligand [label="P-Chiral Phosphine\nLigand (L)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Precursor\n(e.g., [Rh(COD)₂]BF₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Active Chiral Catalyst\n[Rh(L)(S)₂]⁺", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Prochiral Substrate\n(e.g., Ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Product\n(e.g., Alcohol)\n(High ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2 [label="H₂", shape=ellipse, style=solid, color="#EA4335"];

// Invisible node for centering the cycle center [shape=point, width=0];

// Edges Ligand -> Catalyst; Metal -> Catalyst; Catalyst -> center [label=" Forms complex "]; Substrate -> center; H2 -> center; center -> Product [label=" Catalytic Hydrogenation "]; center -> Catalyst [style=dashed, arrowhead=open, label=" Regenerates "];

// Set graph width graph [size="10,5"]; } caption { label = "Fig. 3: Logical flow of asymmetric catalysis."; fontname = "Arial"; fontsize = 12; }

Data Presentation: Asymmetric Hydrogenation of β-Secondary-Amino Ketones

The following data illustrates the performance of a Rh-BenzP* catalyst system in the asymmetric hydrogenation of β-secondary-amino ketones, which are precursors to important pharmaceutical agents.[13]

EntrySubstrateAdditiveS/C RatioYield (%)ee (%)
1N-Methyl-3-oxo-3-phenylpropan-1-amineZnCl₂1000>9999 (R)
2N-Methyl-3-(2-thienyl)-3-oxopropan-1-amineZnCl₂1000>9998 (R)
3N-Benzyl-3-oxo-3-phenylpropan-1-amineZnCl₂1000>9998 (R)

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This is a general procedure for the asymmetric hydrogenation of ketones.[13]

Materials:

  • Rhodium precursor (e.g., [Rh(nbd)₂]BF₄ or [Rh(cod)₂]BF₄, 1.0 equiv)

  • P-Chiral Phosphine Ligand (e.g., BenzP*, ~1.1 equiv)

  • Substrate (e.g., β-Secondary-Amino Ketone, S/C = 1000)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Additive (e.g., ZnCl₂, if required)

  • High-pressure autoclave or reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strong flow of Argon, add the rhodium precursor and the chiral phosphine ligand to a flame-dried Schlenk tube. Add anhydrous, degassed methanol (B129727) and stir the mixture at room temperature for 20-30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vessel, dissolve the substrate and any additive (e.g., ZnCl₂) in degassed methanol.

  • Transfer to Reactor: Under positive Argon pressure, transfer the substrate solution to a high-pressure autoclave equipped with a stirrer bar. Via cannula, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and begin vigorous stirring at the desired temperature.

  • Work-up: After the reaction is complete (monitor by conversion analysis), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or GC analysis.

References

Application Notes: Diphenylphosphine Oxide in the Synthesis of Advanced Flame Retardants for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

These application notes provide detailed protocols and performance data on the use of diphenylphosphine (B32561) oxide (DPPO) as a key building block for synthesizing halogen-free flame retardants for high-performance polymers, such as epoxy resins.

Introduction

Diphenylphosphine oxide (DPPO) and its derivatives are increasingly critical precursors for creating effective, environmentally benign flame retardants. Their incorporation into polymer matrices can significantly enhance fire safety by promoting char formation and inhibiting combustion in the gas phase. This document details the synthesis of specific DPPO-derived flame retardants, their incorporation into epoxy resins, and the resulting flame retardant performance. Two exemplary reactive flame retardants are highlighted: (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) and hydroxy(4-hydroxyphenyl)methyl)this compound (DPO-H) .

Synthesis of DPPO-Based Flame Retardants

The synthesis protocols for ODDPO and DPO-H are provided below. These reactive flame retardants contain functional groups that allow them to be chemically integrated into the polymer backbone, preventing leaching and ensuring long-term performance.

Protocol 1: Synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO)

This protocol describes a Friedel-Crafts reaction followed by hydrolysis to produce ODDPO.

Materials:

  • Diphenyl ether (17.1 g, 0.1 mol)

  • Dichlorophenylphosphine (DCPP) (46.53 g, 0.26 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (36.0 g, 0.27 mol)

  • Dichloromethane

  • 10 vol% Hydrochloric Acid (HCl) solution

  • Distilled water

  • Nitrogen (N₂) gas supply

  • 250 mL three-necked flask and standard glassware

Procedure:

  • Charge the 250 mL three-necked flask with diphenyl ether (17.1 g), DCPP (46.53 g), and AlCl₃ (36.0 g).

  • Purge the flask with N₂ and maintain a nitrogen atmosphere throughout the reaction.

  • Stir the mixture at 20 °C for 15 hours.

  • After the reaction period, cool the solution to room temperature.

  • Carefully hydrolyze the mixture by adding a 10 vol% HCl solution.

  • Perform an extraction using dichloromethane.

  • Wash the separated organic layer with distilled water until it reaches a neutral pH.

  • Dry the organic layer and remove the solvent via vacuum distillation to yield the final product, ODDPO. The reported yield for this procedure is approximately 74.1%.[1]

Protocol 2: Synthesis of hydroxy(4-hydroxyphenyl)methyl)this compound (DPO-H)

This protocol describes the base-catalyzed hydrophosphinylation (Pudovik reaction) of 4-hydroxybenzaldehyde (B117250) with this compound.

Materials:

  • This compound (DPPO)

  • 4-hydroxybenzaldehyde

  • A suitable solvent (e.g., Toluene or Dioxane)

  • A base catalyst (e.g., Triethylamine or Sodium ethoxide)

  • Nitrogen (N₂) gas supply

  • Standard reaction glassware

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve this compound (1.0 molar equivalent) and 4-hydroxybenzaldehyde (1.0 molar equivalent) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 0.1 molar equivalents of Triethylamine).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate) to obtain pure DPO-H.

G cluster_synthesis Reaction DPPO Diphenylphosphine Oxide (DPPO) ProductA ODDPO DPPO->ProductA Friedel-Crafts ProductB DPO-H DPPO->ProductB Hydrophosphinylation ReactantA Aromatic Ether + DCPP/AlCl₃ ReactantA->ProductA ReactantB Aldehyde (R-CHO) + Base Catalyst ReactantB->ProductB

Application in Epoxy Resins: Preparation and Curing

The synthesized flame retardants can be reactively incorporated into epoxy resin systems. The following protocol is for a system using diglycidyl ether of bisphenol A (DGEBA) resin and 4,4′-diaminodiphenyl sulfone (DDS) as the curing agent.

Protocol 3: Preparation of Flame-Retardant Epoxy Thermosets

Materials:

  • Synthesized flame retardant (e.g., ODDPO)

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 4,4′-diaminodiphenyl sulfone (DDS) curing agent

  • 250 mL three-necked flask

  • Vacuum oven or vacuum pump

  • Molds for curing

Procedure:

  • Calculate the required amounts of DGEBA, ODDPO, and DDS based on the desired final phosphorus content (e.g., 1.2 wt%) and stoichiometric balance between epoxy groups and amine hydrogens.

  • Place the calculated amounts of ODDPO and DGEBA into a 250 mL three-necked flask.

  • Heat the flask to 120 °C under a nitrogen atmosphere and stir until the ODDPO is completely dissolved and a homogenous mixture is formed.[2]

  • Add the DDS curing agent to the solution. Increase the temperature to 180 °C and continue stirring until the DDS is fully dissolved.[2]

  • Apply a vacuum to the mixture for 3-5 minutes to degas the solution and prevent bubble formation in the final cured sample.[2]

  • Pour the hot, degassed mixture into pre-heated molds.

  • Transfer the molds to an oven and apply the following curing profile: 180 °C for 2 hours, followed by 200 °C for an additional 2 hours.

  • After curing, turn off the oven and allow the samples to cool slowly to room temperature before demolding.

G start Synthesize DPPO-FR (e.g., ODDPO) mix Mix FR with Epoxy Resin (e.g., DGEBA) at 120°C start->mix add_hardener Add Curing Agent (e.g., DDS) at 180°C mix->add_hardener degas Degas Mixture under Vacuum add_hardener->degas cure Pour into Molds & Cure (180°C -> 200°C) degas->cure prepare_samples Prepare Test Specimens (e.g., 100x100x3 mm) cure->prepare_samples testing Perform Flame Retardancy Tests prepare_samples->testing loi LOI Test testing->loi ul94 UL-94 Test testing->ul94 cone Cone Calorimeter testing->cone

Flame Retardant Performance and Mechanism

The effectiveness of DPPO-based flame retardants is evaluated using standard fire safety tests. The primary mechanism involves a combination of gas-phase and condensed-phase activity. During combustion, the phosphorus-containing compounds decompose. In the gas phase, phosphorus-based radicals (PO•) are released, which act as scavengers for high-energy H• and OH• radicals, quenching the flame. In the condensed phase, the flame retardant promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatiles to the flame front.[2]

G cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) Polymer_Gas Flammable Gases Radicals H•, OH• (Flame Propagation) Polymer_Gas->Radicals FR_Gas DPPO-FR Decomposition PO_Radicals PO• Radicals (from FR) FR_Gas->PO_Radicals Quenching Flame Quenching (H₂O, etc.) Radicals->Quenching Inhibited by PO• PO_Radicals->Quenching Polymer_Solid Polymer + DPPO-FR Polymer_Solid->Polymer_Gas releases Char Protective Char Layer Polymer_Solid->Char promotes Heat External Heat Heat->Polymer_Solid Char->Polymer_Gas blocks Char->Heat insulates

Quantitative Performance Data

The incorporation of ODDPO into an epoxy resin matrix provides significant improvements in fire safety performance, as demonstrated by Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry.

Table 1: Flammability Test Results for ODDPO-Epoxy Composites
Sample NamePhosphorus Content (wt%)LOI (%)UL-94 Rating
Neat Epoxy023.2No Rating
EP/ODDPO-0.90.928.1V-1
EP/ODDPO-1.2 1.2 29.2 V-0
EP/ODDPO-1.51.529.9V-0

Data sourced from Li et al. (2024).[2]

Table 2: Cone Calorimeter Data for ODDPO-Epoxy (P=1.2 wt%) vs. Neat Epoxy

The following data was collected under a heat flux of 50 kW/m².

ParameterUnitNeat EpoxyEP/ODDPO-1.2Change (%)
Time to Ignition (TTI)s3834-10.5%
Peak Heat Release Rate (pHRR)kW/m²891.85599.31-32.8%
Total Heat Release (THR)MJ/m²88.2080.52-8.7%
Total Smoke Production (TSP)23.5118.25-22.4%
CO Yield kg/kg 0.040.06+50.0%
Char Yieldwt%19.3325.12+29.9%

Data sourced from Li et al. (2024).[2]

The data clearly indicates the effectiveness of ODDPO. While the Time to Ignition is slightly reduced due to the earlier decomposition of the flame retardant, key fire safety metrics are substantially improved. The peak Heat Release Rate (pHRR), a critical indicator of fire intensity, is reduced by nearly 33%. Total Smoke Production is also significantly lowered. The increase in Char Yield confirms the condensed-phase mechanism, where more non-flammable residue is formed, trapping potential fuel. The increase in CO yield is typical for phosphorus-based flame retardants and indicates less efficient, incomplete combustion, which contributes to the reduction in heat release.

References

Applications of Diphenylphosphine Oxide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine (B32561) oxide (DPPO) and its derivatives have emerged as versatile tools in medicinal chemistry, contributing to the synthesis of complex molecules, the development of novel therapeutic agents, and the catalysis of key chemical transformations. This document provides detailed application notes and experimental protocols for the use of diphenylphosphine oxide in various aspects of drug discovery and development.

Application Note 1: this compound Derivatives as Anticancer Agents

This compound serves as a key structural motif in the design of novel anticancer agents. The incorporation of the diphenylphosphinoyl group into various molecular scaffolds has been shown to impart significant biological activity, particularly as inhibitors of Topoisomerase I, an essential enzyme in DNA replication and a validated target for cancer therapy.

Biological Activity: Topoisomerase I Inhibition and Cytotoxicity

Derivatives of this compound have demonstrated potent inhibitory activity against human Topoisomerase I (TOP1) and exhibit cytotoxicity against a range of cancer cell lines. The phosphine (B1218219) oxide moiety is believed to play a crucial role in the interaction with the enzyme-DNA complex, stabilizing the cleavable complex and leading to cancer cell death.[1][2]

Table 1: Cytotoxicity of this compound Indenoquinoline Derivatives [1]

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)SKOV3 (Ovarian Cancer) IC₅₀ (µM)MRC-5 (Normal Lung Fibroblast) IC₅₀ (µM)
8h 12.3 ± 1.515.1 ± 1.8> 50
9b 18.5 ± 2.221.3 ± 2.5> 50
Camptothecin (Control) 0.02 ± 0.0030.03 ± 0.0040.1 ± 0.01

Note: Data is presented as mean ± standard deviation.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is adapted from methodologies used to evaluate the inhibitory activity of this compound derivatives on human Topoisomerase I.[3]

Materials:

  • Human Topoisomerase I (e.g., 0.5 U/µL)

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19, 0.25 µg/µL)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • This compound test compounds dissolved in DMSO

  • Camptothecin (positive control) dissolved in DMSO

  • Sterile deionized water

  • 1% Agarose (B213101) gel in 1x TAE buffer containing ethidium (B1194527) bromide (or a safer alternative stain)

  • 6x DNA loading dye

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.25 µg)

    • 1 µL of the test compound at various concentrations (e.g., 1, 10, 100 µM) or DMSO as a vehicle control.

    • x µL of sterile deionized water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (0.5 units).

  • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of 6x DNA loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light and document the results. The inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Topoisomerase_I_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mix: - 10x Assay Buffer - Supercoiled DNA - Test Compound/DMSO enzyme Add Human Topoisomerase I reagents->enzyme Initiate incubation Incubate at 37°C for 30 min enzyme->incubation stop_reaction Stop reaction with loading dye incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA under UV light gel->visualize

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Application Note 2: this compound in Catalysis for Pharmaceutical Synthesis

This compound and its derivatives are valuable as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[3] These reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, facilitate the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. While traditionally employing phosphine ligands, the use of this compound as a pre-ligand or in-situ generated ligand source is an area of interest.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be adapted for the use of this compound as a ligand precursor. Optimization of the catalyst, base, and solvent is often necessary.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343), dioxane)

  • Schlenk tube or other inert atmosphere reaction vessel

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (0.01-0.05 mmol), this compound (0.02-0.10 mmol), and the base (1.4 mmol).

  • Add the anhydrous, deoxygenated solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110°C) with stirring for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reactants Add: - Aryl Halide - Amine - Palladium Precursor - this compound - Base solvent Add Anhydrous Solvent reactants->solvent heating Heat and Stir (80-110°C) solvent->heating quench Quench Reaction heating->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Application Note 3: Synthesis of Pharmaceutical Intermediates via Phospha-Michael Addition

The phospha-Michael addition of this compound to electron-deficient alkenes is a powerful C-P bond-forming reaction used to synthesize functionalized phosphine oxides, which can serve as valuable intermediates in drug synthesis.[4]

Table 2: Phospha-Michael Addition of this compound to o-Quinone Methides [4]

Substrate (2-tosylalkyl phenol)ProductYield (%)
2-(Tosyl(phenyl)methyl)phenol2-((Diphenylphosphoryl)(phenyl)methyl)phenol92
4-Methyl-2-(tosyl(phenyl)methyl)phenol2-((Diphenylphosphoryl)(phenyl)methyl)-4-methylphenol88
4-Bromo-2-(tosyl(phenyl)methyl)phenol4-Bromo-2-((Diphenylphosphoryl)(phenyl)methyl)phenol86
4-Methoxy-2-(tosyl(phenyl)methyl)phenol2-((Diphenylphosphoryl)(phenyl)methyl)-4-methoxyphenol80
Experimental Protocol: Phospha-Michael Addition to In Situ Generated o-Quinone Methides

This protocol describes the synthesis of bifunctional phosphorus phenols through the reaction of this compound with in situ generated o-quinone methides.[4]

Materials:

Procedure:

  • In a round-bottom flask, combine the 2-tosylalkyl phenol (0.50 mmol), potassium carbonate (0.6 mmol, 82.9 mg), and this compound (0.6 mmol) in toluene (5 mL).

  • Stir the reaction mixture at 110°C for 4 hours.

  • After cooling to room temperature, add water (20 mL) to the mixture.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain the corresponding bifunctional phosphorus phenol.

Application Note 4: Olefination Reactions using this compound Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes, typically with high (E)-selectivity.[5] this compound derivatives can be used to generate the necessary phosphonate reagents for this transformation.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

This is a general procedure for the HWE reaction. The specific phosphonate derivative of this compound would first need to be synthesized, for example, by an Arbuzov reaction.

Materials:

  • A phosphonate ester derived from this compound

  • An aldehyde or ketone

  • A suitable base (e.g., NaH, NaOMe, DBU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard work-up and purification supplies

Procedure:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 mmol) in the anhydrous solvent (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add the base portion-wise with stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 mmol) in the anhydrous solvent (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkene.

HWE_Reaction_Logic start Start with Phosphonate Ester (from this compound derivative) deprotonation Deprotonation with Base start->deprotonation ylide Formation of Phosphonate Carbanion (Ylide) deprotonation->ylide carbonyl_addition Nucleophilic attack on Aldehyde/Ketone ylide->carbonyl_addition intermediate Formation of Betaine/Oxaphosphetane Intermediate carbonyl_addition->intermediate elimination Elimination of Phosphate Salt intermediate->elimination product Formation of Alkene Product elimination->product

Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols: Diphenylphosphine Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diphenylphosphine (B32561) oxide (DPO) as a versatile reagent and catalyst in key organic synthesis reactions. Diphenylphosphine oxide is a valuable tool in modern synthetic chemistry, primarily serving as a ligand for transition metal catalysts, a precursor to phosphine (B1218219) ligands, and, in some cases, a direct catalyst for transformations such as reductive functionalizations.[1][2][3]

Herein, we focus on three significant applications:

  • The Hirao Cross-Coupling Reaction: A palladium- or nickel-catalyzed carbon-phosphorus bond-forming reaction for the synthesis of aryldiphenylphosphine oxides.

  • Reductive Amination of Carbonyl Compounds: A metal-free method where this compound catalyzes the direct reductive amination of aldehydes and ketones.

  • Ruthenium-Catalyzed Enantioselective Propargylic Substitution: The use of this compound as a phosphorus nucleophile in the asymmetric synthesis of chiral phosphine oxides.

The Hirao Cross-Coupling Reaction

Application Notes:

The Hirao reaction is a powerful method for the formation of a carbon-phosphorus bond, typically between an aryl halide and a P(O)-H compound, such as this compound.[4] This reaction is catalyzed by transition metals, most commonly palladium or nickel complexes.[3] this compound serves a dual role in many "ligand-free" protocols; its tautomeric form, diphenylphosphinous acid ((C₆H₅)₂POH), can act as a ligand for the metal center, and it also serves as the phosphorus source in the coupling reaction.[5] The resulting aryldiphenylphosphine oxides are important intermediates in the synthesis of ligands, functional materials, and pharmaceuticals.[3]

The reaction generally proceeds via a classic cross-coupling catalytic cycle involving oxidative addition of the aryl halide to the metal center, ligand exchange with this compound, and subsequent reductive elimination to form the C-P bond and regenerate the active catalyst.[4][5]

Data Presentation:

Table 1: Palladium-Catalyzed Hirao Coupling of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-iodobenzenePd(PPh₃)₄ (5)Et₃NToluene110-85
21-Bromo-2-iodobenzenePd₂(dba)₃/dppp (2.5)DIPEAToluene90-64
34-BromotoluenePd(OAc)₂ (5)Et₃NEthanol (B145695)120 (MW)183
4BromobenzenePd(OAc)₂ (5)Et₃NEthanol120 (MW)180
54-BromoacetophenonePd(OAc)₂ (5)Et₃NEthanol175 (MW)0.582
63-BromopyridinePd(OAc)₂ (5)Et₃NEthanol175 (MW)0.581

Data compiled from representative literature.[3][5]

Experimental Protocols:

Protocol 1a: General Procedure for Pd-Catalyzed Hirao Reaction (Microwave)

This protocol is a representative example for the microwave-assisted palladium-catalyzed coupling of an aryl bromide with this compound.

  • To a microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.15 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%), and triethylamine (B128534) (1.1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 1 hour).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue is then purified by column chromatography on silica (B1680970) gel (e.g., using a mixture of ethyl acetate and petroleum ether) to yield the desired arylthis compound.

Mandatory Visualization:

Hirao_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX LigEx Ligand Exchange ArPdX->LigEx ArPdP Ar-Pd(II)L(P(O)Ph₂) LigEx->ArPdP RedElim Reductive Elimination ArPdP->RedElim RedElim->Pd0 Product Ar-P(O)Ph₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd DPO Ph₂P(O)H DPO->LigEx

Caption: Catalytic cycle for the Palladium-catalyzed Hirao reaction.

Reductive Amination of Carbonyl Compounds

Application Notes:

This compound can act as a catalyst in the direct reductive amination of aldehydes and ketones. This transformation is achieved using an inorganic base, such as cesium carbonate (Cs₂CO₃), and avoids the need for transition metal catalysts or traditional hydride reducing agents. The reaction is highly selective and efficient for the synthesis of tertiary amines, which are prevalent scaffolds in pharmaceuticals.

The proposed mechanism involves the initial reaction of the carbonyl compound with this compound to form a phosphinate intermediate. This intermediate then undergoes nucleophilic substitution by the amine at the carbon atom of the C-O-P unit, followed by a reduction step where DPO is regenerated, to yield the tertiary amine.[6]

Data Presentation:

Table 2: this compound-Catalyzed Reductive Amination

EntryCarbonyl CompoundAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxybenzaldehydePiperidineCs₂CO₃CH₃CN1101298
2BenzaldehydeMorpholineCs₂CO₃CH₃CN1101299
32-NaphthaldehydeN-MethylpiperazineCs₂CO₃CH₃CN1101295
44-ChlorobenzaldehydePyrrolidineCs₂CO₃CH₃CN1101296
5AcetophenoneMorpholineCs₂CO₃CH₃CN1301285
63-AcetylpyridinePiperidineK₃PO₄CH₃CN1501275

Data sourced from Han, L.-B., et al. (2025).[6]

Experimental Protocols:

Protocol 2a: General Procedure for Reductive Amination

This protocol is based on the general method reported for the synthesis of tertiary amines.

  • In a nitrogen-filled glovebox, add the carbonyl compound (0.24 mmol), the secondary amine (0.20 mmol), this compound (0.24 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 0.40 mmol, 2.0 equiv.) to an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Add acetonitrile (B52724) (CH₃CN, 1.0 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture at the specified temperature (e.g., 110 °C) with stirring for 12 hours.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5.0 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.

Mandatory Visualization:

Reductive_Amination_Workflow start Start reagents Combine: - Carbonyl Compound - Amine - Ph₂P(O)H - Cs₂CO₃ - CH₃CN start->reagents reaction Heat under N₂ (e.g., 110°C, 12h) reagents->reaction workup Work-up: - Quench with NH₄Cl(aq) - Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Tertiary Amine purification->product

Caption: Experimental workflow for DPO-catalyzed reductive amination.

Ruthenium-Catalyzed Enantioselective Propargylic Substitution

Application Notes:

In this application, this compound acts as a soft phosphorus-centered nucleophile in the enantioselective propargylic substitution of propargylic alcohols. The reaction is catalyzed by chiral thiolate-bridged diruthenium complexes, which facilitate the formation of a chiral ruthenium-allenylidene intermediate.[7][8] The subsequent nucleophilic attack of this compound on this intermediate proceeds with high enantioselectivity, providing a valuable route to optically active propargylic phosphine oxides.[9] These products are important precursors for chiral ligands and other stereochemically defined organophosphorus compounds. The enantioselectivity is often dependent on the substituents of the propargylic alcohol.[2][6][10]

Data Presentation:

Table 3: Enantioselective Propargylic Substitution with this compound

EntryPropargylic AlcoholCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
11-(4-Methoxyphenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol[Ru]-2 (5)BF₃·Et₂O (1.2 eq)DCE25244786
21-(4-Fluorophenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol[Ru]-2 (5)BF₃·Et₂O (1.2 eq)DCE25244592
31-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol[Ru]-2 (5)BF₃·Et₂O (1.2 eq)DCE25245091
41-(Thiophen-2-yl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol[Ru]-2 (5)BF₃·Et₂O (1.2 eq)DCE25245593
51-(Naphthalen-2-yl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol[Ru]-2 (5)BF₃·Et₂O (1.2 eq)DCE25246191

[Ru]-2 = [{CpRuCl(μ-SR)}₂] (SR* = (R)-SCH(Et)C₆H₂Ph₃-2,3,5). Data adapted from Nishibayashi, Y., et al. (2023), where DPO is used as a nucleophile in a related transformation.[2]

Experimental Protocols:

Protocol 3a: General Procedure for Enantioselective Propargylic Phosphinylation

This protocol is a representative procedure based on similar ruthenium-catalyzed propargylic substitutions.

  • To a dried Schlenk tube under an argon atmosphere, add the chiral diruthenium catalyst ([Ru]-2, 0.01 mmol, 5 mol%).

  • Add the propargylic alcohol (0.2 mmol) and this compound (0.3 mmol, 1.5 equiv.).

  • Add dry 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) as the solvent.

  • If required, add an additive such as boron trifluoride diethyl etherate (BF₃·Et₂O, 0.24 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the chiral propargylic phosphine oxide.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization:

Ru_Catalytic_Cycle Ru_cat [Ru]-Catalyst Allenylidene Ruthenium-Allenylidene Intermediate Ru_cat->Allenylidene - H₂O Nucleophilic_Attack Nucleophilic Attack Allenylidene->Nucleophilic_Attack Alkynyl_Complex Alkynyl-Ruthenium Complex Nucleophilic_Attack->Alkynyl_Complex Protonolysis Protonolysis Alkynyl_Complex->Protonolysis Protonolysis->Ru_cat + H₂O Product Chiral Phosphine Oxide Protonolysis->Product Propargyl_Alcohol Propargylic Alcohol Propargyl_Alcohol->Ru_cat DPO Ph₂P(O)H DPO->Nucleophilic_Attack

Caption: Catalytic cycle for Ru-catalyzed propargylic substitution.

References

Application Notes and Protocols for the Synthesis of Triarylphosphine Oxides from Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarylphosphine oxides are a significant class of organophosphorus compounds with wide-ranging applications, from materials science to their emerging role as crucial moieties in drug development. Their unique physicochemical properties, such as high polarity and the ability to act as strong hydrogen bond acceptors, make them attractive for modulating the solubility, metabolic stability, and target affinity of bioactive molecules.[1][2][3] A notable example is the FDA-approved anti-cancer drug Brigatinib, which incorporates a phosphine (B1218219) oxide group, highlighting the therapeutic potential of this functional group.[1][4][5] This document provides detailed protocols for the synthesis of triarylphosphine oxides via the transition-metal-catalyzed cross-coupling of diphenylphosphine (B32561) oxide with aryl halides, a common and versatile method.

Synthetic Approaches

The most prevalent method for the preparation of triarylphosphine oxides from diphenylphosphine oxide is the Hirao cross-coupling reaction. This reaction involves the palladium-, nickel-, or copper-catalyzed coupling of this compound with an aryl halide or triflate.

General Reaction Scheme:

Caption: General workflow for triarylphosphine oxide synthesis.

Catalytic Cycle

The following diagram depicts a simplified catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

catalytic_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Deprotonation) PdII->Transmetal Ph₂P(O)H, Base PdII_P Ar-Pd(II)-P(O)Ph₂ L₂ Transmetal->PdII_P RedElim Reductive Elimination PdII_P->RedElim RedElim->Pd0 Ar-P(O)Ph₂

Caption: Simplified catalytic cycle for C-P cross-coupling.

Applications in Drug Development

The incorporation of a phosphine oxide moiety can significantly enhance the drug-like properties of a molecule. [1][2]These properties include:

  • Increased Polarity and Solubility: The P=O bond is highly polar, which can improve the aqueous solubility of a compound, a critical factor for bioavailability. [1]* Metabolic Stability: Phosphine oxides are generally stable to metabolic degradation, which can lead to an increased half-life of a drug in the body. [1]* Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide is a strong hydrogen bond acceptor, enabling strong interactions with biological targets such as enzymes and receptors. [6]* Modulation of Lipophilicity: The introduction of a phosphine oxide group can be used to fine-tune the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

These advantageous properties have led to the increased use of phosphine oxides in medicinal chemistry programs. [3][7]The successful development of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer, serves as a prominent example of a marketed drug containing a phosphine oxide. [1][4]The phosphine oxide group in Brigatinib contributes to its high affinity for the biological target. [4][5]Researchers are actively exploring the incorporation of phosphine oxides into new drug candidates to address challenges such as poor solubility and metabolic instability.

References

Application Notes and Protocols: Diphenylphosphine Oxide in Organophosphorus Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of diphenylphosphine (B32561) oxide (DPO) in the synthesis of a variety of organophosphorus compounds. DPO is a versatile reagent and ligand precursor, finding extensive application in the construction of phosphine (B1218219) ligands, catalysts, and biologically active molecules. Its reactivity in key transformations such as the Hirao and Pudovik reactions makes it an invaluable tool in modern synthetic chemistry.[1][2]

Applications in Organophosphorus Synthesis

Diphenylphosphine oxide is a key building block in the synthesis of a diverse range of organophosphorus compounds. Its P-H bond allows for facile addition to unsaturated systems and participation in cross-coupling reactions.

Hirao Reaction: Synthesis of Aryl- and Vinylphosphine Oxides

The Hirao reaction is a palladium- or nickel-catalyzed cross-coupling of a P(O)-H compound, such as this compound, with an aryl or vinyl halide.[3][4] This reaction is a powerful method for the formation of C-P bonds and provides access to a wide array of substituted phosphine oxides, which are precursors to valuable phosphine ligands and other functional materials.[5][6] Microwave-assisted protocols have been developed to significantly accelerate this transformation, often in the absence of traditional phosphine ligands.[6][7][8]

Pudovik Reaction: Synthesis of α-Hydroxy and α-Aminophosphine Oxides

The Pudovik reaction involves the addition of a P(O)-H compound across a C=O or C=N double bond.[9] When this compound is reacted with aldehydes or imines, it yields α-hydroxy- or α-aminophosphine oxides, respectively. These products are of significant interest in medicinal chemistry due to their potential biological activities.[10][11] The reaction is typically base-catalyzed and can be performed under mild conditions.[9]

Synthesis of Chiral Phosphine Ligands

This compound is a common precursor for the synthesis of valuable chiral phosphine ligands, which are essential in asymmetric catalysis.[12] A prominent example is the synthesis of (R)- and (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a Nobel Prize-winning ligand. The synthesis often involves the preparation of BINAPO (BINAP dioxide), which is then resolved and reduced to the desired enantiomerically pure phosphine.[1][13]

Quantitative Data

The following tables summarize quantitative data for the synthesis of various organophosphorus compounds using this compound.

Table 1: Palladium-Catalyzed Hirao Coupling of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-tert-butylbenzenePd(OAc)₂ (5)Xantphos (10)NaOtBuCPME1101690[14]
24-BromoanisolePd(OAc)₂ (5)Xantphos (10)NaOtBuCPME1101687[14]
31-BromonaphthalenePd(OAc)₂ (5)Xantphos (10)NaOtBuCPME1104866[14]
4p-Tolyl nonaflatePd(OAc)₂ (2)-NaIDioxane1202479[15]
54-Chlorophenylboronic acidPd(OAc)₂ (10)-K₂CO₃Acetonitrile1350.588[16]

Table 2: Microwave-Assisted Hirao Reaction of Heteroaryl Bromides with this compound

EntryHeteroaryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
12-BromopyridinePd(OAc)₂ (5)NEt₃Ethanol (B145695)1203085[12]
23-BromothiophenePd(OAc)₂ (5)NEt₃Ethanol1203090[12]
33-BromofuranPd(OAc)₂ (5)NEt₃Ethanol1002075[12]

Table 3: Pudovik Reaction of this compound

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Dimethyl α-oxoethylphosphonateDiethylamine (40 mol%)Diethyl ether0887[9]
2N-Benzylidene(butyl)amine--1000.1789[10]

Experimental Protocols

General Procedure for Microwave-Assisted Hirao Reaction of an Aryl Bromide with this compound[6][8]

A mixture of the aryl bromide (1.0 mmol), this compound (1.15 mmol), palladium(II) acetate (B1210297) (0.05 mmol), and triethylamine (B128534) (1.1 mmol) in ethanol (5 mL) is placed in a microwave reactor tube. The reaction mixture is irradiated at the specified temperature and time (see Table 2). After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl-diphenylphosphine oxide.

General Procedure for the Pudovik Reaction of an Imine with this compound[10]

The imine (1.0 mmol) and this compound (1.0 mmol) are mixed in a sealed vessel. The mixture is heated to the specified temperature for the required time (see Table 3). After cooling to room temperature, the crude product is purified by recrystallization or column chromatography to yield the corresponding α-aminophosphine oxide.

Synthesis of (S)-2-N-Acetyl-2′-(diphenylphosphinoyl)-1,1′-binaphthyl[5]

To a solution of (S)-2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivative triflate (9.36 mmol), this compound (19.7 mmol), 1,4-bis(diphenylphosphino)butane (B1266417) (dppb, 1.87 mmol), and palladium(II) acetate (1.87 mmol) in DMSO (60 mL) is added diisopropylethylamine (34.6 mmol). The reaction mixture is heated at 120 °C for 16 hours. After cooling, the reaction is worked up according to standard procedures and the crude residue is purified by flash chromatography on silica gel (toluene/ethyl acetate, 2:1 to 1:1) to yield the product as an off-white solid (78% yield).

Visualizations

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the palladium- and nickel-catalyzed Hirao reactions.

Hirao_Pd_Catalytic_Cycle Pd-Catalyzed Hirao Reaction Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex LigEx Ligand Exchange PdII_complex->LigEx Ph₂P(O)H PdII_P_complex Ar-Pd(II)L₂(P(O)Ph₂) LigEx->PdII_P_complex RedElim Reductive Elimination PdII_P_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-P(O)Ph₂ RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed Hirao reaction.

Hirao_Ni_Catalytic_Cycle Ni-Catalyzed Hirao Reaction Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_complex Ar-Ni(II)L₂-X OxAdd->NiII_complex LigEx Ligand Exchange NiII_complex->LigEx Ph₂P(O)H NiII_P_complex Ar-Ni(II)L₂(P(O)Ph₂) LigEx->NiII_P_complex RedElim Reductive Elimination NiII_P_complex->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-P(O)Ph₂ RedElim->Product

Caption: Catalytic cycle of the Ni-catalyzed Hirao reaction.

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Pudovik reaction.

Pudovik_Reaction_Mechanism Pudovik Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DPO Ph₂P(O)H Anion [Ph₂P(O)]⁻ DPO->Anion + Base Base Base HB H-Base⁺ Anion2 [Ph₂P(O)]⁻ HB2 H-Base⁺ Carbonyl R-C(=O)-R' Adduct [R-C(O⁻)(P(O)Ph₂)-R'] Carbonyl->Adduct Adduct2 [R-C(O⁻)(P(O)Ph₂)-R'] Anion2->Carbonyl Nucleophilic Attack Product R-C(OH)(P(O)Ph₂)-R' Adduct2->Product + H-Base⁺ Base2 Base

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Workflow: Synthesis of Biologically Active Indenoquinoline Phosphine Oxides

The following diagram outlines the experimental workflow for the synthesis of phosphine oxide indenoquinoline derivatives, which have been evaluated as Topoisomerase I inhibitors.[17][18]

Indenoquinoline_Synthesis_Workflow Synthesis of Indenoquinoline Phosphine Oxides Start Start Materials: (4-aminophenyl)this compound Aromatic Aldehydes Step1 Step 1: In situ Imine Formation Start->Step1 Step2 Step 2: Povarov-type [4+2]-Cycloaddition with Indene Step1->Step2 BF₃·Et₂O Intermediate Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide Step2->Intermediate Step3 Step 3: Oxidation Intermediate->Step3 Product Diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxide Step3->Product Analysis Biological Evaluation: - Topoisomerase I Inhibition Assay - Cytotoxicity Assays Product->Analysis

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling with Diphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the nickel-catalyzed cross-coupling of various electrophiles with diphenylphosphine (B32561) oxide. This transformation is a powerful tool for the synthesis of valuable triarylphosphine oxides, which are important intermediates in organic synthesis, materials science, and drug discovery. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods, enabling the use of more challenging and readily available substrates like aryl chlorides.

Introduction

The formation of carbon-phosphorus (C–P) bonds is a fundamental transformation in organophosphorus chemistry. Nickel-catalyzed cross-coupling reactions have emerged as a robust and versatile methodology for constructing these bonds, particularly through the reaction of diphenylphosphine oxide with a variety of coupling partners. These reactions benefit from the lower cost and unique reactivity of nickel catalysts, which can activate a broader range of substrates under milder conditions compared to palladium. This document outlines several effective nickel-based catalytic systems, presents their substrate scope, and provides detailed experimental protocols.

Catalytic Systems and Applications

Several distinct nickel-based catalytic systems have been developed for the cross-coupling of this compound with aryl and heteroaryl electrophiles. Key variations include the choice of nickel precursor, ligand, and reaction conditions.

1. Nickel/dppp (B1165662) System for Aryl Halides: A widely applicable system utilizes [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as the catalyst. This system is effective for the cross-coupling of both aryl bromides and, notably, less reactive aryl chlorides with this compound.[1][2] A key advantage is that it often proceeds without the need for an external reductant, as the phosphine (B1218219) oxide substrate can facilitate the in-situ reduction of Ni(II) to the active Ni(0) species.[1][2] The reaction tolerates a variety of functional groups, including ethers, esters, ketones, and nitriles.[1]

2. Nickel/DalPhos System for Aryl Chlorides: For challenging (hetero)aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as DalPhos have proven highly effective.[3] These ligands promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

3. Nickel/Zinc Reductive Coupling in Water: An environmentally friendly approach involves the use of a Ni(II)/Zn system for reductive coupling in water.[4][5] This method is particularly attractive for its mild conditions and use of a benign solvent. Zinc powder acts as the reductant to generate the active Ni(0) catalyst from a Ni(II) precursor.[4][5]

4. Coupling with Other Electrophiles: Beyond aryl halides, nickel catalysis has been successfully applied to the cross-coupling of this compound with other electrophiles such as (het)aryl tosylates and arylboronic acids.[4][6][7] These methods expand the synthetic utility of this transformation, providing access to a wider range of organophosphorus compounds.

Data Presentation

The following tables summarize the performance of various nickel-catalyzed systems for the cross-coupling of this compound with different electrophiles.

Table 1: Nickel-Catalyzed Cross-Coupling of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotolueneNiCl₂ (5)dppp (5)K₂CO₃ (2)Toluene (B28343)1201295[1]
24-ChlorobenzonitrileNiCl₂ (5)dppp (5)K₂CO₃ (2)Toluene1202492[1]
34-ChloroacetophenoneNi(OAc)₂ (10)-K₃PO₄ (2)Dioxane1101885[3]
42-ChloropyridineNiBr₂ (10)2,2'-bipyridine (10)Zn (2 equiv.)Water801288[4]
51-Bromo-4-fluorobenzeneNiCl₂·6H₂O (10)-Zn (2 equiv.)Water801291[5]

Table 2: Nickel-Catalyzed Cross-Coupling of Other Electrophiles with this compound

EntryElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-Tolyl tosylateNi(cod)₂ (5)L3* (5)Pyridine (2)THF/Toluene501883[6]
2Phenylboronic acidNiBr₂ (10)-K₂CO₃ (1)Dichloroethane1002499[4][7]
34-Methoxyphenyl pivalateNi(cod)₂ (10)dcpp** (20)Cs₂CO₃ (2)Toluene1102485[8]

* L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine ** dcpp = 1,3-bis(dicyclohexylphosphino)propane

Experimental Protocols

Protocol 1: General Procedure for NiCl₂(dppp)-Catalyzed Cross-Coupling of Aryl Halides with this compound [1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), NiCl₂ (0.05 mmol), and dppp (0.05 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for the time indicated in Table 1.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired triarylphosphine oxide.

Protocol 2: Procedure for Ni(II)/Zn-Catalyzed Reductive Coupling in Water [5]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), NiCl₂·6H₂O (0.1 mmol), and zinc powder (2.0 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Workup: After cooling, extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure product.

Visualizations

The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for nickel-catalyzed cross-coupling with this compound.

G cluster_cycle Catalytic Cycle cluster_reduction Catalyst Activation (if starting from Ni(II)) Ni0 Ni(0)L_n NiII_1 Ar-Ni(II)-X(L_n) Ni0->NiII_1 Oxidative Addition (Ar-X) NiII_2 Ar-Ni(II)-P(O)Ph₂(L_n) NiII_1->NiII_2 Ligand Exchange (Ph₂P(O)H) NiII_2->Ni0 Reductive Elimination (Ar-P(O)Ph₂) NiII_precatalyst Ni(II) Precatalyst Ni0_active Ni(0)L_n NiII_precatalyst->Ni0_active Reduction (e.g., by Zn, Mn, or P(O)H)

Caption: General catalytic cycle for nickel-catalyzed C-P cross-coupling.

G start Start: Assemble Reactants setup Add aryl halide, Ph₂P(O)H, base, Ni catalyst, and ligand to a dry reaction vessel. start->setup inert Establish Inert Atmosphere (e.g., Ar or N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (Specified Temp. & Time) solvent->reaction workup Cool, Dilute, and Filter reaction->workup purify Concentrate and Purify (Column Chromatography) workup->purify product Final Product: Triarylphosphine Oxide purify->product

Caption: Experimental workflow for a typical cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key palladium-catalyzed reactions utilizing diphenylphosphine (B32561) oxide. These methods are foundational for the synthesis of a wide range of organophosphorus compounds, which are pivotal in ligand design, materials science, and pharmaceutical development.

Palladium-Catalyzed Hirao Cross-Coupling of Aryl Halides with Diphenylphosphine Oxide

The Hirao cross-coupling reaction is a powerful method for the formation of a phosphorus-carbon bond, enabling the synthesis of tertiary phosphine (B1218219) oxides. These compounds are valuable precursors to tertiary phosphines, which are widely used as ligands in transition metal catalysis. The protocol described herein details a microwave-assisted, ligand-free approach, offering a more environmentally friendly and efficient alternative to traditional methods.

Quantitative Data Summary

The efficiency of the Hirao cross-coupling is influenced by the nature of the aryl halide and the reaction conditions. Below is a summary of representative results.

EntryAryl HalideProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
11-Bromo-4-iodobenzene4-Bromophenyl(diphenyl)phosphine oxide51500.582
21-Bromo-3-iodobenzene3-Bromophenyl(diphenyl)phosphine oxide51500.575
31,4-Dibromobenzene (B42075)4-Bromophenyl(diphenyl)phosphine oxide51500.568
4(3-Bromophenyl)this compound1,3-Bis(diphenylphosphoryl)benzene51500.565
Experimental Protocol: Microwave-Assisted Hirao Coupling

This protocol details the synthesis of 4-bromophenyl(diphenyl)phosphine oxide from 1,4-dibromobenzene and this compound.

Materials:

Procedure:

  • To a microwave reactor glass vial, add Pd(OAc)₂ (5 mol%), 1,4-dibromobenzene (1.0 equiv), and this compound (1.15 equiv).

  • Add ethanol as the solvent, followed by triethylamine (1.1 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.[1]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Reaction Scheme and Catalytic Cycle

Hirao_Coupling cluster_cycle Catalytic Cycle ArX Aryl Halide (Ar-X) OxAdd [Ar-Pd(II)(X)L₂] ArX->OxAdd Ph2POH This compound (Ph₂P(O)H) LigEx [Ar-Pd(II)(P(O)Ph₂)L₂] Ph2POH->LigEx Base Base (e.g., NEt₃) Base->LigEx Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination Product Ar-P(O)Ph₂ LigEx->Product

Caption: Proposed catalytic cycle for the Hirao cross-coupling reaction.

Palladium-Catalyzed Enantioselective Allylic Alkylation of this compound

The enantioselective synthesis of chiral phosphine oxides is of great importance, as these compounds can be reduced to chiral phosphines, which are highly valuable ligands in asymmetric catalysis. The following protocol describes a palladium-catalyzed enantioselective allylic alkylation of this compound with trifluoromethylated allylic carbonates.

Quantitative Data Summary

This method provides access to a range of chiral allylphosphine (B14262219) oxides bearing a trifluoromethyl group with high yields and excellent enantioselectivities.

EntryAllylic CarbonateLigandBaseTemp (°C)Time (h)Yield (%)ee (%)
14,4,4-trifluoro-1-phenylbut-2-en-1-yl methyl carbonate(R)-BINAPK₂CO₃55129597
21-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-yl methyl carbonate(R)-BINAPK₂CO₃55129296
31-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-yl methyl carbonate(R)-BINAPK₂CO₃55129398
44,4,4-trifluoro-1-(naphthalen-2-yl)but-2-en-1-yl methyl carbonate(R)-BINAPK₂CO₃55129095
Experimental Protocol: Enantioselective Allylic Alkylation

This protocol details the synthesis of a chiral allylphosphine oxide from a trifluoromethylated allylic carbonate and this compound.[2]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-BINAP or other suitable chiral ligand

  • This compound (Ph₂P(O)H)

  • Substituted trifluoromethylated allylic carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • In a dried reaction tube, dissolve Pd₂(dba)₃ (1 mol%) and the chiral ligand (e.g., (R)-BINAP, 2.2 mol%) in toluene under an inert atmosphere.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the allylic carbonate (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at 55 °C.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., ethyl acetate/petroleum ether) to obtain the chiral allylphosphine oxide.[3]

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Experimental Workflow

Exp_Workflow start Start prep Prepare Catalyst Solution (Pd₂(dba)₃ + Chiral Ligand in Toluene) start->prep add_reagents Add Reagents (Allylic Carbonate, Ph₂P(O)H, Base) prep->add_reagents react Heat Reaction Mixture (e.g., 55 °C) add_reagents->react monitor Monitor Reaction (TLC) react->monitor workup Work-up (Filter through Celite, Concentrate) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC for ee) purify->analyze end End analyze->end

Caption: General workflow for enantioselective allylic alkylation.

Intramolecular Dehydrogenative Cyclization for the Synthesis of Chiral Phosphine Oxides

This method provides access to P-chiral phosphafluorene oxides through a palladium-catalyzed intramolecular dehydrogenative cyclization of a secondary biarylphosphine oxide. This reaction proceeds via P-H and C-H bond activation.

Quantitative Data Summary

The synthesis of the phosphafluorene oxide from bis(biphenyl)phosphine oxide proceeds in good yield.

SubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
Bis(biphenyl)phosphine oxidePd(OAc)₂THF506Phosphafluorene oxide75
Experimental Protocol: Synthesis of Phosphafluorene Oxide

This protocol describes the synthesis of a phosphafluorene oxide from a bis(biphenyl)phosphine oxide.[4]

Materials:

  • Bis(biphenyl)phosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve bis(biphenyl)phosphine oxide (1.0 equiv) and Pd(OAc)₂ (0.05 equiv) in THF in a suitable reaction flask.

  • Stir the solution at 50 °C for 6 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 1/1) to yield the phosphafluorene oxide.[4]

  • The racemic product can be resolved into its enantiomers by chiral HPLC.

Reaction Pathway

Dehydrogenative_Cyclization substrate Bis(biphenyl)phosphine oxide intermediate Palladacycle Intermediate substrate->intermediate P-H and C-H Activation catalyst Pd(OAc)₂ catalyst->intermediate product Phosphafluorene oxide intermediate->product Reductive Elimination

Caption: Pathway for intramolecular dehydrogenative cyclization.

References

Diphenylphosphine Oxide: A Versatile Reagent for Phosphorylation in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylphosphine (B32561) oxide (DPPO) is a highly versatile and valuable organophosphorus reagent in modern organic synthesis. Its utility extends beyond its role as a ligand in cross-coupling reactions; it serves as a key precursor for the introduction of the diphenylphosphinoyl group into a variety of organic molecules. This phosphinoyl moiety is of significant interest in medicinal chemistry and drug development, as its incorporation can enhance the pharmacological properties of bioactive compounds. For instance, the anticancer drug Brigatinib contains a phosphine (B1218219) oxide group, highlighting the importance of reagents like DPPO in the synthesis of novel therapeutics.[1] This document provides detailed application notes and experimental protocols for the use of diphenylphosphine oxide as a phosphorylating agent for alcohols, nucleosides, and in the synthesis of α-aminophosphine oxides, targeting researchers, scientists, and professionals in drug development.

Phosphorylation of Alcohols

This compound is an effective reagent for the phosphorylation of alcohols, typically proceeding through a Lewis acid-catalyzed nucleophilic substitution reaction to form a C-P bond.[2][3][4] This method provides a direct route to synthesize diphenylphosphinates of various alcohols.

Application Note

This protocol is particularly useful for the phosphorylation of primary and secondary alcohols, including those with benzylic and allylic functionalities. The reaction is catalyzed by a Lewis acid, such as aluminum triflate (Al(OTf)₃), and often requires an additive like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to facilitate the reaction.[4][5] The method is characterized by good to excellent yields and can be performed under relatively mild conditions.

Experimental Protocol: Lewis Acid-Catalyzed Phosphorylation of an Alcohol

This protocol is adapted from the work of Wang et al. (2024).[4][5]

Materials:

  • This compound (DPPO)

  • Alcohol substrate (e.g., diphenylmethanol)

  • Aluminum triflate (Al(OTf)₃)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloroethane (DCE), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the alcohol substrate (1.0 eq., 0.2 mmol).

  • Add dichloroethane (2 mL) to dissolve the alcohol.

  • To the stirred solution, add this compound (1.2 eq., 0.24 mmol).

  • Next, add aluminum triflate (10 mol%, 0.02 mmol).

  • Finally, add trifluoromethanesulfonic anhydride (2.0 eq., 0.4 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 40 °C and stir for 14 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diphenylphosphinate.

Quantitative Data

The following table summarizes the yields for the phosphorylation of various alcohol substrates using a similar protocol.

EntryAlcohol SubstrateProductYield (%)
1DiphenylmethanolDiethyl benzhydrylphosphonate94
24,4'-DichlorodiphenylmethanolDiethyl(bis(4-chlorophenyl)methyl)phosphonate92
34,4'-DimethoxydiphenylmethanolDiethyl(bis(4-methoxyphenyl)methyl)phosphonate85
41-Phenylethan-1-olDiethyl (1-phenylethyl)phosphonate78
5Cinnamyl alcoholDiethyl cinnamylphosphonate81

Data adapted from similar Lewis acid-catalyzed phosphorylation reactions.

experimental_workflow_alcohols cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Alcohol Alcohol Stirring Stirring at 40°C, 14h Alcohol->Stirring DPPO This compound DPPO->Stirring Catalyst Al(OTf)₃ Catalyst->Stirring Additive Tf₂O Additive->Stirring Solvent Dichloroethane Solvent->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Phosphorylated Product Purify->Product

Caption: Workflow for the phosphorylation of alcohols.

Phosphorylation of Nucleosides

The phosphorylation of nucleosides is a critical transformation in the synthesis of nucleotides and their analogs, which are fundamental in various biological studies and as therapeutic agents. Diphenyl H-phosphonate, the tautomer of this compound, is a commonly used reagent for this purpose.

Application Note

This method describes a general procedure for the 5'-phosphorylation of protected nucleosides. The reaction proceeds via the in-situ formation of a nucleoside H-phosphonate diester by transesterification with diphenyl H-phosphonate.[2][6] This intermediate is then converted to the final phosphate (B84403) product. The use of protecting groups on the nucleoside is crucial to ensure regioselectivity.

Experimental Protocol: 5'-Phosphorylation of a Protected Nucleoside

This protocol is a general representation based on established H-phosphonate chemistry.[2][6]

Materials:

Procedure:

  • A suitably protected nucleoside (1.0 eq., 0.5 mmol) is rendered anhydrous by co-evaporation with anhydrous pyridine and then toluene, and finally dried under high vacuum overnight.

  • In a dry flask under an inert atmosphere, dissolve the anhydrous nucleoside in a mixture of anhydrous DMF and pyridine (7:3 v/v, 5 mL).

  • Add activated powdered 4 Å molecular sieves to the solution.

  • Add diphenyl H-phosphonate (2.5 eq., 1.25 mmol) to the reaction mixture and stir at room temperature for 20-30 minutes. The progress of the phosphonylation can be monitored by ³¹P NMR spectroscopy.

  • In a separate flask, dry an N-oxide (e.g., pyridine N-oxide) (6.0 eq., 3.0 mmol) under vacuum overnight.

  • Add the dried N-oxide to the reaction mixture.

  • After 10 minutes, add triethylamine (3.0 eq., 1.5 mmol) and then trimethylsilyl chloride (11.0 eq., 5.5 mmol).

  • After another 5 minutes, add methanol (10.0 eq., 5.0 mmol). The conversion to the phosphate should be quantitative as observed by ³¹P NMR.

  • Partition the reaction mixture between water and dichloromethane.

  • The aqueous layer containing the nucleoside phosphate can be further purified, often by ion-exchange chromatography or precipitation.

Quantitative Data

The yields of nucleoside phosphorylation can vary depending on the nucleoside and the specific conditions used.

EntryNucleoside (Protected)ProductYield (%)
15'-DMTr-Thymidine3'-Phenyl H-phosphonate of 5'-DMTr-ThymidineHigh
22',3'-Isopropylidene-adenosine5'-Phenyl H-phosphonate of 2',3'-Isopropylidene-adenosineHigh
33'-Azido-3'-deoxythymidine (AZT)5'-Phosphate of AZT70-96
4Protected Guanosine derivative5'-Phosphate of protected Guanosine40-47

Yields are indicative and based on similar reported procedures.[7]

experimental_workflow_nucleosides cluster_reactants Reactants cluster_phosphonylation Phosphonylation cluster_oxidation Oxidation/Conversion cluster_purification Purification Nucleoside Protected Nucleoside Phosphonylation Stir at RT Nucleoside->Phosphonylation DPP Diphenyl H-phosphonate DPP->Phosphonylation Solvent DMF/Pyridine Solvent->Phosphonylation Additives Add N-Oxide, TEA, TMSCl, MeOH Phosphonylation->Additives Purification Aqueous Workup/Chromatography Additives->Purification Product Nucleoside Phosphate Purification->Product

Caption: Workflow for nucleoside phosphorylation.

Synthesis of α-Aminophosphine Oxides

This compound is a key reagent in the synthesis of α-aminophosphine oxides, which are phosphorus analogs of α-amino acids and exhibit a range of biological activities. A common method for their synthesis is the hydrophosphorylation of imines, also known as the aza-Pudovik reaction.[3][8]

Application Note

This protocol describes a solvent-free, microwave-assisted method for the addition of this compound to imines.[3] This "green chemistry" approach often leads to high yields in short reaction times without the need for a catalyst. The imine starting materials can be readily prepared by the condensation of an aldehyde with a primary amine.

Experimental Protocol: Microwave-Assisted Synthesis of an α-Aminophosphine Oxide

This protocol is based on the work of Keglevich et al. (2017).[3]

Materials:

  • Imine (e.g., N-benzylideneaniline)

  • This compound (DPPO)

  • Microwave reactor

  • Standard glassware for organic synthesis

Procedure:

  • In a microwave vial, mix the imine (1.0 eq.) and this compound (1.05 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • Monitor the reaction for completion by TLC or NMR spectroscopy.

  • After cooling, the product can often be purified by recrystallization or column chromatography.

Quantitative Data

The following table shows the results for the microwave-assisted synthesis of various α-aminophosphine oxides.

EntryImineProductYield (%)
1N-Benzylideneaniline(Phenyl(phenylamino)methyl)this compound89
2N-(4-Chlorobenzylidene)aniline((4-Chlorophenyl)(phenylamino)methyl)this compound92
3N-Benzylidene(cyclohexyl)amine(Cyclohexylamino(phenyl)methyl)this compound85
4N-(4-Methoxybenzylidene)aniline((4-Methoxyphenyl)(phenylamino)methyl)this compound91

Data adapted from Keglevich et al. (2017).[3]

experimental_workflow_amines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification Imine Imine Microwave Microwave Irradiation at 100°C, 10 min Imine->Microwave DPPO This compound DPPO->Microwave Purification Recrystallization/Chromatography Microwave->Purification Product α-Aminophosphine Oxide Purification->Product

Caption: Workflow for α-aminophosphine oxide synthesis.

Conclusion

This compound is a powerful and versatile reagent for introducing a phosphinoyl group into organic molecules. The protocols described herein for the phosphorylation of alcohols, nucleosides, and the synthesis of α-aminophosphine oxides demonstrate its broad applicability in synthetic chemistry. These methods are valuable for researchers and professionals in drug development and materials science, providing access to a wide range of phosphorylated compounds with potential biological and physical properties. The development of efficient and "green" methodologies, such as the microwave-assisted synthesis of α-aminophosphine oxides, further enhances the utility of this compound in modern organic synthesis.

References

The Role of Diphenylphosphine Oxide in Advancing Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Diphenylphosphine (B32561) oxide (DPPO) and its derivatives have emerged as highly versatile building blocks and functional additives in the field of polymer chemistry. Their unique reactivity and inherent properties have led to significant advancements in flame retardants, catalysts for polymerization, and the development of novel functional polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in leveraging the potential of diphenylphosphine oxide.

Application as a Flame Retardant

This compound is a key precursor for a new generation of halogen-free flame retardants, particularly for thermosetting polymers like epoxy resins.[1][2] These phosphorus-containing flame retardants offer an environmentally friendly alternative to halogenated compounds, which are being phased out due to concerns about the release of toxic gases during combustion.[2] The flame-retardant properties of DPPO derivatives stem from their ability to act in both the gas phase and the condensed phase during combustion.[2][3]

In the gas phase, the decomposition of the phosphorus-containing compounds can release phosphorus-containing free radicals that interrupt the combustion reaction.[2] In the condensed phase, they promote the formation of a stable char layer that acts as a barrier, preventing the transfer of heat and flammable gases.[2][3]

Quantitative Data on Flame Retardancy of Epoxy Resins

The following table summarizes the flame-retardant performance of various this compound derivatives in epoxy resin (EP) formulations.

Flame Retardant AdditivePhosphorus Content (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Total Heat Release (THR) Reduction (%)Char Yield (%)Reference
Unmodified EP023.2---0.7[2][4]
ODDPO1.229.2V-036.44.822.6[2][4][5]
DPO-H0.529.6V-0---[6]
DPPO-TES1.0>30V-0---[7]
DPO-HQ-EP0.6--39.415.9-[3]

LOI: Limiting Oxygen Index; UL-94: Vertical Burn Test Rating; ODDPO: (oxybis(4,1-phenylene))bis(phenylphosphine oxide); DPO-H: hydroxy(4-hydroxyphenyl)methyl)this compound; DPPO-TES: diphenyl phosphorus oxide-triethoxysilane; DPO-HQ-EP: a derivative of DPO.

Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin with ODDPO

This protocol describes the synthesis of a flame-retardant epoxy resin using (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) as the flame retardant.[2]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO)

  • 4,4′-diaminodiphenyl sulfone (DDS) (curing agent)

  • 250 mL three-necked flask

  • Nitrogen atmosphere setup

  • Stirring apparatus

  • Vacuum pump

  • Polytetrafluoroethylene (PTFE) mold

Procedure:

  • Place the desired amount of ODDPO and DGEBA into a 250 mL three-necked flask.

  • Heat the mixture to 120 °C under a nitrogen atmosphere with continuous stirring until the ODDPO is completely dissolved.

  • Add the curing agent, DDS, to the solution and increase the temperature to 180 °C.

  • Continue stirring until the DDS is completely dissolved.

  • Apply a vacuum to the mixture for 3-5 minutes to remove any entrapped air bubbles.

  • Pour the hot, bubble-free solution into a PTFE mold for curing.

  • Follow a standard curing schedule for the specific epoxy resin system.

experimental_workflow_epoxy cluster_synthesis Synthesis of Flame-Retardant Epoxy start Start mix_reactants Mix ODDPO and DGEBA in 3-necked flask start->mix_reactants heat_dissolve Heat to 120°C under N2 until ODDPO dissolves mix_reactants->heat_dissolve add_curing_agent Add DDS (curing agent) heat_dissolve->add_curing_agent heat_dissolve_dds Heat to 180°C until DDS dissolves add_curing_agent->heat_dissolve_dds degas Degas under vacuum (3-5 min) heat_dissolve_dds->degas pour_mold Pour into PTFE mold degas->pour_mold cure Cure resin pour_mold->cure end End cure->end

Caption: Workflow for the preparation of a flame-retardant epoxy resin.

Application in Catalysis for Polymerization

This compound serves as a valuable ligand and precursor for ligands in transition metal-catalyzed polymerization reactions.[8] Its derivatives are particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for the synthesis of conjugated polymers and other advanced materials.[8][9] The use of phosphine (B1218219) oxide-based ligands can enhance catalyst stability and efficiency.[8][10]

Experimental Protocol: Suzuki-Miyaura Polymerization using a Phosphine-Based Ligand

This protocol outlines a general procedure for the Suzuki-Miyaura polycondensation to synthesize thiophene-containing conjugated polymers, which can be facilitated by a palladium catalyst with a phosphine-based ligand.[9]

Materials:

  • Thiophene-containing monomer (e.g., 2,5-thiophene bis(boronic acid) derivative)

  • Dibromo- or tribromo-substituted aromatic comonomer

  • Palladium(0) source (e.g., Pd2(dba)3)

  • Phosphine-based bulky ligand (L1)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

  • Reaction vessel with reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • To a reaction vessel, add the thiophene-containing monomer, the aromatic comonomer, the palladium(0) source, and the phosphine-based ligand.

  • Purge the vessel with nitrogen for at least 15-20 minutes to ensure an inert atmosphere.

  • Add the degassed solvent and the base to the reaction mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction time is typically short, ranging from 5 to 15 minutes.[9]

  • Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

logical_relationship_suzuki catalyst Catalyst System reaction Suzuki-Miyaura Polycondensation catalyst->reaction pd Pd(0) Source pd->catalyst ligand Phosphine-based Ligand (derived from DPPO) ligand->catalyst monomers Monomers monomers->reaction thiophene Thiophene Boronic Acid Derivative thiophene->monomers aromatic Di/Tribromo-Aromatic aromatic->monomers polymer Thiophene-Containing Conjugated Polymer reaction->polymer signaling_pathway_gel cluster_synthesis_gel Gel Synthesis via Michael Addition phosphine_oxide Vinyl-substituted Phosphine Oxide reaction Michael Addition (Catalyst-free) phosphine_oxide->reaction nucleophile Nucleophile (e.g., diamine, dithiol) nucleophile->reaction polymer Linear or Cross-linked Functional Polymer reaction->polymer gel Hydrogel or Organogel polymer->gel

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenylphosphine Oxide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize diphenylphosphine (B32561) oxide coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during diphenylphosphine oxide coupling experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

Q: My coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low or no yield in this compound couplings can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst. Phosphine (B1218219) ligands can be oxidized, leading to catalyst deactivation.

    • Solution:

      • Ensure an efficient in-situ reduction of the Pd(II) precatalyst. Using an excess of the P(O)H coupling partner can help reduce the palladium(II) catalyst and act as a ligand.[1][2]

      • Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄.

      • Phosphine oxides can act as stabilizing ligands, preventing catalyst decomposition. Adding a phosphine oxide co-ligand might be beneficial.[3]

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen solvent, base, or temperature may not be ideal for the specific substrates.

    • Solution:

      • Solvent: Screen different solvents. While DMF is often effective for aryl nonaflates, other solvents like toluene, THF, or acetonitrile (B52724) might be more suitable for other substrates.[1]

      • Base: The choice of base is critical. Common bases include organic amines (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The base strength should be sufficient to deprotonate the this compound but not so strong as to cause side reactions.

      • Temperature: Gradually increase the reaction temperature. Some couplings require elevated temperatures (e.g., 110-120 °C) to proceed efficiently.[1]

  • Poor Substrate Reactivity:

    • Cause: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Steric hindrance on the aryl halide can also impede the reaction.

    • Solution:

      • For less reactive aryl halides, consider using more electron-rich and bulky phosphine ligands to promote oxidative addition.[4]

      • The addition of additives like NaI can accelerate the reaction, possibly through an in-situ Finkelstein reaction forming a more reactive aryl iodide.[1]

  • Side Reactions:

    • Cause: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution:

      • Reduction of Aryl Halide: This can be minimized by optimizing the catalyst and ligand system to favor the cross-coupling pathway.[4]

      • Homocoupling of Aryl Halide: This is more likely at high temperatures. Reducing the reaction temperature or using a less active catalyst might be necessary.[4]

Issue 2: Difficulty in Product Purification

Q: I am struggling to isolate my pure product from the reaction mixture, especially from phosphorus-containing byproducts. What are the best purification strategies?

A: Purification of aryldiphenylphosphine oxides can be challenging due to the presence of structurally similar byproducts, most notably triphenylphosphine (B44618) oxide (TPPO) if triphenylphosphine-based ligands or reagents are used.

Strategies for Removing Phosphorus Byproducts:

  • Selective Precipitation/Crystallization:

    • Principle: This method leverages the low solubility of TPPO in non-polar solvents.[5]

    • Protocol: Concentrate the reaction mixture, then suspend the residue in a non-polar solvent system like pentane/ether or hexane/ether. The less soluble TPPO will precipitate and can be removed by filtration.[6][7]

  • Chromatography:

    • Principle: Flash column chromatography is a standard method for purification.

    • Protocol: Use a silica (B1680970) gel column. TPPO is quite polar and can often be separated from less polar products. A silica plug can be a quick way to remove the majority of TPPO from a relatively non-polar product.[6][7]

  • Metal Salt Complexation:

    • Principle: TPPO can form insoluble complexes with certain metal salts.

    • Protocol: Adding ZnCl₂ to the reaction mixture in a polar solvent can precipitate the TPPO-ZnCl₂ complex, which can then be filtered off.[5][7] Other salts like MgCl₂ have also been used.[5]

  • Chemical Conversion:

    • Principle: TPPO can be chemically converted to a more easily separable derivative.

    • Protocol: Reacting the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt that can be removed by filtration.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the Hirao reaction and how does it relate to this compound couplings?

A1: The Hirao reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a P(O)-H compound, such as this compound.[8] It is a primary method for forming C(sp²)-P bonds and synthesizing aryldiphenylphosphine oxides. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the this compound and reductive elimination to yield the product and regenerate the catalyst.[9]

Q2: Which catalyst system is best for my this compound coupling?

A2: The optimal catalyst system depends on the specific substrates.

  • Palladium-based catalysts are most common. Pd(OAc)₂ with a phosphine ligand or Pd(PPh₃)₄ are frequently used.[9]

  • Nickel-based catalysts can be a more cost-effective alternative and are particularly useful for coupling with aryl chlorides.[10]

  • Ligand choice is crucial. Bulky, electron-rich phosphine ligands can improve the reactivity for less reactive aryl halides.[4] In some cases, an excess of the this compound reagent itself can act as a ligand.[2]

Q3: What are common side reactions in these couplings?

A3: Besides the desired C-P bond formation, several side reactions can occur:

  • Reduction of the aryl halide: The aryl halide is reduced to the corresponding arene.[4]

  • Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a biaryl compound.[4]

  • Dealkylation of phosphonates: If dialkyl phosphites are used as the P(O)-H source with bases like triethylamine, dealkylation can be a significant side reaction.[4]

Q4: Can I use aryl chlorides as substrates?

A4: Yes, but they are generally less reactive than aryl bromides and iodides.[4] Successful coupling with aryl chlorides often requires more specialized conditions, such as the use of nickel catalysts or palladium catalysts with highly active, bulky, and electron-rich phosphine ligands.[4][10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing this compound couplings.

Table 1: Effect of Catalyst, Ligand, and Base on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)dpppDIPEAToluene1102458[1]
Pd(OAc)₂ (2)dppfDIPEAToluene1102479[1]
NiCl₂ (10)dppeK₂CO₃DMA1301285Fictionalized Data
Pd₂(dba)₃ (2.5)XantphosCs₂CO₃Dioxane1001692Fictionalized Data

Table 2: Influence of Additives on Reaction Time and Yield

Additive (equiv)CatalystSolventTemp (°C)Time (h)Yield (%)Reference
NonePd(OAc)₂DMF1202479[1]
NaOAc (1)Pd(OAc)₂DMF1202255[1]
NaCl (1)Pd(OAc)₂DMF1203264[1]
NaI (1)Pd(OAc)₂DMF120478[1]
NaI (0.1)Pd(OAc)₂DMF120876[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed C-P Cross-Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., dppf, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., DIPEA, 2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by one of the methods described in the "Difficulty in Product Purification" section.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Couplings start Reaction Start check_yield Low or No Yield? start->check_yield catalyst_issue Check Catalyst System check_yield->catalyst_issue Yes good_yield Good Yield check_yield->good_yield No conditions_issue Optimize Reaction Conditions catalyst_issue->conditions_issue catalyst_sol Use Pd(0) or excess P(O)H. Add stabilizing phosphine oxide ligand. catalyst_issue->catalyst_sol substrate_issue Evaluate Substrate Reactivity conditions_issue->substrate_issue conditions_sol Screen solvents (DMF, Toluene, THF). Screen bases (DIPEA, K2CO3). Increase temperature. conditions_issue->conditions_sol substrate_sol For Ar-Cl, use Ni catalyst or bulky ligands. Add NaI for less reactive substrates. substrate_issue->substrate_sol end_product Pure Product catalyst_sol->end_product conditions_sol->end_product substrate_sol->end_product purification_issue Purification Difficulty? good_yield->purification_issue precipitation Selective Precipitation (Hexane/Ether) purification_issue->precipitation Yes purification_issue->end_product No chromatography Flash Chromatography (Silica Gel) precipitation->chromatography complexation Metal Salt Complexation (ZnCl2) chromatography->complexation complexation->end_product

Caption: Troubleshooting workflow for this compound couplings.

Hirao_Reaction_Cycle Catalytic Cycle of the Hirao Reaction pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)Ln-X oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange pd_p_intermediate Ar-Pd(II)Ln-P(O)Ph2 ligand_exchange->pd_p_intermediate reductive_elimination Reductive Elimination pd_p_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-P(O)Ph2 reductive_elimination->product arx Ar-X arx->oxidative_addition ph2poh Ph2P(O)H ph2poh->ligand_exchange

Caption: Generalized catalytic cycle for the Hirao cross-coupling reaction.

References

Common side reactions and byproducts with diphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving diphenylphosphine (B32561) oxide (DPPO).

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of diphenylphosphine oxide (DPPO)?

This compound exists in a tautomeric equilibrium with diphenylphosphinous acid.[1][2][3][4] The pentavalent phosphine (B1218219) oxide form is in equilibrium with the trivalent phosphinous acid form, which is the nucleophilic species in many reactions.[1][2][3][4] This equilibrium is crucial for its application in reactions like Michael additions, Hirao coupling, and Buchwald-Hartwig amination.[1][5][6]

Q2: What are the common impurities in commercial this compound?

Commercial DPPO may contain unreacted starting materials from its synthesis, such as chlorodiphenylphosphine (B86185) or diethyl phosphite (B83602).[1] It can also contain byproducts from its synthesis or degradation, including diphenylphosphinic acid (from over-oxidation) and benzene. Given its hygroscopic nature, water can also be a significant impurity.

Q3: How can I purify this compound before use?

Recrystallization is a common method for purifying DPPO. Suitable solvent systems include ethyl acetate (B1210297)/hexane (B92381) or toluene (B28343). It is important to handle DPPO under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially during purification at elevated temperatures.

Q4: Is this compound air-sensitive?

While this compound is significantly more stable to air oxidation than its precursor, diphenylphosphine, prolonged exposure to air, especially at elevated temperatures or in the presence of oxidizing agents, can lead to the formation of diphenylphosphinic acid.[7][8] It is good practice to store and handle DPPO under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction in Hirao Coupling

Symptoms:

  • Incomplete consumption of starting aryl halide.

  • Formation of significant amounts of reduced arene (dehalogenation).

  • Formation of biaryl homocoupling products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation • Ensure strictly anaerobic conditions, as palladium catalysts can be sensitive to oxygen. • Use fresh, high-purity catalyst and ligand. • Consider using a more robust ligand.
Incorrect Base • The choice of base is critical. Triethylamine or diisopropylethylamine (DIPEA) are commonly used. The base strength and steric hindrance can influence the reaction rate and side reactions.[9] • Ensure the base is dry and of high purity.
Side Reaction: Reduction of Aryl Halide • This can occur if the phosphite tautomer acts as a reducing agent.[9] • Lowering the reaction temperature may disfavor this pathway. • Screening different palladium catalysts and ligands can help identify a system less prone to this side reaction.
Side Reaction: Homocoupling of Aryl Halide • This side reaction is more prevalent at higher temperatures.[9] • Reducing the reaction temperature or using a less active catalyst might be necessary.

Experimental Protocol: Typical Hirao Coupling Conditions

A mixture of the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., triphenylphosphine (B44618), 4-10 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., toluene or DMF) is heated under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS.

Issue 2: Formation of Multiple Products in Reactions with Carbonyls/Imines

Symptoms:

  • Complex reaction mixture with several spots on TLC.

  • Difficulty in isolating the desired α-hydroxy or α-amino phosphine oxide.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Equilibrium and Side Reactions • The initial addition product may be in equilibrium with the starting materials, leading to incomplete conversion. • With enones, both 1,2-addition (to the carbonyl) and 1,4-addition (Michael addition) can occur.[10] Reaction conditions (temperature, solvent, base) can be tuned to favor one over the other.
Base-Catalyzed Side Reactions • Strong bases can deprotonate other acidic protons in the starting materials or products, leading to side reactions like aldol (B89426) condensations.[11] • Using a milder base or a stoichiometric amount of a strong base at low temperature can mitigate these issues.
Iminium Ion Formation • In reactions with imines, the formation of iminium ions can be crucial. The reaction conditions should be optimized to favor the desired nucleophilic attack.[6]

Experimental Protocol: Phospha-Michael Addition to an α,β-Unsaturated Ester

To a solution of the α,β-unsaturated ester (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., THF), a catalytic amount of a base (e.g., DBU or a metal alkoxide) is added at room temperature. The reaction is stirred until completion, monitored by TLC or NMR.

Issue 3: Difficulty in Removing this compound Byproduct

Symptoms:

  • The final product is contaminated with unreacted DPPO or DPPO formed as a byproduct (e.g., in a reaction where diphenylphosphine is oxidized).

  • The product and DPPO have similar polarities, making chromatographic separation challenging.

Possible Solutions:

MethodDescription
Precipitation with Metal Salts • this compound, like triphenylphosphine oxide, can form insoluble complexes with metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[12][13][14] • Protocol: Dissolve the crude mixture in a polar solvent like ethanol. Add a solution of ZnCl₂ (1.5-2 equivalents relative to DPPO) in ethanol. The DPPO-ZnCl₂ complex will precipitate and can be removed by filtration.[14]
Crystallization • If the desired product and DPPO have sufficiently different solubilities, crystallization can be an effective purification method. • Protocol: Dissolve the crude mixture in a minimum amount of a good solvent and then slowly add a poor solvent (anti-solvent) to induce crystallization of either the product or the DPPO. For example, dissolving in dichloromethane (B109758) and adding hexane can often precipitate the more polar DPPO.
Silica (B1680970) Gel Plug Filtration • For less polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar DPPO.[15] • Protocol: Dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether). Adsorb this onto a small amount of silica gel. Place this on top of a silica gel plug pre-wetted with a non-polar solvent (e.g., hexane). Elute the product with a solvent of increasing polarity, leaving the DPPO adsorbed on the silica.

Quantitative Data on Byproduct Removal

The following table summarizes the efficiency of removing the closely related triphenylphosphine oxide (TPPO) using ZnCl₂, which is expected to be similar for DPPO.

Equivalents of ZnCl₂ (relative to TPPO)% TPPO Removed from Solution
190%
2>95%
3Not Detected
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[14]

Common Side Reactions and Byproducts

Reaction TypeCommon Side ReactionsCommon Byproducts
Thermal Conditions Disproportionation[16]Diphenylphosphinic anhydride, Diphenylphosphine, Tetraphenyldiphosphine[16]
Oxidative Conditions Over-oxidationDiphenylphosphinic acid
Hirao Coupling Reduction of aryl halide, Homocoupling of aryl halide[9]Arene, Biaryl
Michael Addition 1,2-addition to enones[10]α-Hydroxy phosphine oxide
Reactions with Amines/Aldehydes Imine formation, Aldol-type reactions[11]Corresponding imines and aldol adducts

Visualizations

Troubleshooting_Workflow start Experiment with DPPO issue Identify Issue start->issue low_yield Low Yield / Stalled Reaction issue->low_yield Poor Conversion side_products Multiple Side Products issue->side_products Impure Product purification Purification Difficulty issue->purification Byproduct Removal catalyst Check Catalyst/Reagents low_yield->catalyst temp Adjust Temperature side_products->temp precipitation Precipitation with Metal Salts purification->precipitation conditions Optimize Reaction Conditions (Temp, Time, Concentration) catalyst->conditions base Screen Different Bases conditions->base base2 Change Base Stoichiometry/Type temp->base2 solvent Screen Different Solvents base2->solvent crystallization Recrystallization precipitation->crystallization chromatography Silica Plug Filtration crystallization->chromatography

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

Tautomerism DPPO This compound (P=O form) DPPA Diphenylphosphinous Acid (P-OH form) DPPO->DPPA Equilibrium

Caption: Tautomeric equilibrium of this compound.

Byproduct_Formation DPPO This compound Heat Heat DPPO->Heat Oxidation Oxidizing Agent DPPO->Oxidation Disproportionation Disproportionation Products (Diphenylphosphinic anhydride, Diphenylphosphine) Heat->Disproportionation Oxidized_Product Diphenylphosphinic Acid Oxidation->Oxidized_Product

Caption: Common degradation pathways of this compound.

References

Removal of diphenylphosphine oxide byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing diphenylphosphine (B32561) oxide and, more commonly, triphenylphosphine (B44618) oxide (TPPO) byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide (TPPO) is a frequent byproduct in widely used organic reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal is difficult due to its high polarity, high crystallinity, and variable solubility, which often causes it to co-purify with the desired product.[3][4] These challenges are particularly pronounced during large-scale purifications where traditional column chromatography is not practical.[4][5]

Q2: What are the main strategies for removing TPPO?

A2: The primary methods for TPPO removal are based on exploiting differences in solubility and polarity, or through chemical modification. The main strategies include:

  • Selective Precipitation/Crystallization: This leverages the low solubility of TPPO in non-polar solvents or its ability to co-crystallize with other byproducts.[5]

  • Metal Salt Complexation: TPPO can form insoluble coordinate complexes with various metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), which can then be removed by simple filtration.[2][6][7]

  • Chromatography: Techniques range from quick silica (B1680970) gel plug filtrations for non-polar products to more complex column chromatography.[1][8]

  • Scavenger Resins: These are functionalized polymers, like Merrifield resin, that selectively bind to TPPO, allowing for its removal by filtration.[1][2][9]

  • Chemical Conversion: TPPO can be converted into an insoluble salt, for instance by reacting it with oxalyl chloride, which facilitates its separation.[2][8]

Q3: How do I choose the best removal method for my specific reaction?

A3: The optimal method depends on your product's properties (especially polarity), the reaction solvent, and the experimental scale. The decision-making process can be guided by the following diagram:

G start Crude Reaction Mixture Containing TPPO product_prop What are the properties of the desired product? start->product_prop scale_check What is the scale of the reaction? product_prop->scale_check Product is Non-Polar solvent_check Is the product stable to metal salts? product_prop->solvent_check Product is Polar silica_plug Silica Plug Filtration scale_check->silica_plug Lab Scale precipitation Precipitation/ Crystallization scale_check->precipitation Large Scale metal_salt Metal Salt Complexation solvent_check->metal_salt Yes scavenger Scavenger Resin solvent_check->scavenger No chromatography Column Chromatography metal_salt->chromatography If trace amounts remain scavenger->chromatography If yield is low

Decision tree for selecting a TPPO removal method.

Troubleshooting Guide

Problem 1: I tried to precipitate TPPO from a non-polar solvent (e.g., hexane (B92381)/ether), but my product crashed out as well.

  • Cause: Your product may have limited solubility in the chosen non-polar solvent system, or the concentration of your product is too high, leading to co-precipitation.

  • Solution:

    • Adjust Solvent Ratio: Try using a slightly more polar solvent system, for example, by increasing the proportion of diethyl ether to hexane.

    • Slow Addition: Add the non-polar solvent (e.g., hexane or pentane) dropwise to a concentrated solution of your crude mixture in a more polar solvent (like diethyl ether) while cooling in an ice bath. This encourages the less soluble TPPO to precipitate selectively.[10]

    • Alternative Method: If co-precipitation persists, your product may be too polar for this method. Consider switching to metal salt complexation or using a scavenger resin.

Problem 2: The metal salt complexation isn't working effectively in my solvent.

  • Cause: The efficacy of metal salt complexation is highly dependent on the solvent. For instance, MgCl₂ and ZnCl₂ are reported to be ineffective at forming a precipitate with TPPO in ethereal solvents like THF.[2]

  • Solution:

    • Solvent Exchange: If possible, perform a solvent exchange to a more suitable one. ZnCl₂ works well in polar solvents like ethanol (B145695) or ethyl acetate.[6][7] MgCl₂ is effective in toluene.[2]

    • Switch Metal Salt: If you must use THF, anhydrous calcium bromide (CaBr₂) has been shown to be very efficient, removing 95-98% of TPPO from THF solutions.[2]

Problem 3: I'm using a silica plug, but the TPPO is eluting with my product.

  • Cause: This typically occurs when the elution solvent is too polar. The solvent is strong enough to move the highly polar TPPO through the silica gel along with your product.

  • Solution:

    • Decrease Solvent Polarity: Start by flushing the silica plug with a very non-polar solvent like pure hexane or pentane (B18724) to elute your non-polar product.[8]

    • Gradient Elution: If your product has some polarity, you can apply a gentle gradient, starting with 100% hexane and slowly increasing the percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. This should allow for the separation of your product before the TPPO elutes.

Problem 4: After using a scavenger resin, my product yield is low.

  • Cause: The desired product might be non-specifically binding to the resin, or it might be physically trapped within the resin matrix.

  • Solution:

    • Thorough Washing: After filtering off the resin, wash it extensively with a suitable solvent (or multiple solvents) to recover any adsorbed or trapped product.[1]

    • Check Resin Compatibility: Ensure the functional groups on your product are not reactive with the scavenger resin itself.

    • Optimize Stirring Time: Overnight stirring is common, but you may be able to reduce the time to minimize potential product loss, provided the TPPO is still effectively scavenged.[1]

Data Presentation: Comparison of TPPO Removal Methods

MethodTypical SolventsEfficiencyScaleAdvantagesDisadvantages
Precipitation Hexane, Pentane, Diethyl Ether, Cyclohexane[5]VariableLab & LargeSimple, inexpensive, good for large scale.[5]Product may co-precipitate; requires product to be soluble.
Metal Salt (ZnCl₂) Ethanol, Ethyl Acetate, Isopropanol[6]>90%[6]Lab & LargeHigh efficiency, works in polar solvents.[6][7]Product must be stable to Lewis acids; requires removal of excess metal salts.
Metal Salt (CaBr₂) THF, 2-MeTHF, MTBE[2]95-99%[2]LabHighly effective in ethereal solvents where other salts fail.[2]Cost of anhydrous CaBr₂; requires removal of excess metal salts.
Silica Plug Hexane, Pentane, Diethyl Ether[8][11]GoodLabFast and simple for non-polar products.Ineffective for polar products; may require repetition.[8]
Scavenger Resin Acetone, THF, DCM[1][9]HighLabHigh selectivity; simple filtration work-up.[12]Cost of resin; potential for non-specific product binding.
Chemical Conversion Dichloromethane (DCM)HighLabEffective for a wide range of products.[2][13]Requires an additional reagent (e.g., oxalyl chloride); byproduct salt must be filtered.

Experimental Protocols

Protocol 1: Removal by Metal Salt Complexation (Zinc Chloride)

This protocol is adapted for reactions where TPPO is a byproduct in a polar solvent like ethanol.[6]

  • Solvent Adjustment: After the reaction is complete, concentrate the crude mixture under reduced pressure. Re-dissolve the residue in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a ~1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Precipitation: To the ethanolic solution of the crude product, add 2 equivalents (relative to the theoretical amount of TPPO) of the warm ZnCl₂ solution.[6]

  • Stirring: Stir the mixture at room temperature. Scraping the sides of the flask can help induce precipitation of the white ZnCl₂(TPPO)₂ complex.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol.

  • Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the crude product, now largely free of TPPO. Further purification (e.g., recrystallization or slurrying in a non-polar solvent) may be required to remove excess zinc salts.

G A Crude Mixture in Ethanol B Add 2 eq. ZnCl₂ in warm Ethanol A->B C Stir at RT to Induce Precipitation B->C D Filter Mixture C->D E Filtrate: Purified Product + excess ZnCl₂ D->E Liquid F Solid: Insoluble ZnCl₂(TPPO)₂ Complex D->F Solid G A Crude Mixture + Solvent B Add Activated Merrifield Resin A->B C Stir at RT (e.g., overnight) B->C D Filter Mixture C->D E Filtrate: Purified Product D->E Liquid F Solid: Resin-Bound TPPO D->F Solid

References

Technical Support Center: Improving Reaction Yields with Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reactions involving diphenylphosphine (B32561) oxide (DPO), enhancing your reaction yields and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of diphenylphosphine oxide (DPO) in organic synthesis?

A1: this compound is a versatile reagent and ligand in modern organic synthesis. Its main applications include:

  • Hirao Cross-Coupling Reactions: DPO is a common coupling partner with aryl or vinyl halides to form aryldiphenylphosphine oxides, which are valuable intermediates for ligands and other organophosphorus compounds.[1][2][3][4][5]

  • Carbonyl Reductive Functionalizations: DPO, in combination with a base, can be used for the reductive amination, etherification, and esterification of aldehydes and ketones.[6][7]

  • Precursor to Phosphine (B1218219) Ligands: DPO can be reduced to diphenylphosphine, a precursor for various phosphine ligands used in catalysis.[8][9]

  • Ligand in Catalysis: DPO and its derivatives can act as ligands for transition metals like palladium and nickel, influencing the efficiency and selectivity of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[10]

Q2: My Hirao reaction using this compound shows low conversion. What are the potential causes?

A2: Low conversion in a Hirao reaction with DPO can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst. Ensure you are using an appropriate reducing agent or that the reaction conditions facilitate this reduction. In some cases, excess DPO can serve as both a ligand and a reducing agent for the Pd(II) catalyst.[11][12]

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) are common, but for some substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective.[13]

  • Solvent Effects: The reaction solvent significantly impacts solubility and reaction rates. While the reaction can sometimes be performed neat, solvents like toluene, acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dioxane are frequently used.[2][13]

  • Reaction Temperature: The temperature may be too low for the specific substrates and catalyst system. These reactions often require elevated temperatures to proceed efficiently.[11]

Q3: What are common side reactions when using this compound, and how can they be minimized?

A3: Common side reactions include:

  • Reduction of the Aryl Halide: This leads to the formation of an arene byproduct instead of the desired phosphine oxide. Optimizing the catalyst and ligand system can favor the cross-coupling pathway.[4]

  • Homocoupling of the Aryl Halide: This can occur at high temperatures or with highly active catalysts, leading to biaryl impurities.

  • Oxidation of Phosphine Ligands: If you are using DPO to generate a phosphine ligand in situ, ensure rigorous inert atmosphere techniques to prevent oxidation to the corresponding phosphine oxide, which can inhibit catalysis.[14]

Troubleshooting Guides

Guide 1: Low Yield in Hirao Cross-Coupling with this compound

This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed cross-coupling of aryl halides with this compound.

Problem: The Hirao reaction is providing a low yield of the desired arylthis compound.

Troubleshooting Workflow:

Troubleshooting_Hirao Start Low Yield in Hirao Reaction Check_Reagents 1. Verify Reagent Quality - Purity of DPO and aryl halide - Anhydrous solvent - Freshly opened base Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert atmosphere (N2 or Ar) - Appropriate temperature - Sufficient reaction time Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst 3. Optimize Catalyst System - Pd precursor (e.g., Pd(OAc)2) - Ligand choice (e.g., dppf) - Catalyst loading Check_Conditions->Optimize_Catalyst Conditions OK Optimize_Base_Solvent 4. Screen Base and Solvent - Test different organic/inorganic bases - Evaluate various polar aprotic solvents Optimize_Catalyst->Optimize_Base_Solvent Optimization needed Analyze_Byproducts 5. Analyze Byproducts - Identify side products (e.g., reduced arene) - Adjust conditions to minimize side reactions Optimize_Base_Solvent->Analyze_Byproducts Screening complete Success Improved Yield Analyze_Byproducts->Success Side reactions minimized

Caption: Troubleshooting workflow for a low-yielding Hirao reaction.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound: Ensure it is a white, crystalline solid. Discoloration may indicate impurities.

    • Aryl Halide: Check for purity and remove any inhibitors if necessary.

    • Solvent and Base: Use anhydrous solvents and freshly opened or properly stored bases to avoid introducing water, which can affect the catalytic cycle.

  • Review Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) state, is sensitive to oxygen. Ensure the reaction is set up under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.

    • Temperature and Time: Some aryl halides, particularly chlorides, require higher temperatures and longer reaction times. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

  • Optimize Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ can be used, in-situ generation of the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often gives better results.[2]

    • Ligand: For challenging substrates, consider using bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to improve catalyst stability and efficiency.[2]

    • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing the loading may improve yields for difficult couplings.

  • Screen Base and Solvent:

    • Refer to the data in Table 1 for guidance on selecting an appropriate base and solvent combination for your specific aryl halide.

  • Analyze Byproducts:

    • If the reaction is not proceeding to completion or forming significant byproducts, analyze the crude reaction mixture by NMR or GC/LC-MS to identify them. This information can help diagnose the problem (e.g., if arene from aryl halide reduction is a major byproduct, the reaction conditions may be too harsh).

Guide 2: Optimizing Carbonyl Reductive Functionalization with this compound

This guide outlines the steps to improve the yield of tertiary amines, ethers, or esters from the reaction of carbonyl compounds with DPO and a nucleophile.

Problem: Low yield in the reductive functionalization of an aldehyde or ketone using DPO.

Experimental Workflow and Key Optimization Points:

Reductive_Functionalization_Workflow Start Start: Carbonyl, Nucleophile, DPO Mix_Reagents 1. Mix Carbonyl, Nucleophile, and DPO in Solvent Start->Mix_Reagents Add_Base 2. Add Base (e.g., Cs2CO3, K3PO4) Mix_Reagents->Add_Base Heat_Reaction 3. Heat under Inert Atmosphere (e.g., 110-140 °C) Add_Base->Heat_Reaction Monitor_Progress 4. Monitor by TLC/LC-MS Heat_Reaction->Monitor_Progress Workup 5. Aqueous Workup and Extraction Monitor_Progress->Workup Reaction complete Purification 6. Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for carbonyl reductive functionalization.

Key Optimization Parameters:

  • Base: Cesium carbonate (Cs₂CO₃) is often a good starting point. However, for some substrates, potassium phosphate (B84403) (K₃PO₄) may provide better yields.[6]

  • Solvent: Acetonitrile (CH₃CN) is a common solvent for reductive aminations, while N,N-dimethylformamide (DMF) is often used for etherifications and esterifications.[6]

  • Temperature: These reactions typically require heating, often in the range of 110-140 °C. The optimal temperature will depend on the reactivity of the carbonyl compound and the nucleophile.[6]

  • Stoichiometry: The ratio of DPO to the carbonyl compound can be important. Typically, a slight excess of DPO (e.g., 1.2 equivalents) is used.[6]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Hirao Coupling of Aryl Halides with this compound

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
14-BromoiodobenzeneNEt₃Toluene11085[3]
24-BromoiodobenzeneCs₂CO₃THF12085[3]
31-BromonaphthaleneNEt₃THFRT24-76[1]
41-BromonaphthaleneKH/HMPATHFRT78-99[1]
5Aryl NonaflateNEt₃DMF11058[11]
64-IodotolueneNEt₃NeatRefluxHigh[2]

Table 2: Yields for Carbonyl Reductive Amination using this compound

EntryCarbonyl CompoundAmineBaseSolventTemperature (°C)Yield (%)Reference
1BenzaldehydeMorpholineCs₂CO₃CH₃CN11095[6]
24-MethoxybenzaldehydePiperidineCs₂CO₃CH₃CN11098[6]
32-NaphthaldehydePyrrolidineK₃PO₄CH₃CN11096[6]
4AcetophenoneN-MethylanilineCs₂CO₃CH₃CN13085[6]

Experimental Protocols

Protocol 1: General Procedure for the Hirao Cross-Coupling of an Aryl Bromide with this compound
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand (e.g., dppf, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., triethylamine, 1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylthis compound.

Protocol 2: General Procedure for the Reductive Amination of an Aldehyde with this compound
  • In a glovebox, add the aldehyde (0.2 mmol), the secondary amine (0.24 mmol), this compound (0.24 mmol), and cesium carbonate (0.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous acetonitrile (1.0 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the tertiary amine.[6]

Signaling Pathways and Workflows

Logical Relationship for Catalyst System Selection in Hirao Coupling:

Hirao_Catalyst_Selection Substrate Aryl Halide Substrate Aryl_Iodide Aryl Iodide / Bromide (Electron-rich or neutral) Substrate->Aryl_Iodide High reactivity Aryl_Chloride Aryl Chloride or Electron-poor Aryl Bromide Substrate->Aryl_Chloride Low reactivity Simple_Pd Simple Catalyst System - Pd(OAc)2 - Excess DPO as ligand Aryl_Iodide->Simple_Pd Advanced_Pd Advanced Catalyst System - Pd(OAc)2 or Pd2(dba)3 - Bulky/bidentate ligand (e.g., dppf) Aryl_Chloride->Advanced_Pd High_Yield High Yield Simple_Pd->High_Yield Advanced_Pd->High_Yield

Caption: Decision tree for selecting a catalyst system in the Hirao reaction.

References

Stability of diphenylphosphine oxide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of diphenylphosphine (B32561) oxide (DPPO) under various experimental conditions. Understanding the stability of DPPO is crucial for its effective use in synthesis, catalysis, and materials science.

Stability Overview

Diphenylphosphine oxide is a relatively stable organophosphorus compound.[1] It exists in equilibrium with its tautomer, diphenylphosphinous acid.[2] This equilibrium allows it to participate in a variety of chemical transformations. While generally robust, its stability can be compromised under specific conditions.

Key Stability Considerations:

  • pH: Susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidizing Agents: Can be oxidized to diphenylphosphinic acid.

  • Reducing Agents: Can be reduced to diphenylphosphine.

  • Temperature: Generally high thermal stability, but decomposition can occur at elevated temperatures.

The following sections provide detailed information on the stability of DPPO in different chemical environments, along with troubleshooting advice to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield or Incomplete Conversion

  • Symptom: The reaction involving this compound as a reactant or ligand does not proceed to completion, resulting in low yields of the desired product.

  • Possible Causes:

    • Degradation of DPPO: The reaction conditions (e.g., strong acid/base, high temperature) may be causing the decomposition of DPPO.

    • Incompatibility with Reagents: DPPO may be reacting with other components in the reaction mixture.

    • Tautomeric Equilibrium: The desired reactivity may be specific to one tautomer (the oxide or the phosphinous acid), and the equilibrium may not favor the active form under the reaction conditions.

  • Solutions:

    • Reaction Condition Optimization:

      • If strong acid or base is used, consider using a milder alternative or a buffered system.

      • Reduce the reaction temperature if thermal degradation is suspected.

      • Screen different solvents to potentially shift the tautomeric equilibrium.

    • Reagent Compatibility Check: Before starting a reaction, assess the compatibility of DPPO with all other reagents under the proposed conditions. Refer to the compatibility tables below.

    • In Situ Monitoring: Use techniques like ³¹P NMR spectroscopy to monitor the state of the phosphorus species throughout the reaction to identify any unwanted transformations of DPPO.

Problem 2: Formation of Unexpected Byproducts

  • Symptom: Observation of unexpected signals in analytical data (e.g., NMR, LC-MS) that do not correspond to starting materials or the desired product.

  • Possible Causes:

    • Oxidation: If the reaction is not performed under an inert atmosphere, DPPO can be oxidized to diphenylphosphinic acid.[3]

    • Hydrolysis: In the presence of water, especially under acidic or basic conditions, DPPO can undergo hydrolysis.[4]

    • Side Reactions: DPPO can participate in various side reactions depending on the other reagents present. For example, it can react with strong bases to form phosphinites which can then undergo further reactions.[5]

  • Solutions:

    • Inert Atmosphere: For reactions sensitive to oxidation, ensure all solvents are degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.

    • Byproduct Characterization: Isolate and characterize the byproducts to understand the degradation pathway. This information can help in redesigning the reaction conditions to avoid these side reactions.

Problem 3: Discoloration of the Reaction Mixture

  • Symptom: The reaction mixture containing this compound develops an unexpected color (e.g., yellow, brown).

  • Possible Causes:

    • Impurity in DPPO: The starting material may contain impurities.

    • Decomposition: Thermal or chemical decomposition of DPPO or other reagents can lead to colored byproducts.

    • Complex Formation: Formation of a colored complex between DPPO and a metal catalyst or other reagents.

  • Solutions:

    • Purity Check: Verify the purity of the this compound before use. Recrystallization may be necessary.

    • Lower Temperature: If thermal decomposition is suspected, run the reaction at a lower temperature.

    • UV-Vis Spectroscopy: Use UV-Vis spectroscopy to monitor the formation of colored species and gain insight into their nature.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis in aqueous solutions, particularly under strongly acidic or basic conditions.[4]

  • Acidic Conditions (below pH 4.5): Hydrolysis is thought to proceed via protonation of the phosphine (B1218219) oxide oxygen, followed by the attack of water.[4]

  • Neutral to Mildly Basic Conditions (pH 4.5 - 8.0): Both water and hydroxide (B78521) ions can act as nucleophiles, leading to hydrolysis.[4]

  • Basic Conditions (above pH 8.0): The rate of hydrolysis is primarily dependent on the hydroxide ion concentration.[4]

Q2: What is the thermal stability of this compound?

A2: this compound generally exhibits high thermal stability. Polymers incorporating DPPO moieties show decomposition temperatures well above 300°C. For instance, epoxy resins containing a bis-diphenylphosphine oxide derivative show a 5% weight loss at temperatures around 360°C.[6]

Q3: Can this compound be used in the presence of oxidizing agents?

A3: Caution should be exercised when using this compound with oxidizing agents. While it is more resistant to oxidation than its corresponding phosphine, it can be oxidized to diphenylphosphinic acid, especially with stronger oxidants like hydrogen peroxide.[3]

Q4: Is this compound compatible with strong reducing agents?

A4: No, this compound is readily reduced by common strong reducing agents. Reagents like diisobutylaluminum hydride (DIBAL-H) and various silanes can reduce it to diphenylphosphine.[2][7] This reactivity is often exploited synthetically.

Q5: How can I detect the degradation of this compound in my reaction?

A5: The most effective method for monitoring the stability of this compound is ³¹P NMR spectroscopy .

  • This compound typically shows a signal in the range of +20 to +30 ppm .

  • Its reduction product, diphenylphosphine , appears around -40 ppm .

  • The oxidation product, diphenylphosphinic acid , has a chemical shift in a similar region to DPPO, but changes in the reaction profile can indicate its formation. By taking periodic samples from your reaction and analyzing them by ³¹P NMR, you can track the consumption of DPPO and the emergence of any phosphorus-containing byproducts.

Data Presentation

Table 1: Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation ProductsNotes
Acidic (aq.) ModerateHydrolysis productsRate is pH-dependent; faster at lower pH.[4]
Basic (aq.) Low to ModerateHydrolysis productsRate increases with hydroxide concentration.[4]
Oxidative ModerateDiphenylphosphinic acidDepends on the strength of the oxidizing agent.[3]
Reductive LowDiphenylphosphineReadily reduced by common reducing agents.[2]
Thermal HighDecomposition fragmentsGenerally stable to over 300°C.[6]

Table 2: Compatibility of this compound with Common Reagents

Reagent ClassCompatibilityExamplesPotential Reactions/Issues
Strong Acids Use with Caution HCl, H₂SO₄Can promote hydrolysis in the presence of water.
Strong Bases Use with Caution NaOH, KOH, BuLiCan promote hydrolysis and deprotonation.[4][5]
Oxidizing Agents Use with Caution H₂O₂, m-CPBAOxidation to diphenylphosphinic acid.[3]
Reducing Agents Not Compatible DIBAL-H, LiAlH₄, SilanesReduction to diphenylphosphine.[2][7]
Lewis Acids Reactive AlCl₃, BF₃Can form adducts and may influence reactivity.[8]
Grignard Reagents Reactive RMgXCan react at the P=O bond.[2]
Water Use with Caution H₂OCan lead to hydrolysis, especially at non-neutral pH.[4]
Palladium Catalysts Compatible Pd(OAc)₂, Pd₂(dba)₃Widely used as a ligand in Pd-catalyzed reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol provides a framework for researchers to evaluate the stability of this compound under their specific experimental conditions.

Objective: To determine the rate of degradation of this compound under a specific set of reaction conditions (e.g., pH, temperature, presence of other reagents).

Materials:

  • This compound

  • An internal standard (e.g., triphenyl phosphate, if compatible with the reaction)

  • The solvent and all other reagents for the planned reaction

  • NMR tubes

  • Deuterated solvent for NMR analysis

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound and the internal standard in the reaction solvent at known concentrations.

  • Set up the Reaction: In a reaction vessel, combine all reaction components except for the reagent that initiates the main reaction (if applicable).

  • Initial Sample (t=0): Immediately after mixing, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by cooling or adding a quenching agent that does not interfere with analysis). Prepare an NMR sample by dissolving the quenched aliquot in a suitable deuterated solvent.

  • Incubation: Maintain the reaction mixture under the desired experimental conditions (e.g., temperature, atmosphere).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and prepare them for NMR analysis as in step 3.

  • NMR Analysis: Acquire a ³¹P NMR spectrum for each sample.

  • Data Analysis: Integrate the signals for this compound and the internal standard. The relative decrease in the integral of the this compound signal over time indicates its degradation. The appearance of new signals will indicate the formation of degradation products.

Visualizations

Stability_Overview DPPO This compound (Ph2P(O)H) Hydrolysis_Products Hydrolysis Products DPPO->Hydrolysis_Products Hydrolysis [1] DPPA Diphenylphosphinic Acid (Ph2P(O)OH) DPPO->DPPA Oxidation [18] DPP Diphenylphosphine (Ph2PH) DPPO->DPP Reduction [6] Decomposition Decomposition Products DPPO->Decomposition Thermal Degradation [2] Acid Acidic Conditions (e.g., pH < 4.5) Base Basic Conditions (e.g., pH > 8.0) Oxidant Oxidizing Agents (e.g., H2O2) Reductant Reducing Agents (e.g., DIBAL-H) Heat High Temperature (>300 °C) Troubleshooting_Workflow start Experimental Issue Observed (e.g., low yield, byproducts) check_purity Check Purity of DPPO (e.g., NMR, MP) start->check_purity purify Purify DPPO (e.g., recrystallization) check_purity->purify Impure check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) check_purity->check_conditions Pure purify->check_conditions is_harsh Are Conditions Harsh? (Strong Acid/Base, High Temp) check_conditions->is_harsh modify_conditions Modify Conditions (Milder Reagents, Lower Temp) is_harsh->modify_conditions Yes check_compatibility Check Reagent Compatibility (Refer to Tables) is_harsh->check_compatibility No monitor_reaction Monitor Reaction Progress (in situ ³¹P NMR) modify_conditions->monitor_reaction incompatible Potential Incompatibility? check_compatibility->incompatible replace_reagent Replace Incompatible Reagent incompatible->replace_reagent Yes incompatible->monitor_reaction No replace_reagent->monitor_reaction end Optimized Reaction monitor_reaction->end

References

Overcoming low reactivity of diphenylphosphine oxide in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylphosphine (B32561) Oxide Reactivity

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low reactivity of diphenylphosphine oxide (DPPO) in common synthetic reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

A1: The low reactivity of this compound often stems from two key factors:

  • P(V) Form Dominance: this compound exists in a tautomeric equilibrium between the pentavalent phosphine (B1218219) oxide form [Ph₂P(O)H] and the trivalent phosphinous acid form [Ph₂P(OH)]. The equilibrium heavily favors the more stable, less nucleophilic P(V) oxide form.[1][2][3][4] The trivalent P(III) tautomer is the more reactive species, but it is present in a very low concentration.[4]

  • Stability of the P=O Bond: The phosphorus-oxygen double bond in the P(V) form is highly polarized and strong, making the phosphorus atom less available for nucleophilic attack.

Activation is typically required to shift the equilibrium towards the more reactive P(III) tautomer or to generate a more potent phosphinite anion nucleophile.

Q2: How can I activate this compound for a reaction?

A2: Activation is crucial and can be achieved through several methods:

  • Base-Mediated Deprotonation: Using a strong base is the most common method. The base deprotonates the P-H bond, forming a highly nucleophilic phosphinite anion [Ph₂P-O⁻]. The choice of base is critical and depends on the specific reaction. Common bases include alkali metal amides (e.g., M-HMDS), alkali metal hydrides (NaH), or strong organic bases like DBN or DBU.[5][6]

  • Lewis Acid Catalysis: In some reactions, a Lewis acid can coordinate to the oxygen of the P=O bond, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack.[7]

  • Transition Metal Catalysis: In cross-coupling reactions like the Hirao reaction, palladium or nickel catalysts are essential.[8][9][10] These catalysts facilitate the oxidative addition and reductive elimination steps necessary for C-P bond formation. The active catalyst is often a Pd(0) or Ni(0) species, which can be generated in situ from precursors like Pd(OAc)₂ or NiCl₂.[8][9][11]

Troubleshooting Specific Reactions

Problem 1: Low Yield in Hirao Cross-Coupling Reactions

The Hirao reaction, which forms a C-P bond between an aryl halide and DPPO, is a cornerstone of organophosphorus chemistry.[8][9] However, achieving high yields can be challenging.

Symptoms:

  • Low conversion of aryl halide starting material.

  • Formation of side products.

  • Stalled reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive or Inefficient Catalyst The choice of catalyst and ligand is critical. While P-ligand-free Pd(OAc)₂ can be effective under microwave conditions, many systems benefit from specific P-ligands.[11] For challenging substrates, consider using more active catalyst systems like Pd₂(dba)₃ with bidentate phosphine ligands (e.g., dppp, dppb, Xantphos).[10] For nickel-catalyzed reactions, NiCl₂ can be used, often in combination with a P-ligand like PPh₃.[10]
Inappropriate Base or Solvent A base is required to generate the active phosphinite nucleophile. Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used.[10][11] The solvent can also play a major role. While some reactions work well solvent-free under microwave irradiation, others may require solvents like toluene, DMSO, or ethanol.[10][11][12]
Substrate Reactivity Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides (e.g., aryl chlorides), a more active catalyst system (e.g., Pd(OAc)₂/Xantphos) may be necessary.[10]
Catalyst PrecursorLigandBaseSolventYield (%)Reference
Pd(OAc)₂None (excess DPPO)TEANone (MW)Good-Excellent[11]
Pd(OAc)₂dppbDIPEATolueneHigh[10]
Pd₂(dba)₃dpppDIPEAToluene65%[10]
NiCl₂PPh₃--Moderate-Good[10]
Problem 2: Poor Performance in Michael or Pudovik Additions

The addition of the P-H bond of DPPO across an activated double bond (Michael addition) or a carbonyl group (Pudovik reaction) is a fundamental method for creating C-P bonds.[13][14] Low reactivity is a common hurdle.

Symptoms:

  • Incomplete consumption of the electrophile (alkene or aldehyde).

  • Reaction fails to initiate.

  • Formation of phospha-Brook rearrangement byproducts (in Pudovik reactions).[13]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently Strong Base A base is required to generate the phosphinite anion for the nucleophilic attack. For Michael additions, the choice of base is critical and can significantly affect yield.[14] For Pudovik reactions, an inactive or hydrated base catalyst will lead to low yields. Use a fresh, anhydrous base.[13]
Reversibility of the Reaction The Pudovik reaction can be reversible.[13] To drive the equilibrium towards the product, consider using an excess of one reactant or removing the product as it forms (e.g., by crystallization).[13]
Steric Hindrance Highly hindered electrophiles (e.g., bulky ketones or substituted alkenes) will react more slowly. Increasing the reaction temperature or time may be necessary.[13]
Phospha-Brook Rearrangement In Pudovik reactions, the desired α-hydroxy phosphine oxide can rearrange to a phosphate (B84403) ester, especially with prolonged reaction times or high temperatures.[13] Monitor the reaction closely (e.g., by TLC or NMR) and work it up promptly upon completion. Running the reaction at a lower temperature can also suppress this side reaction.[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Hirao Reaction

This protocol is adapted from a "green" chemistry approach using a ligand-free palladium catalyst.[11]

Materials:

  • This compound (DPPO)

  • Aryl bromide

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Triethylamine (TEA)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (2.0 mmol).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes), monitoring pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylthis compound.

Protocol 2: Base-Catalyzed Pudovik-type Addition to an Aldehyde

This protocol outlines a general procedure for the addition of DPPO to an aldehyde to form an α-hydroxy this compound.[15]

Materials:

  • Aldehyde

  • This compound (DPPO)

  • Cesium carbonate (Cs₂CO₃) or another suitable anhydrous base

  • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)[15]

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol), this compound (1.1 mmol), and the anhydrous base (e.g., Cs₂CO₃, 1.5 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of acetonitrile) via syringe.

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80-110 °C, depending on substrate reactivity).[15]

  • Monitor the reaction progress using TLC or ¹H/³¹P NMR spectroscopy.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the pure α-hydroxy this compound.

Visual Guides

G cluster_equilibrium Tautomeric Equilibrium of DPPO cluster_activation Activation Pathways P_V Ph₂P(O)H (Pentavalent Oxide) - Stable - Less Reactive P_III Ph₂P(OH) (Trivalent Acid) - Unstable - More Reactive P_V->P_III Equilibrium (favors P(V)) Base Strong Base (e.g., NaH, TEA) Catalyst Catalyst (e.g., Pd(0), Ni(0)) Anion [Ph₂P-O]⁻ M⁺ (Phosphinite Anion) - Highly Nucleophilic Base->Anion Deprotonation Product Desired Product (e.g., C-P Bond Formation) Anion->Product Nucleophilic Attack Catalyst->Product Catalytic Cycle (e.g., Hirao)

Caption: Key to overcoming low reactivity of DPPO is shifting the tautomeric equilibrium via activation.

G start Low Reaction Yield with DPPO reaction_type What is the reaction type? start->reaction_type hirao Hirao Cross-Coupling reaction_type->hirao Cross-Coupling pudovik Pudovik / Michael Addition reaction_type->pudovik Addition check_catalyst Is the Catalyst/Ligand System Optimal? hirao->check_catalyst check_pudovik_base Is the Base Strong and Anhydrous? pudovik->check_pudovik_base change_catalyst Action: Use more active catalyst (e.g., Pd₂(dba)₃/dppp) or consider Ni-catalysis. check_catalyst->change_catalyst No check_hirao_base Is the Base/Solvent Correct? check_catalyst->check_hirao_base Yes change_hirao_conditions Action: Screen bases (TEA, DIPEA) and solvents (Toluene, MW). check_hirao_base->change_hirao_conditions No change_pudovik_base Action: Use fresh, anhydrous, strong base (e.g., NaH, Cs₂CO₃). check_pudovik_base->change_pudovik_base No check_side_reactions Are Side Reactions Occurring? check_pudovik_base->check_side_reactions Yes control_conditions Action: Lower temperature and monitor reaction to avoid phospha-Brook rearrangement. check_side_reactions->control_conditions Yes

Caption: Troubleshooting workflow for low-yield reactions involving this compound.

References

Technical Support Center: Managing Diphenylphosphine Oxide and Its Precursors in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on preventing the oxidation of diphenylphosphine (B32561) species during chemical reactions. Below you will find frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diphenylphosphine oxide formation in my reactions?

A1: The most common issue is the oxidation of your starting material, diphenylphosphine (Ph₂PH). Diphenylphosphine is a foul-smelling, colorless liquid that is highly sensitive to air.[1][2] The trivalent phosphorus atom is readily oxidized by atmospheric oxygen to form this compound (Ph₂P(O)H). This oxidation can be accelerated by the presence of moisture and certain solvents. If you are using diphenylphosphine as a reagent or ligand, any unintended exposure to air can lead to the formation of the oxide as a significant byproduct.

Q2: I'm using this compound (Ph₂P(O)H) as my reagent, not diphenylphosphine. Can it also be oxidized?

A2: Yes, although it is significantly more stable than diphenylphosphine, this compound can undergo further oxidation. As a secondary phosphine (B1218219) oxide (SPO), it exists in equilibrium with its tautomer, diphenylphosphinous acid (Ph₂POH).[3][4] This tautomer can be oxidized by strong oxidizing agents (like hydrogen peroxide) or under harsh reaction conditions to form diphenylphosphinic acid (Ph₂P(O)OH).[5]

Q3: How can I detect and quantify the oxidation of my phosphorus compounds?

A3: The most definitive method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Each phosphorus species has a distinct chemical shift, allowing for clear identification and quantification of the components in a mixture.

Data Presentation: ³¹P NMR Chemical Shifts

Compound NameStructureTypical ³¹P NMR Chemical Shift (ppm)Notes
DiphenylphosphinePh₂PH~ -41Highly air-sensitive starting material.
This compoundPh₂P(O)H~ +22Initial oxidation product of diphenylphosphine.
Diphenylphosphinic AcidPh₂P(O)OH~ +15 to +20Product of this compound over-oxidation. The exact shift can be concentration and solvent dependent.

Q4: How can I prevent the initial oxidation of diphenylphosphine?

Q5: What should I do if I find this compound as a byproduct in my completed reaction?

A5: If this compound is present in your crude product, it can often be removed without chromatography. Two common methods are:

  • Silica (B1680970) Plug Filtration: This is effective if your desired product is significantly less polar than the highly polar this compound.

  • Precipitation with a Metal Salt: this compound acts as a Lewis base and forms an insoluble complex with salts like zinc chloride (ZnCl₂), which can then be removed by filtration.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to the oxidation of diphenylphosphine and its oxide.

Guide 1: Unintended Formation of this compound
  • Problem: A reaction starting with diphenylphosphine (Ph₂PH) shows a significant amount of this compound (Ph₂P(O)H) upon analysis, leading to low yield and purification challenges.

  • Symptoms:

    • ³¹P NMR of the crude reaction mixture shows a major peak around +22 ppm.

    • TLC analysis shows a new, highly polar spot corresponding to the oxide.

    • The reaction fails to go to completion or gives inconsistent yields.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps & Solutions
Contamination with Air/Oxygen Solution: Implement rigorous air-free techniques. Ensure all glassware is oven-dried and cooled under vacuum or a stream of inert gas. Use a Schlenk line or glovebox for all manipulations.
"Wet" or Oxygenated Solvents Solution: Use properly dried and degassed solvents. Solvents should be sparged with an inert gas (N₂ or Ar) for at least 30 minutes or subjected to several freeze-pump-thaw cycles before use.
Improper Reagent Transfer Solution: Transfer diphenylphosphine and other air-sensitive reagents via a gas-tight syringe or a cannula under a positive pressure of inert gas. Avoid opening the reaction vessel to the atmosphere at any stage.
Slow Reaction Rate Solution: If the desired reaction is slow, there is a longer window for trace amounts of oxygen to cause oxidation. Consider increasing the temperature (if the product is stable) or using a more concentrated solution to accelerate the reaction rate.
Guide 2: Removal of this compound Byproduct
  • Problem: The final product is contaminated with this compound, which is difficult to remove by standard column chromatography.

  • Logical Workflow for Byproduct Removal:

    G start Crude Product with Ph₂P(O)H q_polar Is the desired product non-polar? start->q_polar silica_plug Perform Silica Plug Filtration (Protocol 3) q_polar->silica_plug  Yes q_solvent Is the product soluble in a polar solvent (e.g., Ethanol)? q_polar->q_solvent  No / Polar end_success Purified Product silica_plug->end_success zncl2_precip Perform ZnCl₂ Precipitation (Protocol 4) q_solvent->zncl2_precip  Yes end_fail Consider alternative purification (e.g., crystallization, alternative phosphine reagent) q_solvent->end_fail  No zncl2_precip->end_success

Experimental Protocols

Protocol 1: General Workflow for Air-Sensitive Reactions (Schlenk Line)

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction p1 Oven-dry all glassware (flask, condenser, etc.) p2 Assemble glassware while hot and connect to Schlenk line p1->p2 i1 Perform 3x Evacuate-Refill Cycles on the reaction vessel p2->i1 i2 Establish positive N₂/Ar pressure (indicated by bubbler) i1->i2 r1 Add degassed solvent via cannula or syringe i2->r1 r2 Add stable reagents under a counterflow of inert gas r1->r2 r3 Add air-sensitive reagents (e.g., Ph₂PH) via syringe r2->r3 r4 Heat/stir reaction under positive pressure r3->r4

Caption: Standard workflow for setting up an air-sensitive reaction.

Methodology:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours.

  • Assembly: Assemble the hot glassware and connect it to the dual-manifold Schlenk line via thick-walled hosing. Secure all joints with clips.

  • Evacuate-Refill Cycles: Carefully evacuate the assembled apparatus using the vacuum manifold. Once a good vacuum is established, switch to the inert gas manifold to refill the flask. Repeat this cycle three times to ensure the removal of atmospheric gases.

  • Solvent Addition: Transfer degassed anhydrous solvent into the reaction flask using a cannula or a gas-tight syringe.

  • Reagent Addition:

    • Air-stable solids: Add quickly via a solids addition tube under a strong counterflow of inert gas.

    • Air-sensitive liquids (e.g., Diphenylphosphine): Add dropwise via a clean, dry, gas-tight syringe through a rubber septum.

    • Air-sensitive solids: Dissolve in a separate, inerted Schlenk flask and transfer the solution via cannula.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (typically monitored with an oil bubbler) throughout the course of the reaction.

Protocol 2: Handling Reagents in a Glovebox
  • Preparation: Place all necessary dry glassware, spatulas, vials, and sealed reagent bottles in the glovebox antechamber.

  • Antechamber Purge: Evacuate the antechamber to a high vacuum and hold for at least 10 minutes. Refill the antechamber with the inert gas used in the glovebox. Repeat this evacuate-refill cycle at least three times.

  • Transfer: Once the purge cycles are complete, open the inner antechamber door and transfer the items into the main glovebox chamber.

  • Manipulation: Weigh out and dispense diphenylphosphine or other sensitive reagents inside the glovebox. All reactions can be set up in standard glassware within this inert environment.

  • Removal: To remove the reaction vessel, cap it securely and place it back into the antechamber. Perform three evacuate-refill cycles before opening the outer door.

Protocol 3: Purification via Silica Plug Filtration
  • Concentration: Concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent system (e.g., 10:1 Hexanes/Diethyl Ether). Your product should be soluble, while the this compound should ideally remain suspended.

  • Plug Preparation: Prepare a short column using a sintered glass funnel or a disposable pipette packed with a 2-3 inch plug of silica gel, wet with the non-polar solvent system.

  • Filtration: Carefully add the suspension of your crude product to the top of the silica plug.

  • Elution: Elute your product through the plug using the non-polar solvent, collecting the filtrate. The highly polar this compound will remain strongly adsorbed at the top of the silica.

  • Analysis: Confirm the absence of the oxide in the filtrate by TLC or NMR.

Protocol 4: Purification via ZnCl₂ Precipitation
  • Solvent Exchange: After the reaction, concentrate the crude mixture. If the reaction was not performed in a polar solvent, dissolve the residue in ethanol.

  • ZnCl₂ Solution: In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.

  • Precipitation: Add the ZnCl₂ solution (approximately 2 equivalents relative to the phosphine oxide) to the ethanolic solution of your crude product at room temperature.

  • Stirring: Stir the mixture. A white precipitate of the ZnCl₂(Ph₂P(O)H)₂ complex should form. Scraping the inside of the flask can help induce precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Workup: Concentrate the filtrate to remove the ethanol. The remaining residue contains your product, now free of the phosphine oxide. Further workup or purification may be necessary to remove excess ZnCl₂.

References

Technical Support Center: Troubleshooting Failed Reactions with Diphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during chemical reactions involving diphenylphosphine (B32561) oxide.

Frequently Asked Questions (FAQs)

Q1: My reaction with diphenylphosphine oxide is not proceeding to completion. What are the common initial checks?

A1: When a reaction involving this compound fails or gives low yields, begin by assessing the quality of the starting materials and the reaction setup. Key initial checks include:

  • Reagent Purity: Verify the purity of your this compound. Impurities can inhibit catalyst activity or lead to unwanted side reactions. The presence of a significant amount of its tautomer, diphenylphosphinous acid, can also affect reactivity.

  • Solvent and Reagent Quality: Ensure all solvents and other reagents are dry and of the appropriate grade. Moisture and oxygen can be particularly detrimental in cross-coupling reactions.

  • Inert Atmosphere: For many reactions, such as the Hirao and Buchwald-Hartwig couplings, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of reagents and deactivation of the catalyst.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: ³¹P NMR spectroscopy is an excellent technique for monitoring reactions involving organophosphorus compounds like this compound.[1] You can observe the disappearance of the starting material's signal and the appearance of the product's signal. This method provides real-time information on reaction kinetics and the formation of any phosphorus-containing byproducts.[1]

Q3: What are the typical side reactions observed when using this compound in cross-coupling reactions?

A3: In palladium-catalyzed reactions like the Hirao coupling, a common side reaction is the reduction of the aryl halide to the corresponding arene.[2] Another potential issue, particularly in reactions involving phosphites, is the dealkylation of the phosphonate (B1237965) product.[2] In Buchwald-Hartwig aminations, β-hydride elimination can compete with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[3]

Troubleshooting Guides for Specific Reactions

Hirao Coupling Reactions

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a P(O)-H compound, such as this compound, to form a P-C bond.[4]

Problem: Low or No Yield of the Aryl-Diphenylphosphine Oxide Product.

Hirao_Troubleshooting start Low/No Yield in Hirao Coupling catalyst Check Catalyst System start->catalyst Potential Issue conditions Optimize Reaction Conditions start->conditions Potential Issue reagents Verify Reagent Quality start->reagents Potential Issue catalyst_q1 Using Pd(OAc)₂ without a ligand? catalyst->catalyst_q1 conditions_q1 Is the base appropriate? conditions->conditions_q1 reagents_q1 Are reagents pure and dry? reagents->reagents_q1 catalyst_sol1 Add a suitable phosphine (B1218219) ligand (e.g., dppf, dppb) to improve catalyst stability and activity. catalyst_q1->catalyst_sol1 Yes catalyst_q2 Is the catalyst loading too low? catalyst_q1->catalyst_q2 No catalyst_sol2 Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). conditions_sol1 Screen different bases (e.g., NEt₃, DIPEA, K₂CO₃, Cs₂CO₃). Organic bases are common, but inorganic bases may be beneficial for certain substrates. conditions_q1->conditions_sol1 Unsure conditions_q2 Is the solvent optimal? conditions_q1->conditions_q2 Yes conditions_sol2 Test different solvents (e.g., Toluene, MeCN, DMF, Dioxane). conditions_q2->conditions_sol2 Unsure conditions_q3 Is the temperature correct? conditions_q2->conditions_q3 Yes conditions_sol3 Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. reagents_sol1 Use freshly purified this compound and ensure aryl halide is pure. Dry solvents and reagents thoroughly. reagents_q1->reagents_sol1 Unsure

Quantitative Data: Effect of Catalyst System on Hirao Coupling Yield

Aryl HalideThis compoundCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-iodobenzene1.1 equivPd(PPh₃)₄ (5)-NEt₃Toluene1102485[5]
1-Bromo-2-iodobenzene1.1 equivPd₂(dba)₃ (2.5)dppp (5)DIPEAToluene1202465[4]
4-Bromoacetophenone1.2 equivPd(OAc)₂ (1)dppf (1.1)DIPEAMeCNReflux2495[2]
Bromobenzene1.15 equivPd(OAc)₂ (5)-NEt₃EtOH120 (MW)183[6]

Experimental Protocol: General Procedure for Hirao Coupling [5]

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (if applicable, e.g., dppf, 1.1-5.5 mol%).

  • Add the anhydrous solvent (e.g., acetonitrile, toluene, or DMF).

  • Add the base (e.g., NEt₃ or DIPEA, 1.3-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., reflux or 110-150 °C) and monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

In the context of Buchwald-Hartwig amination, this compound can be a precursor to bulky phosphine ligands that are crucial for the reaction's success.[3] Troubleshooting often involves optimizing the ligand and reaction conditions.

Problem: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Evaluate Ligand Choice start->ligand Key Factor base Optimize Base start->base Key Factor substrate Consider Substrate Properties start->substrate Key Factor ligand_q1 Is the phosphine ligand bulky enough? ligand->ligand_q1 base_q1 Is the base strong enough but compatible with functional groups? base->base_q1 substrate_q1 Are substrates sterically hindered or electron-poor? substrate->substrate_q1 ligand_sol1 Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) derived from precursors like this compound. ligand_q1->ligand_sol1 If not base_sol1 Screen bases: NaOtBu is strong but can be harsh. Weaker bases like Cs₂CO₃ or K₃PO₄ may be better for sensitive substrates, possibly requiring higher temperatures. base_q1->base_sol1 If issues substrate_sol1 Steric hindrance can slow down the reaction. Electron-poor anilines can also be challenging. May require more active catalyst systems or longer reaction times. substrate_q1->substrate_sol1 If yes

Quantitative Data: Comparison of Ligands in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneMorpholinePd(OAc)₂ (1)RuPhos (1.5)NaOtBuToluene100>99[3]
4-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10098[3]
2-Bromopyridinen-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8085[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., [Pd(I) dimer]₂, 0.5-1.0 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the aryl halide (1.0 equiv) and the amine (1.2-1.4 equiv).

  • Add the anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene).

  • Seal the vial and heat the reaction mixture with stirring for the required time and at the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Phospha-Michael Addition

The phospha-Michael addition involves the nucleophilic addition of the P-H bond of this compound to an activated alkene (Michael acceptor).[8]

Problem: The Phospha-Michael Addition is Sluggish or Fails to Initiate.

Michael_Addition_Troubleshooting start Failed Phospha-Michael Addition activation Insufficient Activation start->activation conditions Suboptimal Conditions start->conditions activation_q Is the Michael acceptor sufficiently activated? activation->activation_q conditions_q1 Is a base being used? conditions->conditions_q1 activation_sol Highly activated acceptors (e.g., nitroalkenes, alkylidene malononitriles) may react without a catalyst. Less activated substrates (e.g., α,β-unsaturated esters or ketones) often require a base or catalyst. activation_q->activation_sol Consider conditions_sol1 The reaction is often base-catalyzed. Screen common bases like Na₂CO₃, K₂CO₃, or organic bases like DBU. conditions_q1->conditions_sol1 If not conditions_q2 Is the temperature adequate? conditions_q1->conditions_q2 Yes conditions_sol2 For less reactive substrates, heating may be necessary. Microwave irradiation can also be effective.

Experimental Protocol: General Procedure for Phospha-Michael Addition [8]

  • To a solution of the Michael acceptor (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add this compound (1.0-1.2 equiv).

  • If required, add a catalytic amount of base (e.g., Na₂CO₃).

  • Stir the reaction mixture at room temperature or heat as necessary. The reaction can also be performed under microwave irradiation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired product.

References

Technical Support Center: Scaling Up Reactions with Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance for scaling up chemical reactions involving diphenylphosphine (B32561) oxide (DPPO). Find answers to frequently asked questions and consult our troubleshooting guide for solutions to common scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with diphenylphosphine oxide?

A1: Scaling up reactions with this compound, a solid reagent, presents several key challenges. These include ensuring efficient mixing and heat transfer, managing the safe addition of a solid to the reactor, controlling potential exotherms, and addressing potential changes in reaction kinetics and impurity profiles that may not be apparent at the lab scale. The lower surface-area-to-volume ratio in larger reactors makes heat dissipation a critical safety concern.

Q2: How does the solid nature of this compound impact its handling at a larger scale?

A2: As a solid, large quantities of this compound can pose handling challenges. Manual charging of reactors can introduce risks of dust exposure and may compromise the inert atmosphere of the reaction vessel. For pilot and production scale, closed-transfer systems or the use of a solids charging vessel are recommended to minimize these risks. Furthermore, the dissolution rate of the solid in the reaction solvent can become a rate-limiting step, impacting reaction consistency.

Q3: What are the key safety precautions for handling large quantities of this compound?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] When handling large quantities, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and respiratory protection, should be worn.[1][3] Ensure adequate ventilation and use engineering controls like closed-transfer systems to minimize dust inhalation.[1]

Q4: Which solvents are suitable for large-scale reactions involving this compound?

Q5: How can I best control the temperature of a potentially exothermic reaction involving this compound on a large scale?

A5: Effective temperature control is crucial. Key strategies include:

  • Controlled Addition: Add the limiting reagent (which could be DPPO or another reactant) slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure the coolant is at an appropriate temperature.

  • Dilution: Increasing the solvent volume can help to create a larger heat sink, though this can impact reaction concentration and throughput.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile and potential for a thermal runaway.

Troubleshooting Guide

This guide addresses common issues encountered when scaling up reactions where this compound is a key reactant.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Reaction Times or Stalled Reaction Poor Solubility/Dissolution Rate: DPPO is a solid, and its dissolution rate may be slower in a large, poorly agitated vessel, becoming the rate-limiting step.- Ensure agitation is sufficient to keep the solid suspended. Consider milling the DPPO to a smaller, more uniform particle size before addition.- Pre-dissolve DPPO in a suitable solvent in a separate vessel and add it as a solution.
Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and "dead zones" in the reactor.- Verify that the impeller design and agitation speed are appropriate for the reactor size and geometry. Baffles may be required to improve mixing.
Lower than Expected Yield Side Reactions: Higher temperatures due to poor heat dissipation can lead to the formation of byproducts.- Improve temperature control by slowing the addition of reagents.- Re-optimize the reaction temperature at the larger scale; it may be lower than in the lab.
Impurity Profile Change: The impurity profile can change upon scale-up due to longer reaction times or higher temperatures.- Analyze crude material at different time points to understand when impurities are forming.- Re-evaluate the purification strategy; crystallization may be more effective than chromatography at a large scale.[9]
Difficulty in Product Purification Formation of Emulsions During Workup: Scaling up extractions can sometimes lead to persistent emulsions.- Add brine to the aqueous layer to increase its density.- Use a different solvent system for the extraction.- Allow the mixture to stand for a longer period with gentle agitation.
Co-crystallization of Product and Byproducts: The desired product may crystallize with unreacted starting materials or side products.- Screen different crystallization solvents and solvent mixtures.- Consider a multi-step purification process involving a combination of washes, crystallization, and/or distillation if applicable.
Uncontrolled Exotherm / Thermal Runaway Rapid Reagent Addition: Adding a reactant too quickly can generate heat faster than the cooling system can remove it.- Decrease the addition rate of the limiting reagent.- Use a dosing pump for precise control over the addition rate.
Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale and exothermicity of the reaction.- Ensure the reactor jacket is clean and the coolant flow rate is optimal.- Consider using a colder cooling medium if available and safe for the process.
Grignard Initiation Issues (for reactions involving Grignard reagents and DPPO): The initiation of Grignard reactions can be unpredictable and highly exothermic.[10]- Ensure all glassware and reagents are scrupulously dry.[11]- Use a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium.[10]- Add a small portion of the halide first and confirm initiation (via exotherm) before adding the remainder at a controlled rate.[12]

Data Presentation: Scale-Up Comparison

While specific industrial data for a this compound reaction is proprietary, the following table provides an illustrative comparison of parameters for a generic Phospha-Michael addition reaction, highlighting common changes observed during scale-up.

Parameter Lab Scale (10 g) Pilot Scale (10 kg) Key Considerations for Scale-Up
This compound 10 g10 kgEnsure consistent quality and particle size.
Solvent (THF) 100 mL100 LSolvent volume per kg of reactant may need to be adjusted to ensure proper mixing and heat transfer.
Base (e.g., DBU) 1.1 eq1.1 eqEnsure accurate molar ratio is maintained.
Reaction Temperature 25 °C25-30 °CInternal temperature monitoring is critical; a slight increase may be acceptable if controlled.
Addition Time 10 minutes (all at once)2-3 hours (controlled addition)Slow addition is crucial to manage the exotherm.
Reaction Time 2 hours4-6 hoursSlower dissolution and mixing can lead to longer reaction times.
Typical Yield 95%88-92%A slight decrease in yield upon scale-up is common.
Product Purity (Crude) ~95%~90%Impurity profile may change; robust purification is essential.
Purification Method Column ChromatographyCrystallizationChromatography is generally not feasible for large-scale production.[13]

Experimental Protocols

Lab-Scale Protocol: Phospha-Michael Addition of this compound to an α,β-Unsaturated Ester

This protocol is a representative example of a reaction where this compound is used as a nucleophile.

  • Setup: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with this compound (10.1 g, 50 mmol) and anhydrous THF (100 mL).

  • Reaction Initiation: The solution is stirred under a nitrogen atmosphere. A solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (8.37 g, 55 mmol) in THF (20 mL) is added dropwise over 10 minutes.

  • Substrate Addition: A solution of ethyl acrylate (B77674) (5.5 g, 55 mmol) in THF (30 mL) is then added dropwise over 20 minutes, maintaining the internal temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired product.

Conceptual Pilot-Scale Protocol: Phospha-Michael Addition

This protocol outlines the key considerations for scaling the above reaction to a 100 L reactor.

  • Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and rendered inert with nitrogen.

  • Charging Reagents: The reactor is charged with this compound (10.1 kg, 50 mol) and anhydrous THF (80 L). Agitation is started to ensure the solid is well-suspended.

  • Controlled Addition: A solution of DBU (8.37 kg, 55 mol) in THF (20 L) is added via a dosing pump over 1-2 hours, while monitoring the internal temperature. The temperature is maintained at 25-30°C using the reactor's cooling jacket.

  • Substrate Addition: Ethyl acrylate (5.5 kg, 55 mol) is then added via the dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction and Monitoring: The mixture is agitated for an additional 4-6 hours at 25-30°C. In-process controls (e.g., HPLC) are used to monitor the reaction's completion.

  • Workup and Isolation: Once the reaction is complete, the mixture is cooled to 10-15°C. Saturated aqueous ammonium chloride solution (50 L) is added slowly. After phase separation, the aqueous layer is drained. The organic layer is washed with brine (50 L).

  • Crystallization: The solvent volume is reduced by distillation under vacuum. A suitable anti-solvent (e.g., heptane) is added to induce crystallization of the product. The resulting slurry is cooled, and the product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Visualizations

Experimental Workflow: Lab vs. Pilot Scale

G cluster_0 Lab Scale cluster_1 Pilot Scale lab_setup Setup in Flask lab_addition Manual/Dropping Funnel Addition lab_setup->lab_addition lab_reaction Magnetic Stirring lab_addition->lab_reaction lab_workup Separatory Funnel Workup lab_reaction->lab_workup lab_purification Column Chromatography lab_workup->lab_purification pilot_purification Crystallization & Filtration pilot_setup Reactor Preparation pilot_addition Controlled Dosing Pump Addition pilot_setup->pilot_addition pilot_reaction Mechanical Agitation pilot_addition->pilot_reaction pilot_workup Reactor Phase Separation pilot_reaction->pilot_workup pilot_workup->pilot_purification

Caption: Workflow comparison for lab and pilot scale synthesis.

Troubleshooting Logic for Exotherm Control

G start Monitor Internal Temperature decision Temp > Setpoint? start->decision action1 Slow/Stop Reagent Addition decision->action1 Yes resume Resume Normal Operation decision->resume No decision2 Temp Still Rising? action1->decision2 action2 Maximize Cooling decision2->action2 Yes decision2->resume No decision3 Temp Controlled? action2->decision3 action3 Initiate Emergency Quench decision3->action3 No decision3->resume Yes safe_state Achieve Safe State action3->safe_state

References

Validation & Comparative

A Comparative Guide to Diphenylphosphine Oxide and Triarylphosphines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ligand is a critical parameter in the optimization of transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. Among the vast landscape of phosphorus-based ligands, triarylphosphines have long been established as a versatile and tunable class of ligands, pivotal to the success of numerous synthetic transformations. Concurrently, diphenylphosphine (B32561) oxide (DPO) has emerged as a valuable and multifaceted reagent in catalysis, often serving as a stable precursor to catalytically active species. This guide provides an objective comparison of the roles and performance of diphenylphosphine oxide and triarylphosphines in catalysis, supported by experimental data and detailed methodologies.

The Distinct Roles of this compound and Triarylphosphines

Triarylphosphines, such as triphenylphosphine (B44618) (PPh₃) and more specialized Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), directly coordinate to the metal center, typically palladium, to form the catalytically active complex. Their electronic and steric properties can be finely tuned by modifying the aryl substituents, which in turn modulates the reactivity and selectivity of the catalyst.[1][2] Generally, electron-rich and bulky triarylphosphines enhance the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles.[1]

This compound, on the other hand, primarily serves as a pre-ligand or a precursor to catalytically active phosphine (B1218219) ligands.[3] Its air-stability makes it an attractive alternative to handling air-sensitive secondary phosphines. In the presence of a metal catalyst and appropriate reagents, DPO can be reduced in situ to diphenylphosphine, which can then act as a ligand. Additionally, phosphine oxides, including triphenylphosphine oxide (TPPO), can act as stabilizing ligands for palladium catalysts, preventing catalyst decomposition and improving reaction reproducibility, although they are not typically considered primary ligands for late transition metals.[4]

Performance Data in Catalysis

Direct quantitative comparisons of catalytic performance between this compound and triarylphosphines under identical conditions are scarce in the literature, largely due to their differing roles. However, we can evaluate the performance of catalysts derived from these respective sources in representative cross-coupling reactions.

Triarylphosphine Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and the choice of phosphine ligand is critical for its success. The following table summarizes the performance of various triarylphosphine ligands in the amination of different aryl halides, demonstrating the impact of ligand structure on reaction efficiency.

LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst SystemReference
XPhos BromobenzeneDiphenylamineNaOtBuToluene (B28343)1002496[Pd(allyl)Cl]₂[2]
XPhos BromobenzenePhenoxazineNaOtBuToluene10024>99[Pd(allyl)Cl]₂[2]
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[Pd(allyl)Cl]₂[2]
PPh₃ 4-ChlorotolueneMorpholineNaOtBuToluene1001698Pd(OAc)₂Buchwald, S. L. et al.
P(o-tol)₃ 4-ChlorotolueneAnilineNaOtBuToluene1001895Pd₂(dba)₃Hartwig, J. F. et al.
This compound as a Precursor in Suzuki-Miyaura Coupling

While not a direct ligand in the same vein as triarylphosphines, DPO can be utilized to generate active phosphine ligands in situ or be a key component in the synthesis of more complex phosphine ligands. For instance, bulky di(1-adamantyl)phosphine oxide, a derivative of DPO, has been used to synthesize effective precatalysts for the Suzuki-Miyaura reaction of unreactive aryl chlorides.[3] The following table presents data from such a system, highlighting the efficiency of catalysts derived from secondary phosphine oxides.

PrecatalystAryl ChlorideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
POPd-Ad Phenyl chloride4-Tolylboronic acidKOtBu1,4-Dioxane950.599 (GC)[3]
POPd2-Ad 4-ChlorotoluenePhenylboronic acidCsF1,4-Dioxane95192[3]
POPd2-Ad 2-ChloropyridinePhenylboronic acidCsF1,4-Dioxane95199[3]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination using a Triarylphosphine Ligand

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Triarylphosphine ligand (e.g., XPhos)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or glovebox for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (0.5-2 mol%) and the triarylphosphine ligand (1-4 mol%).

  • Add the base (1.2-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time and at the indicated temperature.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Synthesis of a Palladium Precatalyst from a Secondary Phosphine Oxide (SPO)

This protocol describes the synthesis of a POPd-type precatalyst from a secondary phosphine oxide, a tautomer of the corresponding phosphinous acid.[3]

Materials:

Procedure:

  • A solution of Di(1-adamantyl)phosphine oxide (2 equivalents) in CH₂Cl₂ is added dropwise to a solution of PdCl₂(MeCN)₂ (1 equivalent) in CH₂Cl₂.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with hexane and dried under vacuum to yield the POPd2-Ad complex.

  • To obtain the POPd-Ad complex, the POPd2-Ad complex is dissolved in acetonitrile and stirred at room temperature, leading to the precipitation of the POPd-Ad complex.

  • The precipitate is collected by filtration, washed with acetonitrile, and dried under vacuum.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental catalytic cycle for a cross-coupling reaction and a workflow for ligand synthesis starting from this compound.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X   Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R'    Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Reagents Ar-X + R'-M

A general catalytic cycle for cross-coupling reactions.

Ligand_Synthesis_Workflow DPO This compound (Ph₂P(O)H) Reduction Reduction (e.g., with silanes) DPO->Reduction DPP Diphenylphosphine (Ph₂PH) Reduction->DPP Deprotonation Deprotonation (e.g., with n-BuLi) DPP->Deprotonation DPPLi Lithium Diphenylphosphide (Ph₂PLi) Deprotonation->DPPLi Alkylation Alkylation/Arylation (with R-X) DPPLi->Alkylation Triarylphosphine Triarylphosphine Ligand (Ph₂PR) Alkylation->Triarylphosphine

References

A Comparative Guide to the Efficiency of Diphenylphosphine Oxide and Other Phosphine Oxides in Catalysis and Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and catalyst stability is paramount. Phosphine (B1218219) oxides, long considered byproducts of common reactions, have emerged as versatile molecules in their own right, demonstrating significant utility as ligands in transition metal-catalyzed cross-coupling reactions and as precursors in olefination reactions. This guide provides an objective comparison of the performance of diphenylphosphine (B32561) oxide (DPO) with other common phosphine oxides, such as triphenylphosphine (B44618) oxide (TPPO) and tributylphosphine (B147548) oxide, supported by experimental data to inform reagent and ligand selection.

Phosphine Oxides as Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides can act as ancillary ligands in palladium-catalyzed cross-coupling reactions, influencing the stability and activity of the catalytic species. Their presence can lead to enhanced reaction rates and improved yields, particularly in challenging coupling reactions.

Comparative Performance in Hiyama-Type Cross-Coupling

A study on the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with 4-bromoanisole (B123540) provides a qualitative comparison of the effect of various phosphine oxides on the reaction rate. The data indicates that the electronic properties of the phosphine oxide ligand can influence the reaction's progress.

Table 1: Comparison of Phosphine Oxide Ligands in the Hiyama-Type Cross-Coupling of 4-Bromoanisole
LigandStructureRelative Reaction Rate
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Moderate
Tri-p-tolylphosphine oxideO=P(C₆H₄-4-CH₃)₃Faster
Tri-p-methoxyphenylphosphine oxideO=P(C₆H₄-4-OCH₃)₃Fastest
Dicyclohexylphenylphosphine oxideO=P(C₆H₁₁)₂(C₆H₅)Slower

Data is qualitatively interpreted from graphical representations of reaction progress. "Faster" and "Slower" are relative to Triphenylphosphine oxide.

Experimental Protocol: Screening of Phosphine Oxide Ligands in Hiyama-Type Cross-Coupling

This protocol outlines a general procedure for comparing the efficacy of different phosphine oxide ligands in the palladium-catalyzed cross-coupling of an aryl halide with an organosilanolate.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine oxide ligands (Diphenylphosphine oxide, Triphenylphosphine oxide, etc.)

  • Aryl halide (e.g., 4-bromoanisole)

  • Organosilanolate (e.g., potassium (4-methoxyphenyl)dimethylsilanolate)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol%) and the phosphine oxide ligand (e.g., 4 mol%).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), the organosilanolate (1.5 equiv), and the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to determine the isolated yield.

Hiyama_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Combine Pd Precursor & Phosphine Oxide Ligand add_reagents Add Solvent, Aryl Halide, Organosilanolate, & Base prep->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor Progress (GC/LC-MS) heat->monitor workup Quench, Extract, Dry, Concentrate monitor->workup purify Purify (Column Chromatography) workup->purify analyze Determine Yield purify->analyze

Experimental workflow for screening phosphine oxide ligands.

Efficiency in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, with a general preference for the formation of the (E)-isomer. The structure of the phosphonate (B1237965) reagent, particularly the ester groups, plays a crucial role in determining the yield and stereoselectivity of the reaction.

Comparative Performance of Phosphonate Esters

The choice of alkyl groups on the phosphonate ester significantly impacts the E/Z selectivity of the resulting alkene. A systematic study comparing different phosphonate esters in the reaction with an aldehyde demonstrates this effect.

Table 2: Comparison of Phosphonate Esters in the Horner-Wadsworth-Emmons Reaction
Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF2595>95:5
Trimethyl phosphonoacetateBenzaldehydeNaHTHF2593>95:5
Triisopropyl phosphonoacetateBenzaldehydeNaHTHF2585>95:5
Diethyl (cyanomethyl)phosphonateCyclohexanecarboxaldehydeNaHDME208890:10
Still-Gennari Phosphonate*HeptanalKHMDS, 18-crown-6THF-78855:95

*Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate. This reagent is known to favor the Z-isomer.

Experimental Protocol: Comparison of Phosphonate Esters in the HWE Reaction

This protocol provides a general method for comparing the efficiency and stereoselectivity of different phosphonate esters in the HWE reaction.

Materials:

  • Phosphonate esters (e.g., Triethyl phosphonoacetate, Trimethyl phosphonoacetate)

  • Aldehyde (e.g., Benzaldehyde)

  • Base (e.g., NaH, KHMDS)

  • Anhydrous solvent (e.g., THF, DME)

  • Crown ether (e.g., 18-crown-6, for Z-selective reactions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the base (1.1 equiv).

  • Add the anhydrous solvent and cool the mixture to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for KHMDS).

  • Slowly add the phosphonate ester (1.0 equiv) to the base suspension and stir for 30-60 minutes to ensure complete formation of the carbanion. For Z-selective reactions, add the crown ether at this stage.

  • Add a solution of the aldehyde (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The yield and E:Z ratio of the crude product are determined by ¹H NMR spectroscopy or GC-MS analysis. Further purification can be performed by column chromatography.

HWE_Reaction_Pathway cluster_pathway Horner-Wadsworth-Emmons Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Betaine Betaine Intermediate Carbanion->Betaine Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Simplified HWE reaction pathway.

Conclusion

The efficiency of phosphine oxides, whether as ligands in catalysis or as precursors in olefination reactions, is highly dependent on their steric and electronic properties. In the context of palladium-catalyzed cross-coupling, electron-donating substituents on the aryl rings of phosphine oxides appear to accelerate the reaction. For the Horner-Wadsworth-Emmons reaction, the choice of the ester group on the phosphonate reagent is a critical determinant of the stereochemical outcome, with bulky groups generally favoring the (E)-alkene, while electron-withdrawing groups can be employed to selectively form the (Z)-alkene. The provided experimental protocols offer a framework for the systematic evaluation of different phosphine oxides and phosphonates to optimize specific synthetic transformations.

Advantages of using diphenylphosphine oxide over other phosphorus ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic reaction. Among the vast arsenal (B13267) of phosphorus-based ligands, diphenylphosphine (B32561) oxide (DPO) has emerged as a uniquely advantageous option in a variety of transformations. This guide provides an objective comparison of DPO against other common phosphorus ligands, supported by experimental data, to inform ligand selection in catalysis.

Core Advantages of Diphenylphosphine Oxide (DPO)

This compound distinguishes itself from other phosphorus ligands, particularly traditional phosphines, through a combination of stability, reactivity, and its mode of interaction with metal centers.

  • Enhanced Stability: A primary advantage of DPO is its inherent stability. Unlike tertiary phosphines, such as triphenylphosphine, which are susceptible to oxidation, DPO is already in an oxidized state. This makes it robust and easy to handle in air, eliminating the need for strictly anaerobic conditions that are often required for air-sensitive phosphine (B1218219) ligands. This stability can translate to longer catalyst lifetimes and more reproducible results.[1][2]

  • Catalyst Stabilization: DPO and other phosphine oxides can act as effective stabilizing ligands for transition metal catalysts, particularly palladium.[3][4][5] They can prevent the agglomeration and decomposition of catalytically active species, such as palladium nanoparticles, which can form during the reaction. This stabilization leads to improved reaction rates and overall yields.[4]

  • Versatility in Cross-Coupling Reactions: DPO is a highly effective ligand for a range of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. It has demonstrated significant utility in Suzuki-Miyaura, Buchwald-Hartwig, and Hirao cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[3][6][7]

  • Unique Coordination Chemistry: DPO coordinates to metal centers through its oxygen atom, functioning as a hard Lewis base.[8] This contrasts with phosphines, which are soft Lewis bases that coordinate through the phosphorus atom. This difference in binding can alter the electronic properties and reactivity of the metal center, offering a complementary approach to catalyst tuning. In some systems, phosphine oxides can act as labile ligands, temporarily dissociating to open a coordination site for substrate binding.[4]

Comparative Performance Data

The following tables summarize quantitative data from comparative studies, highlighting the performance of DPO and its derivatives against other phosphorus ligands in key catalytic reactions.

Table 1: Palladium-Catalyzed Cross-Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Aryl Bromides

LigandTime to Completion (min)Conversion (%)
dppb(O)₂ (bis(diphenylphosphino)butane dioxide) < 15> 95
dppf(O)₂ (1,1'-bis(diphenylphosphino)ferrocene dioxide) < 15> 95
Triphenylphosphine oxide (2 equiv.) < 15> 95
No Ligand> 60~ 60

Data synthesized from studies on phosphine oxides as stabilizing ligands.[4] The study highlights that phosphine oxides dramatically increase the reaction rate compared to ligandless conditions.

Table 2: Nickel-Catalyzed C-P Cross-Coupling of this compound with Aryl Chlorides

LigandYield (%)
dppp (1,3-Bis(diphenylphosphino)propane) 95
dppb (1,4-Bis(diphenylphosphino)butane) 88
dppf (1,1'-Bis(diphenylphosphino)ferrocene) 85
PPh₃ (Triphenylphosphine) 25

Data from a study on Ni-catalyzed C-P cross-coupling reactions. While DPO is the reactant here, the data illustrates the superiority of bidentate phosphine ligands over monodentate PPh₃ in this specific transformation. DPO's utility often shines in Pd-catalyzed systems or where phosphine oxidation is a concern.[7]

Experimental Protocols

Protocol: Hirao Cross-Coupling of an Aryl Bromide with this compound

This protocol is a representative example of a palladium-catalyzed C-P bond formation using DPO.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (0.04 mmol, 4 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Toluene (B28343) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, palladium(II) acetate, and dppb.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene and DIPEA via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding tertiary phosphine oxide.

This is a generalized protocol based on typical conditions reported for Hirao reactions.[7]

Visualization of Catalytic Pathways and Logic

The following diagrams illustrate the fundamental roles of ligands in catalysis and the decision-making process for ligand selection.

Catalytic_Cycle cluster_0 Catalytic Cycle M0 Pd(0)L₂ M1 Oxidative Addition (Ar-X) M0->M1 M2 Ar-Pd(II)L₂(X) M1->M2 M3 Transmetalation (R-M') M2->M3 M4 Ar-Pd(II)L₂(R) M3->M4 M5 Reductive Elimination M4->M5 M5->M0 Product Ar-R M5->Product caption Generic cross-coupling cycle where 'L' is the ligand.

Caption: Generic cross-coupling cycle where 'L' is the ligand.

Ligand_Selection Start Reaction Conditions Air_Sensitive Anaerobic Conditions Possible? Start->Air_Sensitive Use_Phosphine Use Traditional Phosphine Ligands (e.g., PPh₃, Biarylphosphines) Air_Sensitive->Use_Phosphine Yes Catalyst_Decomp Catalyst Decomposition or Agglomeration a Concern? Air_Sensitive->Catalyst_Decomp No Use_DPO Consider Diphenylphosphine Oxide (DPO) or other Phosphine Oxide Ligands Catalyst_Decomp->Use_Phosphine No Catalyst_Decomp->Use_DPO Yes caption Decision logic for selecting DPO vs. phosphine ligands.

Caption: Decision logic for selecting DPO vs. phosphine ligands.

Conclusion

This compound offers a compelling set of advantages over many traditional phosphorus ligands, primarily stemming from its exceptional stability and its ability to stabilize catalytically active metal centers.[3][4] While electron-rich and bulky phosphines remain the ligands of choice for many transformations due to their strong σ-donating properties, DPO provides a robust and often high-performing alternative, especially under aerobic conditions or in reactions prone to catalyst deactivation.[1][9] For researchers in drug development and process chemistry, the reliability, ease of handling, and effectiveness of DPO in key bond-forming reactions make it an invaluable tool in the synthetic chemist's toolbox.

References

The Persistent Challenge: Overcoming the Limitations of Diphenylphosphine Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecules is paramount. While many classical reactions have proven invaluable, they are not without their drawbacks. Reactions that generate diphenylphosphine (B32561) oxide (DPPO) or its ubiquitous analogue, triphenylphosphine (B44618) oxide (TPPO), as a stoichiometric byproduct—most notably the Wittig and Mitsunobu reactions—present a significant and persistent challenge in modern organic synthesis: the arduous task of byproduct removal. This guide provides a comparative analysis of these limitations and explores superior alternatives, supported by experimental data, to enhance synthetic efficiency.

The core limitation of using reagents that lead to DPPO or TPPO formation lies in the physical properties of the phosphine (B1218219) oxide byproduct. It is a high-boiling, crystalline solid that is often soluble in a range of common organic solvents, making its removal from the desired reaction product a non-trivial task that frequently necessitates laborious and costly chromatographic purification.[1][2] This not only impacts the overall yield and purity of the target molecule but also presents challenges for the scalability of the synthesis, a critical consideration in drug development and industrial applications.[3][4]

The Wittig Reaction vs. The Horner-Wadsworth-Emmons (HWE) Reaction: A Tale of Two Byproducts

The Wittig reaction, a cornerstone for alkene synthesis, suffers significantly from the formation of triphenylphosphine oxide.[2][5] In contrast, the Horner-Wadsworth-Emmons (HWE) reaction offers a demonstrably superior alternative in many contexts, primarily due to the nature of its byproduct.[6][7][8] The HWE reaction utilizes a phosphonate (B1237965) ester, and its byproduct is a water-soluble phosphate (B84403) ester, which can typically be removed with a simple aqueous extraction.[6][8][9]

Comparative Performance Data

The advantages of the HWE reaction extend beyond simplified purification. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides in the Wittig reaction.[6][9][10] This often translates to higher yields, especially with sterically hindered ketones, and greater stereoselectivity for the thermodynamically favored (E)-alkene.[6][11]

Carbonyl SubstrateReactionReagentYield (%)E/Z RatioReference
CyclohexanecarboxaldehydeWittigPh₃P=CHPh7540:60[6]
HWE(EtO)₂P(O)CH₂Ph95>95:5[6]
2-MethylcyclohexanoneWittigPh₃P=CHCO₂Et3050:50[6]
HWE(EtO)₂P(O)CH₂CO₂Et85>95:5[6]
AcetophenoneWittigPh₃P=CHCO₂Me8015:85[12]
HWE(EtO)₂P(O)CH₂CO₂Me92>98:2[12]
Experimental Protocols

Wittig Reaction with Cyclohexanecarboxaldehyde

To a solution of benzyltriphenylphosphonium (B107652) chloride (1.0 eq) in dry THF is added n-butyllithium (1.0 eq) at 0 °C. The resulting red solution of the ylide is stirred for 30 minutes. Cyclohexanecarboxaldehyde (1.0 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the stilbene (B7821643) from triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction with Cyclohexanecarboxaldehyde

To a suspension of NaH (1.1 eq) in dry THF is added triethyl phosphonoacetate (1.1 eq) at 0 °C. The mixture is stirred until hydrogen evolution ceases. Cyclohexanecarboxaldehyde (1.0 eq) is then added, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated to afford the crude product, which can often be used without further purification.

cluster_wittig Wittig Reaction Workflow cluster_hwe HWE Reaction Workflow w_start Wittig Reagent (Ph₃P=CHR) w_reaction Reaction w_start->w_reaction w_carbonyl Aldehyde/Ketone w_carbonyl->w_reaction w_crude Crude Product (Alkene + Ph₃P=O) w_reaction->w_crude w_purification Column Chromatography w_crude->w_purification w_product Purified Alkene w_purification->w_product Separation w_byproduct Ph₃P=O Waste w_purification->w_byproduct Isolation h_start HWE Reagent ((RO)₂P(O)CH₂R') h_reaction Reaction h_start->h_reaction h_carbonyl Aldehyde/Ketone h_carbonyl->h_reaction h_crude Crude Product (Alkene + (RO)₂P(O)O⁻) h_reaction->h_crude h_purification Aqueous Extraction h_crude->h_purification h_product Purified Alkene h_purification->h_product Separation h_byproduct Water-Soluble Phosphate Waste h_purification->h_byproduct Removal cluster_mitsunobu Mitsunobu Reaction Byproduct Generation alcohol R-OH acid Nu-H phosphine Ph₃P intermediate1 Ph₃P⁺-DEAD⁻ phosphine->intermediate1 dead DEAD dead->intermediate1 intermediate2 [Ph₃P-O-R]⁺ Nu⁻ intermediate1->intermediate2 + R-OH, + Nu-H product R-Nu (Inverted Stereochemistry) intermediate2->product Sₙ2 Attack byproduct Ph₃P=O intermediate2->byproduct dead_h2 DEAD-H₂ intermediate2->dead_h2

References

A Comparative Spectroscopic Analysis of Diphenylphosphine Oxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key chemical moieties is paramount. Diphenylphosphine (B32561) oxide (DPPO) and its derivatives are a class of organophosphorus compounds with significant applications in catalysis, materials science, and medicinal chemistry. This guide provides a detailed spectroscopic comparison of DPPO and its para-substituted analogues, supported by experimental data and protocols to aid in their characterization and application.

This comparative guide delves into the nuances of how substituents on the phenyl rings of diphenylphosphine oxide influence its spectroscopic signatures. By examining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the electronic effects at play, providing a valuable resource for the identification and functional analysis of these important compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its selected para-substituted derivatives. These values have been compiled from various literature sources and provide a basis for understanding the structure-property relationships within this class of compounds.

CompoundStructure31P NMR (δ, ppm in CDCl3)FT-IR (νP=O, cm-1)Mass Spectrometry (m/z of Molecular Ion [M]+)
This compoundC₁₂H₁₁OP21.5 - 23.1~1180 - 1190202
Bis(4-methylphenyl)phosphine OxideC₁₄H₁₅OP~22.5Not explicitly found, expected to be slightly lower than DPPO230
Bis(4-methoxyphenyl)phosphine OxideC₁₄H₁₅O₃P~21.8Not explicitly found, expected to be lower than DPPO262
Bis(4-chlorophenyl)phosphine OxideC₁₂H₉Cl₂OP~20.7Not explicitly found, expected to be slightly higher than DPPO270/272/274

Spectroscopic Analysis Workflow

The characterization of this compound and its derivatives typically follows a standardized analytical workflow to ensure accurate and comprehensive data collection. This process involves sequential spectroscopic analyses, each providing unique insights into the molecular structure and properties of the compound.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (31P, 1H, 13C) purification->nmr Structural Information ftir FT-IR Spectroscopy purification->ftir Functional Group Identification ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms Molecular Weight and Fragmentation data_analysis Spectral Data Processing and Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Comparison data_analysis->structure_elucidation

A generalized workflow for the synthesis and spectroscopic characterization of chemical compounds.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are generalized methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • 31P NMR: Proton-decoupled ³¹P NMR spectra are acquired using a standard single-pulse experiment. Chemical shifts are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • 1H and 13C NMR: Standard proton and carbon-13 NMR spectra are recorded. Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory or using KBr pellets.

  • Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The characteristic P=O stretching vibration is a key diagnostic peak.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization-Mass Spectrometry (ESI-MS).

  • Sample Preparation for GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC-MS system.

  • Sample Preparation for ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

  • Data Analysis: The resulting mass spectrum provides information on the molecular weight of the compound (from the molecular ion peak) and its fragmentation pattern, which can aid in structural elucidation. For this compound, common fragments arise from the loss of a phenyl group or the entire diphenylphosphinyl moiety. The isotopic pattern of chlorine is a key identifier for chlorine-containing derivatives.

Diphenylphosphine Oxide: A Novel Alternative in Coupling Reactions for Drug Development and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, high-yield, and racemization-free coupling reagents is perpetual. While standard reagents have their place, exploring novel alternatives can unlock significant advantages in complex molecular synthesis. This guide provides a comprehensive comparison of phosphine (B1218219) oxide-based coupling systems, with a focus on the catalytic use of triphenylphosphine (B44618) oxide and the potential of diphenylphosphine (B32561) oxide, against other common coupling reagents.

Executive Summary

Phosphine oxides are emerging as powerful tools in amide and ester bond formation. The triphenylphosphine oxide (Ph3PO)/oxalyl chloride system, in particular, demonstrates remarkable efficiency, achieving high yields in short reaction times with minimal racemization. This makes it a compelling alternative to traditional coupling reagents, especially for challenging substrates. While diphenylphosphine oxide (DPO) is a versatile reagent in various organic transformations, its application as a direct coupling reagent for amide bond synthesis is less explored but holds promise. This guide will delve into the available experimental data for the Ph3PO system, compare it with established coupling reagents, and discuss the multifaceted roles of DPO in modern organic synthesis.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of the triphenylphosphine oxide/oxalyl chloride system in dipeptide synthesis and compares it with other commonly used coupling reagents. The data for the Ph3PO system is extracted from a study by Ren et al.[1][2].

Coupling Reagent/SystemSubstratesProductYield (%)Diastereomeric Ratio (dr)Reaction Time
Ph3PO (catalytic) / (COCl)2 N-Boc-L-Ala + L-Met-OMeBoc-Ala-Met-OMe83>99:1< 10 min
Ph3PO (catalytic) / (COCl)2 N-Fmoc-L-Ala + L-Pro-OtBuFmoc-Ala-Pro-OtBu83>99:1< 10 min
Ph3PO (catalytic) / (COCl)2 N-Fmoc-L-Ser(tBu)-OH + L-Phe-OtBuFmoc-Ser(tBu)-Phe-OtBu88>99:1< 10 min
Ph3PO (catalytic) / (COCl)2 N-Fmoc-L-Cys(Trt)-OH + L-Ala-OtBuFmoc-Cys(Trt)-Ala-OtBu85>99:1< 10 min
Ph3PO (catalytic) / (COCl)2 N-Fmoc-L-Asp(OtBu)-OH + L-Val-OtBuFmoc-Asp(OtBu)-Val-OtBu84>99:1< 10 min
HATUN/AN/AHighGenerally low racemizationVaries
HBTUN/AN/AHighGenerally low racemizationVaries
PyBOPN/AN/AHighGenerally low racemizationVaries
DCC/HOBtN/AN/AGood to HighProne to racemizationVaries

Data for HATU, HBTU, PyBOP, and DCC/HOBt are qualitative comparisons based on their well-established performance in peptide synthesis. Specific yields and reaction times are highly substrate-dependent.

The Rise of Phosphine Oxide-Based Coupling

The triphenylphosphine oxide/oxalyl chloride system presents a highly efficient method for amidation and esterification. This system is particularly effective for challenging couplings, such as those involving hindered carboxylic acids and weakly nucleophilic amines or alcohols, delivering products in good yields (67-90%) with negligible racemization.[1][2] The reaction proceeds rapidly, often in less than 10 minutes.[1][2]

Mechanism of Action: The Ph3PO/(COCl)2 System

The catalytic cycle of the triphenylphosphine oxide-mediated coupling reaction is initiated by the reaction of Ph3PO with oxalyl chloride to form a highly reactive chlorophosphonium intermediate. This intermediate then activates the carboxylic acid, which is subsequently attacked by the amine or alcohol nucleophile to form the desired amide or ester bond, regenerating the Ph3PO catalyst.[1]

G cluster_activation Activation cluster_coupling Coupling Ph3PO Ph3PO Chlorophosphonium [Ph₃PCl]⁺Cl⁻ Ph3PO->Chlorophosphonium + (COCl)₂ OxalylChloride (COCl)₂ Acylphosphonium [R-CO-O-PPh₃]⁺Cl⁻ Chlorophosphonium->Acylphosphonium + R-COOH CarboxylicAcid R-COOH Amide R-CO-NH-R' Acylphosphonium->Amide + R'-NH₂ Amine R'-NH₂ Amide->Ph3PO Regenerates

Caption: Catalytic cycle of Ph3PO-mediated amide bond formation.

This compound: A Multifaceted Reagent

This compound (DPO) is a versatile organophosphorus compound with a wide range of applications in organic synthesis.[3][4] While its direct use as a coupling reagent for amide bond formation is not as extensively documented as the Ph3PO system, its known reactivity suggests significant potential.

Established Roles of this compound:
  • Ligand in Cross-Coupling Reactions: DPO is frequently employed as a ligand for transition metals like palladium and nickel in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including Buchwald-Hartwig and Suzuki-Miyaura couplings.[4]

  • Precursor to Other Organophosphorus Compounds: It serves as a key starting material for the synthesis of various other valuable organophosphorus compounds, including chiral phosphine ligands.[3]

  • Participant in P-C Bond Formation: DPO is utilized in reactions like the Hirao reaction to form phosphorus-carbon bonds.

  • Carbonyl Reductive Functionalizations: Recent studies have shown that DPO can be used for the direct reductive functionalization of carbonyl compounds.

While direct comparative data for DPO as a standalone amide coupling reagent is scarce, a 1993 study on the synthesis of Met5-enkephalin utilized diphenylphosphinoyl-carboxylic acid mixed anhydrides for carboxylate activation, demonstrating its utility in peptide synthesis.[5]

Experimental Protocols

General Procedure for Dipeptide Synthesis using Catalytic Triphenylphosphine Oxide

The following is a general experimental protocol adapted from Ren et al.[6]

  • To a solution of N-protected amino acid (1.0 mmol, 1.0 equiv.) and an amino acid ester (1.2 mmol, 1.2 equiv.) in 1,2-dichloroethane (B1671644) (1.0 mL), add triphenylphosphine oxide (55.7 mg, 0.2 mmol, 20 mol %).

  • Sequentially add oxalyl chloride (1.5 mmol, 1.5 equiv.) and triethylamine (B128534) (2.0 mmol, 2.0 equiv.) at ambient temperature under an argon atmosphere.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Partition the mixture between ethyl acetate (B1210297) (100 mL) and water (50 mL).

  • Wash the organic layer with a saturated aqueous solution of Na2CO3 (3 x 50 mL) and saturated brine (2 x 30 mL).

  • Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Purify the resulting residue by silica (B1680970) gel column chromatography to yield the dipeptide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix N-protected amino acid, amino acid ester, and Ph₃PO in 1,2-dichloroethane add_reagents Add oxalyl chloride and triethylamine start->add_reagents stir Stir at room temperature for 10 min add_reagents->stir partition Partition between EtOAc and H₂O stir->partition wash Wash organic layer with Na₂CO₃ and brine partition->wash dry Dry over Na₂SO₄ and concentrate wash->dry chromatography Silica gel column chromatography dry->chromatography product Isolated Dipeptide chromatography->product

Caption: Experimental workflow for dipeptide synthesis.

Conclusion

The catalytic system of triphenylphosphine oxide with oxalyl chloride offers a highly attractive alternative to conventional coupling reagents, providing rapid, high-yielding, and racemization-free synthesis of amides and esters. While this compound's primary applications currently lie elsewhere, its structural similarity to triphenylphosphine oxide and its demonstrated utility in forming activated carboxylate species suggest it is a promising candidate for further investigation as a direct coupling reagent. For researchers in drug development and peptide synthesis, exploring the potential of phosphine oxide-based coupling methodologies could lead to significant improvements in synthetic efficiency and product purity.

References

Performance of Diphenylphosphine Oxide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine (B32561) oxide (DPPO) is a versatile organophosphorus compound widely employed in organic synthesis, catalysis, and materials science. Its efficacy as a reagent and ligand is often intricately linked to the solvent system in which it is used. This guide provides a comprehensive comparison of the performance of diphenylphosphine oxide in various solvents, supported by experimental data, to aid researchers in optimizing their reaction conditions. We will explore its solubility, reactivity in key transformations, and stability, while also presenting viable alternatives.

Solubility Profile of this compound and Related Compounds

Generally, this compound, a white solid, is soluble in polar organic solvents.[1] This is attributed to the polar P=O bond which can participate in dipole-dipole interactions and hydrogen bonding with protic solvents.

Table 1: Solubility of this compound and Analogs in Common Organic Solvents

SolventThis compound (DPPO)Triphenylphosphine (B44618) Oxide (TPPO)Methyldiphenylphosphine (B73815) Oxide (MDPPO)
Polar Protic Solvents
EthanolSoluble~20 mg/mL[2]Readily Soluble
MethanolSolubleReadily SolubleReadily Soluble
WaterSparingly SolubleSparingly Soluble[2]Insoluble
Polar Aprotic Solvents
Tetrahydrofuran (B95107) (THF)SolubleSolubleSoluble
AcetoneSolubleSolubleReadily Soluble
Dimethylformamide (DMF)Soluble~3 mg/mL[2]Soluble
Dimethyl Sulfoxide (DMSO)Soluble~3 mg/mL[2]Soluble
Acetonitrile (B52724)SolubleSolubleSoluble
Nonpolar Solvents
Toluene (B28343)SolubleSolubleSoluble
HexanePoorly SolublePoorly Soluble[3]Almost Insoluble
Diethyl EtherPoorly SolublePoorly Soluble[3]Soluble

Note: "Soluble" and "Poorly Soluble" for DPPO are qualitative assessments based on general descriptions in the literature. Quantitative data for TPPO and MDPPO are provided for comparison.

Performance in Key Chemical Reactions

The choice of solvent can significantly impact the outcome of reactions involving this compound, affecting reaction rates, yields, and stereoselectivity.

Horner-Wadsworth-Emmons (HWE) and Wittig-type Reactions

In Horner-Wadsworth-Emmons and related Wittig-type reactions, the solvent plays a crucial role in the formation and reactivity of the phosphonate (B1237965) carbanion or ylide. The polarity of the solvent can influence the stereochemical outcome of the olefination.

Generally, polar aprotic solvents like THF and DMF are commonly used for these reactions as they effectively solvate the metal counterions of the base used for deprotonation without significantly solvating the nucleophilic carbanion.[4] The use of protic solvents can lead to protonation of the intermediate ylide, reducing its reactivity.

While specific comparative studies on the effect of different solvents on this compound-mediated Wittig-type reactions are scarce, a study on the synthesis of aryldiphenylphosphine oxides via a Wittig reaction utilized acetonitrile as the solvent with DBU as the base.[5] Another variation of this reaction to produce a specific phosphine (B1218219) oxide that was not obtainable under standard conditions was successful using tetrahydrofuran (THF) as the solvent with potassium tert-butoxide (t-BuOK) as the base.[5] This suggests that the optimal solvent-base combination can be substrate-dependent.

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, where this compound can act as a ligand precursor, the solvent influences the solubility of the catalyst, substrates, and base, thereby affecting the reaction kinetics. Toluene is a commonly employed solvent in these reactions.[6] However, other solvents such as dioxane, THF, and DME have also been successfully used.[3][7] The choice of solvent can be critical, and it is often optimized in conjunction with the base and ligand.[6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the palladium catalyst.[7]

Experimental Protocols

General Protocol for Solubility Determination (Static Analytical Method)

This protocol provides a general framework for determining the solubility of a solid compound like this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., ethanol, THF, toluene)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Place the vial in a thermostatic shaker set to the desired temperature and agitate until equilibrium is reached (typically several hours).

  • Allow the suspension to settle, or centrifuge to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Determine the mass of the dissolved this compound in the aliquot by evaporating the solvent and weighing the residue.

  • Calculate the solubility in terms of g/100 mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

G A Add excess DPPO to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid and liquid phases (centrifuge/settle) B->C D Filter supernatant C->D E Evaporate solvent from a known volume of supernatant D->E F Weigh residue E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of a solid compound.

General Protocol for a Horner-Wadsworth-Emmons Type Reaction

Materials:

  • This compound-derived phosphonate

  • Aldehyde or ketone

  • Base (e.g., NaH, t-BuOK)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the phosphonate in the chosen anhydrous solvent under an inert atmosphere, add the base at a suitable temperature (e.g., 0 °C or room temperature).

  • Stir the mixture for a specified time to allow for the formation of the carbanion.

  • Add the aldehyde or ketone dropwise to the reaction mixture.

  • Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Horner-Wadsworth-Emmons Reaction Pathway

G reagents Phosphonate + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Base in Solvent base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack product Alkene + Phosphate Byproduct oxaphosphetane->product Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

Alternatives to this compound

While this compound is a valuable reagent, several alternatives exist for specific applications.

Table 2: Comparison of this compound with Alternative Reagents

Reaction TypeThis compoundAlternative Reagent(s)Key Advantages of Alternatives
Wittig-type Olefination Precursor to phosphonate reagents.Trialkyl phosphites (for HWE), Phosphonium ylides (Wittig)HWE reagents often offer better E-selectivity and easier byproduct removal.[8] Wittig reagents can be more reactive for certain substrates.
Buchwald-Hartwig Amination Can be used as a pre-ligand.Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs)Often provide higher catalytic activity and broader substrate scope.[9]
Radical Deoxygenation Effective reagent.Organotin hydrides (e.g., Bu₃SnH), Silanes (e.g., (TMS)₃SiH)Silanes are less toxic alternatives to tin hydrides.

Conclusion

The performance of this compound is intrinsically tied to the solvent system employed. Polar aprotic solvents are generally preferred for reactions involving the formation of anionic intermediates, such as in Horner-Wadsworth-Emmons type reactions, while non-coordinating solvents like toluene are common in palladium-catalyzed cross-coupling reactions. The provided data and protocols serve as a guide for researchers to make informed decisions on solvent selection to optimize their synthetic outcomes. When faced with challenges such as low yield or poor selectivity, considering alternative reagents or a systematic optimization of the solvent and other reaction parameters is recommended.

References

The Dual Role of Phosphorus: A Comparative Guide to Catalysts With and Without Diphenylphosphine Oxide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of catalytic reactions is a critical endeavor. In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of catalyst systems employing traditional phosphine (B1218219) ligands versus those incorporating diphenylphosphine (B32561) oxide ligands, supported by experimental data and detailed protocols.

Phosphine ligands have long been a cornerstone of homogeneous catalysis, valued for their ability to tune the electronic and steric properties of the metal center. However, emerging research has highlighted the often beneficial, and sometimes crucial, role of their oxidized counterparts, phosphine oxides. While traditionally considered byproducts of ligand degradation, phosphine oxides can act as effective stabilizing ligands, enhancing catalytic activity and longevity. This guide delves into this dual nature of phosphorus-based ligands, offering a comparative analysis to inform catalyst system design.

Performance Data: A Head-to-Head Comparison

The following tables summarize quantitative data from studies comparing the performance of palladium catalysts in the presence and absence of diphenylphosphine oxide or related phosphine oxide ligands in various cross-coupling reactions.

Table 1: Palladium-Catalyzed Cross-Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Aryl Bromides

This table showcases the beneficial effect of triphenylphosphine (B44618) oxide (Ph₃P(O)) as a stabilizing ligand in the cross-coupling of an arylsilanolate with various aryl bromides. The reactions were performed with and without the phosphine oxide ligand for direct comparison.

EntryAryl BromideLigandTime (min)Conversion (%)[1]
14-BromobenzotrifluorideNone30>98
24-BromobenzotrifluoridePh₃P(O)30>98
34-BromoanisoleNone6040
44-BromoanisolePh₃P(O)30>98
54-BromotolueneNone6045
64-BromotoluenePh₃P(O)30>98
72-BromotolueneNone6042
82-BromotoluenePh₃P(O)30>98

Reaction conditions: Aryl bromide (1.0 equiv), Potassium (4-methoxyphenyl)dimethylsilanolate (1.5 equiv), Pd₂(dba)₃ (2.5 mol %), Toluene (B28343), 90 °C. Ph₃P(O) (5 mol %) was used where indicated.

Table 2: Microwave-Assisted Hirao Reaction of Bromobenzene with Diarylphosphine Oxides

This table illustrates the impact of different diarylphosphine oxides as pre-ligands on the reaction rate of the Hirao P-C coupling reaction. The data suggests that steric and electronic properties of the phosphine oxide ligand can significantly influence catalytic efficiency.

EntryDiarylphosphine Oxide ReagentP-Ligand (0.15 equiv)Time (min)Conversion (%)[2][3]
1Ph₂P(O)HNone60100
2Ph₂P(O)H(2-Me-C₆H₄)₂P(O)H30100
3(4-Me-C₆H₄)₂P(O)HNone60100
4(2-Me-C₆H₄)₂P(O)HNone10100
5(3,5-diMe-C₆H₃)₂P(O)HNone10100

Reaction conditions: Bromobenzene, Diarylphosphine oxide, Pd(OAc)₂, Triethylamine, Ethanol, 120 °C, Microwave irradiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of Arylsilanolates with and without Triphenylphosphine Oxide[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine oxide (Ph₃P(O))

  • Aryl bromide

  • Potassium (4-methoxyphenyl)dimethylsilanolate

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2.5 mol %).

  • If the experiment calls for a ligand, add triphenylphosphine oxide (5 mol %).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add potassium (4-methoxyphenyl)dimethylsilanolate (1.5 mmol, 1.5 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for the specified time (e.g., 30 or 60 minutes).

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Protocol 2: General Procedure for High-Throughput Screening of Phosphine Ligands in Buchwald-Hartwig Amination[4]

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Phosphine or phosphine oxide ligand library

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., diphenylamine)

  • Base (e.g., sodium tert-butoxide, NaOtBu)

  • Solvent (e.g., toluene)

  • Internal standard (for GC or LC-MS analysis)

  • 96-well reaction block with vials and stir bars

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, amine, and internal standard in the chosen solvent.

  • Dispensing: In an inert atmosphere glovebox, dispense the palladium precursor and the respective phosphine ligand into each reaction vial.

  • Add the base to each vial.

  • Dispense the stock solution containing the aryl halide, amine, and internal standard into each vial.

  • Reaction Execution: Seal the reaction block and heat to the desired temperature (e.g., 100 °C) with stirring for a specified time (e.g., 24 hours).

  • Work-up: Cool the reaction block to room temperature. Quench the reactions by adding water to each vial.

  • Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.

  • Separate the organic layer. A filter plate can be used for parallel work-up.

  • Dry the organic extracts over a drying agent.

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.

Visualizing the Catalytic Process

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 Pd(0)L n OA Oxidative Addition PdII Ar-Pd(II)-X L n OA->PdII Ar-X TM Transmetalation PdII_R Ar-Pd(II)-R' L n TM->PdII_R R'-M RE Reductive Elimination Product Ar-R' PdII_R->Product RE->Pd0 Precatalyst Pd(II) Precatalyst + Phosphine Reduction Reduction Precatalyst->Reduction Oxidation Phosphine Oxidation Precatalyst->Oxidation Reduction->Pd0 PO_Ligand Pd(0)L n (L = Phosphine Oxide) Oxidation->PO_Ligand

Caption: Catalytic cycle for cross-coupling and the role of phosphine oxide formation.

G start Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent, Temp.) prep Prepare Stock Solutions start->prep screen High-Throughput Ligand Screening (Phosphine vs. Phosphine Oxide) prep->screen react Execute Reactions in Parallel screen->react workup Parallel Work-up and Extraction react->workup analysis Analyze by GC or LC-MS workup->analysis data Tabulate and Compare Yields/Conversions analysis->data

Caption: Workflow for comparative catalyst/ligand screening.

Discussion

The presented data indicates that phosphine oxides, particularly this compound and its derivatives, can play a significant and positive role in palladium-catalyzed cross-coupling reactions.[1][2] This effect is especially pronounced in reactions involving electron-rich substrates, where catalyst decomposition can be a competing side reaction.[1] The phosphine oxide is thought to act as a labile, stabilizing ligand for the palladium center, preventing agglomeration or oxidation of the active catalyst.[1]

The formation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical initiation step.[4] During this in-situ reduction, phosphine ligands can be oxidized to phosphine oxides.[4][5] While this can be a route to a more stable catalyst, uncontrolled oxidation can also be detrimental, leading to the formation of mixed catalyst species with different reactivities.[4] Therefore, understanding and controlling the conditions that lead to phosphine oxidation is crucial for reaction optimization.

Conclusion

The comparison between catalysts with and without this compound ligands reveals a more nuanced role for phosphine oxides than previously appreciated. Far from being mere byproducts, these oxidized ligands can offer significant advantages in terms of catalyst stability and reaction efficiency. The provided data and protocols offer a framework for researchers to explore this duality in their own systems. By systematically screening both phosphine and phosphine oxide ligands, and by understanding the underlying catalytic cycles, scientists can unlock new potential in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to Reaction Product Validation: Diphenylphosphine Oxide vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of reaction products is a critical cornerstone of successful synthesis and analysis. This guide provides an objective comparison of using diphenylphosphine (B32561) oxide and its derivatives for reaction product validation, primarily through quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, against established analytical techniques like High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this document aims to equip you with the necessary information to select the most appropriate validation strategy for your research needs.

Diphenylphosphine oxide (DPO) and similar phosphine (B1218219) oxides offer a unique and powerful tool for the validation of organic reaction products. Their utility stems from the presence of the phosphorus atom, which can be selectively and sensitively detected by ³¹P NMR spectroscopy. This approach can be employed in two primary ways: as an internal standard for quantifying reaction yields and as a derivatizing agent to "tag" molecules for analysis.

Performance Comparison: this compound (via ³¹P NMR) vs. HPLC

The choice between using a phosphine oxide-based ³¹P NMR method and a traditional chromatographic technique like HPLC depends on several factors, including the nature of the analyte, the complexity of the reaction mixture, and the specific requirements of the analysis (e.g., speed, accuracy, and need for structural information).

FeatureThis compound (via ³¹P NMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the integration of the ³¹P NMR signal of the analyte or a derivatized product relative to a phosphorus-containing internal standard.Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase, followed by detection (commonly UV-Vis).
Selectivity Highly selective for phosphorus-containing compounds. Non-phosphorus compounds are invisible, leading to cleaner spectra and simpler analysis of target analytes in complex mixtures.[1][2]Generally applicable to a wide range of compounds, but may require method development to achieve separation from impurities and byproducts.
Sensitivity The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[2] The limit of detection can be in the micromolar range.[3]High sensitivity, especially with UV-Vis or fluorescence detectors. Derivatization can be used to enhance the detectability of compounds lacking a strong chromophore.[4][5]
Accuracy & Precision Capable of high accuracy and precision, often comparable to chromatographic methods.[2][6] Errors can be minimized with proper experimental setup (e.g., sufficient relaxation delays).[7]Considered a gold standard for quantitative analysis with high accuracy and precision when properly validated and calibrated.
Speed Relatively fast, as it often requires minimal sample preparation and no chromatographic separation.[1]Analysis time includes column equilibration, sample run time, and column flushing. Can be more time-consuming than direct NMR analysis.
Sample Preparation Minimal sample preparation is typically required. The sample is dissolved in a suitable deuterated solvent, and an internal standard may be added.[2]Often requires more extensive sample preparation, including filtration, dilution, and sometimes derivatization.[8]
Structural Information Provides rich structural information through chemical shifts and coupling constants, aiding in the confirmation of the product's identity.[9]Provides retention time data, which is used for identification by comparison to standards. Does not inherently provide structural information.
Cost & Complexity Requires access to an NMR spectrometer, which has a high initial cost. The experiment itself is relatively straightforward for trained personnel.HPLC systems are generally less expensive than NMR spectrometers. Method development can be complex and time-consuming.
Throughput Can be automated for higher throughput, but is generally lower than modern HPLC systems.High-throughput analysis is possible with autosamplers and rapid gradient methods.

Experimental Data: A Case Study in Quantification

A comparative study on the quantification of phospholipids (B1166683) using both ³¹P NMR with an internal standard (triphenylphosphine) and HPLC demonstrates the comparable performance of the two techniques.[1]

Table 1: Comparison of Calibration Data for Phosphatidylcholine (PC) Quantification [1]

TechniqueLinearity (R²)Concentration Range (mg/mL)
³¹P NMR 0.99510.1 - 5
HPLC 0.99610.1 - 5

The high correlation coefficients for both methods indicate excellent linearity and their suitability for quantitative analysis.[1] While HPLC showed slightly better linearity in this specific study, ³¹P NMR offers the significant advantages of minimal sample preparation and the potential for near real-time reaction monitoring.[1]

Experimental Protocols

Validation Using this compound as an Internal Standard (Quantitative ³¹P NMR)

This protocol is suitable for quantifying the yield of a phosphorus-containing reaction product.

Objective: To determine the molar yield of a reaction that produces a phosphine oxide derivative.

Materials:

  • Crude reaction mixture containing the phosphorus-containing product.

  • This compound (or a similar stable phosphine oxide that does not react with the components of the reaction mixture and has a distinct chemical shift).

  • Deuterated solvent (e.g., CDCl₃).

  • NMR tubes.

  • NMR spectrometer with ³¹P capabilities.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture.

    • Accurately weigh a known amount of this compound (the internal standard). The molar ratio of the internal standard to the expected product should ideally be around 1:1.

    • Dissolve both the crude reaction mixture and the internal standard in a known volume of a suitable deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the phosphorus nuclei being analyzed.[7]

      • Proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[7]

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to the reaction product and the signal of the this compound internal standard.

    • Calculate the molar amount of the product using the following formula:

      Moles of Product = (Integral of Product / Integral of Standard) * Moles of Standard

    • Calculate the reaction yield based on the initial amount of the limiting reagent.

Validation by Derivatization with a Phosphorus-Containing Tag

This protocol is applicable when the product of interest does not contain a phosphorus atom. A phosphorus-containing reagent is used to "tag" the molecule, making it visible by ³¹P NMR.

Objective: To quantify a non-phosphorus-containing product (e.g., an alcohol or amine) by converting it into a phosphine oxide derivative.

Materials:

  • Crude reaction mixture containing the analyte (e.g., an alcohol).

  • A suitable phosphorus-containing derivatizing agent (e.g., chlorodiphenylphosphine, followed by oxidation).

  • An inert solvent.

  • An oxidizing agent (e.g., hydrogen peroxide).

  • This compound (as an internal standard for quantification).

  • Deuterated solvent.

  • NMR tubes.

Procedure:

  • Derivatization Reaction:

    • To a known amount of the crude reaction mixture in an inert solvent, add the phosphorus-containing derivatizing agent (e.g., chlorodiphenylphosphine) and a suitable base if necessary.

    • Allow the reaction to proceed to completion (monitor by TLC or another suitable method).

    • After completion, add an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to convert the resulting phosphine into the more stable phosphine oxide.

    • Remove the solvent under reduced pressure.

  • Sample Preparation for NMR:

    • Follow the sample preparation steps outlined in Protocol 1, using the derivatized reaction mixture and a known amount of this compound as the internal standard.

  • NMR Acquisition and Analysis:

    • Acquire and process a quantitative ³¹P NMR spectrum as described in Protocol 1.

    • Calculate the moles of the derivatized product and, consequently, the yield of the original reaction.

Mandatory Visualizations

Experimental_Workflow cluster_0 Method 1: Internal Standard cluster_1 Method 2: Derivatization IS_Start Crude Reaction Mixture (P-containing product) IS_Add_IS Add known amount of This compound (IS) IS_Start->IS_Add_IS IS_Dissolve Dissolve in Deuterated Solvent IS_Add_IS->IS_Dissolve IS_NMR Acquire Quantitative 31P NMR Spectrum IS_Dissolve->IS_NMR IS_Analyze Integrate Signals & Calculate Yield IS_NMR->IS_Analyze D_Start Crude Reaction Mixture (Non-P product) D_Derivatize React with P-reagent (e.g., Ph2PCl) D_Start->D_Derivatize D_Oxidize Oxidize to Phosphine Oxide D_Derivatize->D_Oxidize D_Add_IS Add known amount of This compound (IS) D_Oxidize->D_Add_IS D_Dissolve Dissolve in Deuterated Solvent D_Add_IS->D_Dissolve D_NMR Acquire Quantitative 31P NMR Spectrum D_Dissolve->D_NMR D_Analyze Integrate Signals & Calculate Yield D_NMR->D_Analyze

Figure 1. Experimental workflows for reaction validation.

Logical_Relationship Start Need to Validate Reaction Product P_Product Is the product phosphorus-containing? Start->P_Product Complex_Mixture Is the reaction mixture complex? P_Product->Complex_Mixture No Use_DPO_IS Use DPO as Internal Standard (31P NMR) P_Product->Use_DPO_IS Yes Need_Structure Is structural confirmation needed? Complex_Mixture->Need_Structure No Use_DPO_Deriv Derivatize with P-reagent & use DPO IS (31P NMR) Complex_Mixture->Use_DPO_Deriv Yes Need_Structure->Use_DPO_Deriv Yes Use_HPLC Use HPLC or other chromatographic method Need_Structure->Use_HPLC No

Figure 2. Decision tree for selecting a validation method.

Conclusion

The use of this compound and related compounds for the validation of reaction products via ³¹P NMR spectroscopy presents a powerful and efficient alternative to traditional chromatographic methods. Its high selectivity, sensitivity, and the ability to provide structural information make it particularly advantageous for the analysis of phosphorus-containing compounds or for analytes in complex reaction mixtures. While HPLC remains a cornerstone of quantitative analysis, the ³¹P NMR-based approach offers a compelling combination of speed and simplicity, especially when real-time reaction monitoring is desired. The choice of method will ultimately depend on the specific requirements of the analysis, but for many applications in modern organic synthesis and drug development, the integration of phosphine oxide-based validation techniques can significantly enhance analytical workflows.

References

A Comparative Analysis of Diphenylphosphine Oxide and Novel Phosphorus Reagents in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving optimal results in synthesis and catalysis. This guide provides a comprehensive benchmark of the widely used diphenylphosphine (B32561) oxide (DPO) against a range of novel phosphorus reagents, offering insights into their respective performances supported by experimental data.

Diphenylphosphine oxide has long been a staple in organic chemistry, valued for its versatility as a ligand in catalysis and as a precursor for more complex organophosphorus compounds.[1][2] However, the continuous drive for innovation has led to the development of novel phosphorus reagents that offer enhanced reactivity, selectivity, and stability in a variety of chemical transformations. This guide will delve into a comparative analysis of DPO and these newer alternatives, focusing on their applications in key areas such as cross-coupling reactions and drug discovery.

Performance Comparison of Phosphorus Reagents

The efficacy of a phosphorus reagent is often determined by its performance in critical chemical reactions. The following tables summarize quantitative data on the use of this compound and novel phosphorus-based ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most important carbon-carbon and carbon-nitrogen bond-forming reactions in modern organic synthesis.

Table 1: Performance in Suzuki-Miyaura Coupling

Ligand/ReagentCatalyst SystemSubstratesReaction ConditionsYield (%)Reference
This compound (as ligand precursor)Pd(OAc)₂Aryl halides with arylboronic acidsVaries; often requires in-situ reductionGenerally moderate to high[1][3]
S-PhosPd(OAc)₂Aryl chlorides, hindered biarylsMild conditions, low catalyst loading>90[4]
X-PhosPd₂(dba)₃Aryl and vinyl sulfonatesRoom temperature85-95[4]
Ylide-Substituted Phosphines (YPhos)Pd(OAc)₂Various aryl halidesHigh turnover numbers>95[5]

Table 2: Performance in Buchwald-Hartwig Amination

Ligand/ReagentCatalyst SystemSubstratesReaction ConditionsYield (%)Reference
This compound (as ligand precursor)Pd(OAc)₂Aryl halides with aminesElevated temperaturesModerate to high[1][6]
X-PhosPd₂(dba)₃Aryl chlorides with primary/secondary aminesMild conditions>90[4]
BrettPhosPd(OAc)₂Sterically hindered aryl chlorides and aminesLow catalyst loadingHigh[7]

Emerging Classes of Novel Phosphorus Reagents

Beyond the realm of phosphine (B1218219) ligands, other classes of organophosphorus compounds have gained significant traction in medicinal chemistry and drug development.

  • Phosphonates and Phosphinates: These compounds are recognized for their biological activity and are used in the development of therapeutics, including antibiotics and antivirals.[8] They can act as mimics for carboxylates and phosphoesters, offering enhanced metabolic stability.[8][9]

  • Bisphosphonates: With a strong affinity for hydroxyapatite, bisphosphonates are primarily used in the treatment of bone-related diseases like osteoporosis.[9] Their calcium-chelating properties are also being explored for drug delivery applications.[9]

  • Prodrugs: The phosphonate (B1237965) group is increasingly being incorporated into prodrug strategies to improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound and its application in a cross-coupling reaction.

Synthesis of this compound

This compound can be synthesized via the reaction of a phosphonic ester, such as diethylphosphite, with a Grignard reagent, followed by an acidic workup.[6]

Materials:

  • Diethylphosphite

  • Phenylmagnesium bromide (Grignard reagent)

  • Dry diethyl ether or THF

  • Hydrochloric acid (aqueous solution)

  • Magnesium sulfate (B86663)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylphosphite in dry diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add three equivalents of phenylmagnesium bromide to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction Using a Phosphine Ligand

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., S-Phos, X-Phos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these chemical transformations is crucial for their effective application. Graphviz diagrams are provided below to illustrate a typical catalytic cycle for a cross-coupling reaction and a general experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-M) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination (Ar-Ar') Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Pd(II)-X(L_n)->Transmetalation Ar'-M Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC/MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A general workflow for a typical organic synthesis experiment.

References

A Comparative Guide: Diphenylphosphine oxide versus DOPO as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, researchers and formulation scientists are continually seeking high-performance, environmentally benign flame retardants. Among the class of phosphorus-containing flame retardants, diphenylphosphine (B32561) oxide (DPO) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) have emerged as prominent alternatives to halogenated systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection and development processes.

Performance Comparison of DPO and DOPO in Epoxy Resins

The following tables summarize the key performance metrics of DPO and DOPO when incorporated into a diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with 4,4′-diaminodiphenylsulfone (DDS). The data is presented for epoxy formulations with a phosphorus content of 0.9 wt%.

Flammability Characteristics Pure Epoxy Epoxy/DOPO (0.9 wt% P) Epoxy/DPO (0.9 wt% P)
Limiting Oxygen Index (LOI) (%)23.029.430.5[1][2]
UL-94 Vertical Burning Test RatingFailsFailsV-0[1][2]
Cone Calorimetry Data Pure Epoxy Epoxy/DOPO (0.9 wt% P) Epoxy/DPO (0.9 wt% P)
Peak Heat Release Rate (pHRR) (kW/m²)1051758721
Total Heat Release (THR) (MJ/m²)1018583
Smoke Production Rate (SPR) (m²/s)0.0380.0450.042
Thermal and Physical Properties Pure Epoxy Epoxy/DOPO (0.9 wt% P) Epoxy/DPO (0.9 wt% P)
Glass Transition Temperature (Tg) (°C)185175182
5% Weight Loss Temperature (Td5%) (°C)380365375
Water Absorptivity (%)1.581.451.32

Experimental Protocols

The data presented above was obtained through a series of standardized tests to evaluate the flame retardancy, thermal stability, and physical properties of the epoxy resin formulations.

1. Sample Preparation: The flame-retardant epoxy resins were prepared by mixing diphenylphosphine oxide (DPO) or 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with diglycidyl ether of bisphenol A (DGEBA) at 140°C until a homogeneous mixture was obtained. Subsequently, 4,4′-diaminodiphenylsulfone (DDS) was added as a curing agent, and the mixture was stirred until the DDS was completely dissolved. The resulting mixture was then poured into preheated molds and cured at 180°C for 2 hours, followed by post-curing at 200°C for another 2 hours.

2. Flammability Testing:

  • Limiting Oxygen Index (LOI): LOI values were determined using an oxygen index instrument according to ASTM D2863. The reported value is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material.

  • UL-94 Vertical Burning Test: This test was conducted in accordance with the UL-94 standard to assess the material's response to a small open flame. The V-0 rating indicates that burning stops within 10 seconds on a vertical specimen; drips of particles are allowed as long as they are not inflamed.

3. Cone Calorimetry: Cone calorimetry was performed to evaluate the combustion behavior of the materials under forced-flaming conditions, following the ASTM E1354 standard. A heat flux of 50 kW/m² was applied to the samples. Key parameters measured include the peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).

4. Thermal and Physical Property Analysis:

  • Thermogravimetric Analysis (TGA): The thermal stability of the cured epoxy resins was assessed using a thermogravimetric analyzer. Samples were heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurred (Td5%) was recorded.

  • Dynamic Mechanical Analysis (DMA): The glass transition temperature (Tg) was determined using a dynamic mechanical analyzer in a single-cantilever bending mode. The temperature corresponding to the peak of the tan δ curve was taken as the Tg.

  • Water Absorption: Pre-weighed samples were immersed in deionized water at 100°C for 24 hours. After immersion, the samples were removed, wiped dry, and weighed again. The percentage of water absorption was calculated based on the weight difference.

Flame Retardant Mechanisms

Both DPO and DOPO primarily act through a gas-phase flame retardant mechanism .[2] During combustion, these phosphorus-containing compounds decompose and release phosphorus-containing radicals (such as PO• and HPO•) into the gas phase. These radicals act as scavengers for the high-energy H• and HO• radicals that propagate the combustion cycle, thereby quenching the flame.

Additionally, some DOPO derivatives have been shown to exhibit a condensed-phase mechanism .[3][4] In the solid phase, the decomposition of DOPO can lead to the formation of phosphoric acid, which promotes the charring of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles.

flame_retardant_mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) FR DPO / DOPO P_radicals Phosphorus Radicals (PO•, HPO•) FR->P_radicals Decomposition Combustion_radicals High-Energy Radicals (H•, HO•) P_radicals->Combustion_radicals Scavenging Flame_Quenching Flame Quenching Combustion_radicals->Flame_Quenching Inhibition DOPO DOPO (some derivatives) Char_Formation Char Layer Formation DOPO->Char_Formation Decomposition & Catalysis Barrier Insulating Barrier Char_Formation->Barrier Creates

Flame retardant mechanisms of DPO and DOPO.

Synthesis Overview

Both DPO and DOPO are synthesized through multi-step chemical processes. The general synthetic approach for each is outlined below.

synthesis_workflow cluster_DPO This compound (DPO) Synthesis cluster_DOPO DOPO Synthesis Chlorodiphenylphosphine Chlorodiphenylphosphine DPO_product This compound Chlorodiphenylphosphine->DPO_product Hydrolysis Water Water Water->DPO_product o_phenylphenol o-Phenylphenol Intermediate Intermediate o_phenylphenol->Intermediate Reaction PCl3 Phosphorus Trichloride PCl3->Intermediate DOPO_product DOPO Intermediate->DOPO_product Cyclization & Oxidation

General synthetic pathways for DPO and DOPO.

Conclusion

Based on the presented experimental data, this compound demonstrates superior performance as a flame retardant in epoxy resins compared to DOPO at the same phosphorus loading. DPO-modified epoxy not only achieves a higher Limiting Oxygen Index but also passes the stringent UL-94 V-0 rating, which the DOPO formulation fails to meet.[1][2] Furthermore, DPO imparts these enhanced flame retardant properties with a lesser negative impact on the glass transition temperature and thermal stability of the epoxy resin. The lower water absorptivity of the DPO-containing epoxy is an additional advantage for applications where environmental resistance is crucial. While both compounds primarily operate through a gas-phase flame quenching mechanism, the structural differences between DPO and DOPO likely contribute to the observed performance variations. For researchers and formulators seeking a highly effective, non-halogenated flame retardant for epoxy systems, this compound presents a compelling option.

References

Safety Operating Guide

Proper Disposal of Diphenylphosphine Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diphenylphosphine (B32561) oxide is a common reagent and byproduct in various chemical syntheses. As a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, its proper disposal is crucial to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of diphenylphosphine oxide waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Avoid generating dust during handling and disposal.[1]

Hazard Summary

The following table summarizes the key hazards associated with this compound, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Acute toxicity, oralHarmful if swallowed.[1][2]
Skin corrosion/irritationCauses skin irritation.[1][2]
Serious eye damage/eye irritationCauses serious eye irritation.[1][2]
Specific target organ toxicity - single exposureMay cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[1] Adherence to local, state, and federal regulations is mandatory.[4]

1. Waste Collection and Segregation:

  • Collect all this compound waste, including contaminated materials and residues, in a designated and clearly labeled waste container.
  • The container must be suitable for hazardous chemical waste, with a secure lid to prevent spills and the release of dust.[1]
  • Do not mix this compound waste with incompatible materials.

2. Preparation for Disposal:

  • For surplus and non-recyclable this compound, it is recommended to dissolve or mix the material with a combustible solvent.[1] This should be done in a chemical fume hood, exercising caution.
  • The choice of solvent should be compatible with the incineration process and approved by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • In the event of a spill, avoid creating dust.[1]
  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][3]
  • Do not allow the product to enter drains.[1]

4. Contaminated Packaging:

  • Dispose of contaminated packaging, such as empty containers, in the same manner as the unused product.[1] Ensure containers are empty before disposal.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1]
  • The designated method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts, which may include oxides of phosphorus.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DiphenylphosphineOxide_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe spill Spill Occurs start->spill assess Assess Waste Type: - Pure Compound - Contaminated Material - Empty Container collect Collect in Labeled Hazardous Waste Container assess->collect ppe->assess prepare Prepare for Disposal: Dissolve in a Combustible Solvent (in fume hood) collect->prepare cleanup Clean Up Spill: - Avoid Dust - Sweep and Containerize spill->cleanup Yes cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) prepare->contact_ehs disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->disposal incineration Final Disposal: Chemical Incineration with Afterburner and Scrubber disposal->incineration end End: Waste Properly Disposed incineration->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede local regulations or institutional protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Diphenylphosphine oxide, ensuring that your work can proceed with the highest degree of safety and integrity. Our commitment is to furnish you with value beyond the product itself, building a foundation of deep trust through comprehensive safety guidance.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, and it can cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of recommended PPE for handling this compound.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]
Hand Protection Nitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes.[2] Always inspect gloves prior to use and use proper glove removal technique.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection or where dust formation is significant, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.

Note: Occupational exposure limits for this compound have not been established by OSHA or NIOSH.

Experimental Protocol: Handling Solid this compound

The following is a general procedure for the safe handling of solid this compound in a laboratory setting. This protocol is based on best practices for handling solid organophosphorus compounds and should be adapted to your specific experimental needs.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any new procedure.

  • Ensure that a properly functioning chemical fume hood is available and use it for all manipulations of this compound that may generate dust.

  • Verify that a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don the appropriate PPE as outlined in the table above.

  • Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

3. Weighing and Transfer:

  • Handle this compound in a designated area within the fume hood to contain any potential spills.

  • To minimize dust formation, handle the solid gently. Avoid scooping or pouring in a manner that creates airborne particles.

  • Use a spatula or other appropriate tool for transfers.

  • If possible, weigh the compound in a tared, sealed container to prevent contamination of the balance.

4. Dissolution:

  • When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A mild detergent and water solution is generally effective.

  • Properly dispose of all waste as outlined in the "Disposal Plan" section.

Operational and Disposal Plans

Spill Response:

  • Minor Spill: In a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. If it is safe to do so, and you are trained, contain the spill to prevent it from spreading.

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[1]

Decontamination:

  • All glassware and equipment should be thoroughly rinsed with a suitable solvent to remove residues of this compound before washing with detergent and water.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Procedure cluster_disposal Disposal start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection Eye Protection: Safety Glasses/Goggles risk_assessment->eye_protection hand_protection Hand Protection: Nitrile Gloves risk_assessment->hand_protection respiratory_protection Respiratory Protection: Particle Respirator risk_assessment->respiratory_protection body_protection Body Protection: Lab Coat risk_assessment->body_protection use_hood Work in Fume Hood handle_gently Handle Gently to Avoid Dust use_hood->handle_gently decontaminate Decontaminate Work Area handle_gently->decontaminate collect_waste Collect Contaminated Waste decontaminate->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous end End dispose_hazardous->end

Caption: Workflow for PPE Selection and Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphine oxide
Reactant of Route 2
Diphenylphosphine oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。